Filipin III
Description
Structure
2D Structure
Properties
CAS No. |
480-49-9 |
|---|---|
Molecular Formula |
C35H58O11 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
(17E,19E,21E,23E,25E)-4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |
InChI |
InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14+ |
InChI Key |
IMQSIXYSKPIGPD-ZPXVTHDFSA-N |
Isomeric SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(/C(=C\C=C\C=C\C=C\C=C\C(C(OC1=O)C)O)/C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |
Appearance |
Solid powder |
Other CAS No. |
480-49-9 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Desoxylagosin Filimarisin Filipin Filipin I Filipin II Filipin III Filipin IV NSC 3364 NSC-3364 NSC3364 U 5956 U-5956 U5956 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Filipin III on Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filipin III, a polyene macrolide antibiotic, is a widely utilized tool in cell biology and biophysics for the detection and sequestration of cholesterol in cellular membranes. Its profound effects on membrane structure and function have been harnessed to study the role of cholesterol in various cellular processes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound on cell membranes. It delves into the specific interactions with membrane cholesterol, the formation of characteristic Filipin-cholesterol complexes, and the subsequent alterations in membrane biophysical properties, including permeability and fluidity. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and includes visualizations of the relevant pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Cholesterol is an indispensable component of mammalian cell membranes, playing a crucial role in maintaining membrane integrity, fluidity, and the function of membrane-associated proteins. The ability to visualize and manipulate membrane cholesterol is paramount to understanding its physiological and pathological roles. This compound, the predominant isomer of the filipin complex isolated from Streptomyces filipinensis, has emerged as a key molecular probe for this purpose.[1] Its intrinsic fluorescence and high affinity for 3-β-hydroxysterols, particularly cholesterol, make it a valuable tool for staining and quantifying unesterified cholesterol in both fixed and, with caution, living cells. Beyond its utility as a stain, the interaction of this compound with cholesterol induces significant perturbations in the membrane, leading to changes in its biophysical properties and ultimately affecting cellular function.[1] This guide will explore the detailed mechanism of action of this compound, providing a technical resource for its application in research and drug development.
The Core Mechanism: Interaction with Membrane Cholesterol
The primary mechanism of action of this compound revolves around its specific binding to unesterified cholesterol within the lipid bilayer.[2][3] This interaction is driven by the amphipathic nature of both molecules, with the hydrophobic polyene backbone of this compound aligning with the acyl chains of membrane lipids and its hydrophilic polyhydroxyl face interacting with the polar headgroups.
Formation of Filipin-Cholesterol Complexes
Upon insertion into the membrane, this compound molecules seek out and bind to cholesterol. This binding leads to the formation of distinct aggregates or complexes that are the hallmark of this compound's action.[4][5] These complexes have been extensively studied using techniques such as freeze-fracture electron microscopy and atomic force microscopy.[6][7]
The formation of these complexes is a multi-step process:
-
Partitioning into the Membrane: this compound first partitions from the aqueous environment into the lipid bilayer.
-
Diffusion and Binding: Within the membrane, this compound diffuses laterally until it encounters a cholesterol molecule. The binding is highly specific for sterols containing a 3-β-hydroxyl group.
-
Nucleation and Aggregation: The initial Filipin-cholesterol adducts serve as nucleation sites for the recruitment of more Filipin and cholesterol molecules, leading to the formation of larger aggregates.
These aggregates are visible as "pits" or "lesions" in freeze-fracture electron microscopy, typically measuring 15-25 nm in diameter.[6][7]
Biophysical Consequences of Filipin-Cholesterol Complex Formation
The sequestration of cholesterol into large, immobile complexes has profound consequences for the biophysical properties of the cell membrane.
Altered Membrane Permeability
One of the most significant effects of this compound is an increase in membrane permeability. The formation of Filipin-cholesterol aggregates is believed to create pores or channels through the lipid bilayer, allowing the passage of ions and small molecules that would otherwise be excluded.[8] This can lead to a disruption of cellular ion homeostasis and, at high concentrations, cell lysis. Studies have shown that this compound can form single ionic channels with a conductance of 15-20 pS in cholesterol-containing membranes.[8]
Changes in Membrane Fluidity
By binding to cholesterol, this compound effectively removes it from its normal interactions with phospholipids. Since cholesterol is a key regulator of membrane fluidity, its sequestration leads to changes in this property. The precise effect on fluidity can be complex and may depend on the initial cholesterol concentration and the lipid composition of the membrane. In general, the formation of rigid Filipin-cholesterol domains can lead to an overall decrease in membrane fluidity.[9]
Disruption of Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and certain proteins. These domains are critical for various cellular processes, including signal transduction and protein trafficking. By sequestering cholesterol, this compound disrupts the integrity of lipid rafts, making it a useful tool for studying the function of these domains.[3]
Quantitative Data on this compound-Membrane Interactions
The following table summarizes key quantitative parameters related to the interaction of this compound with cell membranes.
| Parameter | Value | Experimental System | Reference |
| Filipin-Cholesterol Complex Size | 15-25 nm diameter | Freeze-fracture electron microscopy | [6] |
| 19 nm mean diameter, 0.4 nm height | Atomic force microscopy | [7] | |
| Filipin-Phospholipid Stoichiometry | 1 Filipin : 5 Phospholipid | Circular Dichroism (in fluid phase) | [10] |
| Single Channel Conductance | 15-20 pS | Bilayer lipid membranes | [8] |
| Effective Concentration for Staining | 0.05 mg/mL | HUVEC cells | [11] |
| 1-250 µM (working solution) | General cell staining | [12] | |
| Concentration for Lipid Raft Disruption | 10 µg/mL | Cell culture | [13] |
| Fluorescence Excitation Maximum | 340-380 nm | Spectrofluorometry | [3][14] |
| Fluorescence Emission Maximum | 385-470 nm | Spectrofluorometry | [3][14] |
Experimental Protocols
Fluorescence Staining of Cellular Cholesterol with this compound
This protocol provides a general guideline for staining unesterified cholesterol in cultured cells using this compound.
Materials:
-
This compound complex (e.g., from Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Mounting medium
-
Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm)
Procedure:
-
Cell Culture: Grow cells on glass coverslips to the desired confluency.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Quenching: Wash the cells three times with PBS and then incubate with 1.5 mg/mL glycine in PBS for 10 minutes to quench any unreacted formaldehyde.
-
Staining: Prepare a working solution of this compound at a concentration of 0.05 mg/mL in PBS. Incubate the cells with the this compound working solution for 30 minutes to 2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting and Imaging: Mount the coverslips onto glass slides using an appropriate mounting medium. Image the cells immediately using a fluorescence microscope with a UV filter set. Note that this compound photobleaches rapidly.[14]
Calcein Leakage Assay for Membrane Permeabilization
This assay measures the release of the fluorescent dye calcein from liposomes as an indicator of membrane permeabilization induced by this compound.
Materials:
-
Lipids (e.g., DOPC, Cholesterol) in chloroform
-
Calcein
-
Sephadex G-50 resin
-
HEPES buffer (or other suitable buffer)
-
This compound
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture (e.g., DOPC with a desired mole percentage of cholesterol) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in HEPES buffer) to form multilamellar vesicles (MLVs).
-
Subject the MLVs to several freeze-thaw cycles.
-
Extrude the MLVs through polycarbonate filters (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).
-
-
Removal of External Calcein:
-
Separate the calcein-loaded LUVs from the unencapsulated calcein by size-exclusion chromatography using a Sephadex G-50 column.
-
-
Leakage Measurement:
-
Dilute the calcein-loaded LUVs in the desired buffer in a cuvette.
-
Monitor the baseline fluorescence of the LUV suspension.
-
Add a known concentration of this compound to the cuvette and immediately start recording the fluorescence intensity over time.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all the vesicles and measure the maximum fluorescence (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.
-
Conclusion
This compound remains an invaluable tool for cell biologists and drug development professionals investigating the roles of cholesterol in membrane biology. Its well-characterized mechanism of action, involving the specific binding and sequestration of cholesterol, leads to predictable and measurable changes in membrane properties. This guide has provided a detailed overview of this mechanism, supported by quantitative data and practical experimental protocols. A thorough understanding of how this compound interacts with cell membranes is crucial for the accurate interpretation of experimental results and for its effective application in probing the intricate functions of membrane cholesterol. As research into the complexities of membrane organization and function continues, the utility of this compound as a powerful molecular probe is certain to endure.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. Increased Membrane Cholesterol in Lymphocytes Diverts T-Cells toward an Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filipin-cholesterol complexes form in uncoated vesicle membrane derived from coated vesicles during receptor-mediated endocytosis of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Filipin-cholesterol complexes form in uncoated vesicle membrane derived from coated vesicles during receptor-mediated endocytosis of low density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Filipin-cholesterol complexes in plasma membranes and cell junctions of Tenebrio molitor epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Filipin-induced lesions in planar phospholipid bilayers imaged by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mechanism of action of macrolide antibiotic filipin on cell and lipid membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol levels and plasma membrane fluidity in 3T3 and SV101-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Permeabilizing action of this compound on model membranes through a filipin-phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. abcam.cn [abcam.cn]
The Unveiling of Filipin III: A Technical Chronicle of its Discovery and Characterization from Streptomyces filipinensis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the history, discovery, and biochemical characterization of Filipin III, the principal active component of the filipin complex produced by the soil bacterium Streptomyces filipinensis. We will explore the initial isolation of this potent antifungal agent, its structural elucidation, biosynthetic pathway, and the experimental protocols that have been pivotal in its study. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized through detailed diagrams.
A Serendipitous Discovery from Philippine Soil
The story of filipin begins in 1955, when chemists at the Upjohn Company isolated a novel mixture of chemical compounds from the mycelium and culture filtrates of a previously uncharacterized actinomycete.[1][2] This microorganism was discovered in a soil sample from the Philippine Islands, which aptly led to the naming of the isolated substance as "filipin".[1][2] The initial isolate, now known as the filipin complex, demonstrated significant antifungal properties.[1][2]
Further investigation revealed that filipin is not a single entity but a complex of four distinct components: filipin I, filipin II, this compound, and filipin IV.[1][2] Through separation and analysis, it was determined that this compound is the most abundant component of this complex.[1][2] The producing organism was identified and named Streptomyces filipinensis.[3]
Physicochemical Properties and Composition of the Filipin Complex
This compound is a polyene macrolide, a class of compounds characterized by a large macrolide ring containing a series of conjugated double bonds.[1] Its specific interaction with sterols, particularly cholesterol, has made it a valuable tool in cell biology for staining and quantifying cholesterol in membranes.[4][5] However, this high affinity for cholesterol also contributes to its toxicity in mammals, precluding its therapeutic use in humans.[4]
Table 1: Composition of the Filipin Complex
| Component | Percentage in Complex |
| Filipin I | 4% |
| Filipin II | 25% |
| This compound | 53% |
| Filipin IV | 18% |
| Data sourced from Wikipedia and Bionity.[1][2] |
Table 2: Physicochemical Properties of this compound and its Precursors
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |
| Filipin I | C₃₅H₅₈O₉ | 622.83 | Lacks hydroxyl groups at C1' and C26 |
| Filipin II | C₃₅H₅₈O₁₀ | 638.83 | Hydroxylated at C26 |
| 1'-hydroxyfilipin I | C₃₅H₅₈O₁₀ | 638.83 | Hydroxylated at C1' |
| This compound | C₃₅H₅₈O₁₁ | 654.83 | Hydroxylated at both C1' and C26 |
| Data compiled from multiple sources.[1][4] |
Table 3: Antifungal Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) |
| Candida utilis | 0.3 mg/L |
| Saccharomyces cerevisiae | 0.4 mg/L |
| Data sourced from Selleck Chemicals.[6] |
Table 4: Production of this compound by S. filipinensis Strains
| Strain | This compound Production (mg/L) at 72h |
| Wild-type S. filipinensis | ~140 |
| S. filipinensis ΔfilI | 280 |
| Data sourced from Payero et al., 2015.[7] |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving a Type I modular polyketide synthase (PKS).[7] The initial product of the PKS assembly line is Filipin I.[7] From Filipin I, two alternative biosynthetic routes lead to the formation of this compound, involving hydroxylations at the C1' and C26 positions catalyzed by cytochrome P450 monooxygenases, FilC and FilD respectively.[7][8]
Caption: Alternative biosynthetic routes to this compound from Filipin I.
Mechanism of Action
This compound exerts its antifungal activity by interacting with sterols in the fungal cell membrane.[6][9] Unlike some polyene antibiotics that form ion channels, filipin is considered a membrane disrupter.[1][2] This interaction alters the structure and permeability of the cell membrane, leading to leakage of cellular contents and ultimately cell death.[10] Its high affinity for cholesterol also allows it to be used as a fluorescent probe to detect and quantify cholesterol in biological membranes.[5]
Caption: Simplified mechanism of action of this compound.
Experimental Protocols
The study of this compound and its derivatives has been enabled by a variety of experimental techniques. Below are summarized protocols for key procedures.
Isolation and Purification of this compound and its Precursors
This protocol is based on methodologies described for purifying filipin derivatives from engineered Streptomyces filipinensis strains.[4]
-
Fermentation: Culture the desired S. filipinensis strain (wild-type or mutant) in a suitable production medium. For example, to obtain Filipin I, use the S. filipinensis ΔfilCD mutant.[4]
-
Extraction: After a suitable incubation period (e.g., 72 hours), extract the fermentation broth with an equal volume of ethyl acetate.[7]
-
Concentration: Separate the organic phase and evaporate it to dryness under reduced pressure.
-
Purification: Resuspend the crude extract in a minimal amount of methanol and purify the filipin components using High-Performance Liquid Chromatography (HPLC).[4][11] A C18 reverse-phase column is typically used with a suitable mobile phase gradient (e.g., acetonitrile-water).
-
Verification: Collect the fractions corresponding to the desired filipin component and verify their purity and identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][11]
Structural Characterization by MS and NMR
As described by Payero et al. (2015) and others, the structures of the purified filipin compounds are confirmed using the following:
-
Mass Spectrometry (MS): Dissolve the purified compound in methanol.[4] Obtain mass spectra using techniques such as MALDI-TOF/TOF or Fast Atom Bombardment (FAB)-MS to determine the molecular weight.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6).[4] Perform one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry.[4]
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) in RPMI-1640 medium.
-
Drug Dilution: Prepare a serial two-fold dilution of the purified filipin compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth.
Hemolytic Activity Assay
This assay is used to assess the toxicity of filipin compounds towards mammalian cells.[4]
-
Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them several times with phosphate-buffered saline (PBS). Resuspend the RBCs to a final concentration of 2% (v/v) in PBS.
-
Compound Incubation: In a microtiter plate, mix the RBC suspension with serial dilutions of the filipin compound. Include a positive control (e.g., water for 100% hemolysis) and a negative control (PBS).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemolysis Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculation: Express the hemolytic activity as a percentage of the positive control.
Workflow for Generation and Analysis of Filipin Derivatives
The generation of novel filipin derivatives with potentially improved therapeutic properties is a key area of research. This involves a systematic workflow from genetic engineering to bioactivity assessment.
Caption: Workflow for generating and evaluating novel filipin derivatives.
Conclusion
The discovery of this compound from Streptomyces filipinensis represents a significant milestone in the field of natural product chemistry. While its clinical application has been hampered by toxicity, its unique properties have made it an invaluable tool for researchers. The elucidation of its biosynthetic pathway has opened up avenues for generating novel, less toxic derivatives with potential as antifungal drug leads. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration of this fascinating molecule and its potential applications in science and medicine.
References
- 1. Filipin - Wikipedia [en.wikipedia.org]
- 2. Filipin [bionity.com]
- 3. Streptomyces filipinensis - Wikipedia [en.wikipedia.org]
- 4. Structural and Bioactivity Characterization of Filipin Derivatives from Engineered Streptomyces filipinensis Strains Reveals Clues for Reduced Haemolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound预制溶液 from Streptomyces filipinensis, 1mg/ml in DMSO based solution | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Functional analysis of filipin tailoring genes from Streptomyces filipinensis reveals alternative routes in this compound biosynthesis and yields bioactive derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Germ AI | Streptomyces filipinensis [germai.app]
- 9. medchemexpress.com [medchemexpress.com]
- 10. thomassci.com [thomassci.com]
- 11. Functional analysis of filipin tailoring genes from Streptomyces filipinensis reveals alternative routes in this compound biosynthesis and yields bioactive derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Fluorescence Properties of Filipin III: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Filipin III is a naturally fluorescent polyene macrolide antibiotic isolated from Streptomyces filipinensis. Its intrinsic fluorescence and high affinity for 3-β-hydroxysterols, particularly cholesterol, have established it as a valuable tool for detecting and quantifying unesterified cholesterol in biological systems. This guide provides a comprehensive overview of the fluorescence properties of this compound, detailed experimental protocols, and its applications in research.
Core Fluorescence Properties
This compound's fluorescence is central to its utility. Upon binding to cholesterol, its absorption and fluorescence spectra are altered, allowing for the visualization of cholesterol-rich domains within cells and tissues.[1][2] However, it is important to note that this compound is highly susceptible to photobleaching, which requires careful consideration during experimental design and imaging.[3][4]
Quantitative Data
| Property | Value | References |
| Excitation Maxima (λex) | 338, 357 nm (in complex with cholesterol) | [5] |
| 340-380 nm (typical range for microscopy) | [1][6] | |
| 405 nm | ||
| Emission Maxima (λem) | 480 nm | [5] |
| 385-470 nm (typical range for microscopy) | [1][6] | |
| 420-480 nm | ||
| Molecular Weight | 654.8 g/mol | [5] |
| Chemical Formula | C₃₅H₅₈O₁₁ | [5] |
| Solubility | Soluble in DMSO (up to 10 mg/ml) and DMF (up to 5 mg/ml). Soluble in a 1:4 DMSO:PBS (pH 7.2) solution at 0.2 mg/ml and in Ethanol at 1 mg/ml. | [5] |
| Storage | Store stock solutions at -20°C, protected from light and air. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [2][6] |
| Quantum Yield | Not readily available in the literature. | |
| Fluorescence Lifetime | Not readily available in the literature. |
Mechanism of Action and Application
This compound interacts with unesterified cholesterol in cellular membranes. The binding is dependent on the presence of the 3β-hydroxyl group on the sterol molecule.[7] This interaction forms a complex that can be visualized by fluorescence microscopy. The formation of these complexes disrupts the membrane, which is why this compound is typically used on fixed cells.[7]
The primary application of this compound is the qualitative and semi-quantitative analysis of free cholesterol distribution in:
-
Cell Membranes: To visualize cholesterol-rich domains such as lipid rafts.
-
Intracellular Organelles: To study cholesterol transport and accumulation in diseases like Niemann-Pick type C.[7]
Experimental Protocols
Accurate and reproducible results with this compound staining depend on meticulous adherence to established protocols. Below are detailed methodologies for staining cultured cells and tissue sections.
Staining of Cultured Cells
This protocol is adapted from various sources for the staining of free cholesterol in cultured cells.[1][6]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
1.5 mg/mL Glycine in PBS
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
Staining Buffer (e.g., PBS with 10% Fetal Bovine Serum)
-
Mounting medium (preferably with an anti-fading agent)
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a suitable culture medium.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any unreacted formaldehyde.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a working solution of this compound (e.g., 50 µg/mL) in the staining buffer. Protect the solution from light. Incubate the cells with the this compound working solution for 2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Immediately visualize the fluorescence using a microscope equipped with a UV filter set (e.g., excitation 340-380 nm, emission 385-470 nm). Due to rapid photobleaching, minimize exposure to the excitation light.[2][4]
Staining of Tissue Sections
This protocol provides a general guideline for staining frozen tissue sections.[4]
Materials:
-
Cryosectioned tissue slides
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
This compound working solution (e.g., 50 µg/mL in PBS)
-
Mounting medium
Procedure:
-
Tissue Preparation: Air dry the frozen tissue sections at room temperature for 30 minutes.
-
Fixation: Fix the sections with 4% PFA for 30 minutes at room temperature.
-
Washing: Carefully wash the sections three times with PBS for 5 minutes each.
-
Staining: Cover the tissue sections with the this compound working solution and incubate for 2 hours at room temperature in the dark.
-
Washing: Wash the sections three times with PBS for 5 minutes each.
-
Mounting: Mount a coverslip over the tissue section using a water-based mounting medium.
-
Imaging: Proceed with fluorescence microscopy immediately, using a suitable UV filter set and minimizing light exposure.
Visualizations
Experimental Workflow for this compound Staining
The following diagram illustrates the general workflow for staining biological samples with this compound.
Caption: General experimental workflow for this compound staining.
Conceptual Disruption of Raft-Dependent Signaling by this compound
This compound's sequestration of cholesterol can disrupt the integrity of lipid rafts, which are crucial platforms for various signaling pathways. The diagram below provides a conceptual illustration of this process.
Caption: Conceptual model of this compound disrupting raft-dependent signaling.
Conclusion
This compound remains a cornerstone for the fluorescent detection of unesterified cholesterol. Its utility is underscored by a straightforward staining protocol and distinct spectral properties upon binding its target. Researchers and drug development professionals must, however, remain mindful of its significant photobleaching and its membrane-disrupting properties, which necessitate the use of fixed samples for most applications. By understanding these characteristics and employing careful experimental techniques, this compound can continue to provide valuable insights into the complex roles of cholesterol in cellular function and disease.
References
- 1. abcam.cn [abcam.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Filipin III: A Polyene Macrolide Antibiotic and Cholesterol Probe - A Technical Guide
Abstract
Filipin III is a polyene macrolide antibiotic, and the principal component of the filipin complex, produced by Streptomyces filipinensis.[1][2] While its potent antifungal activity is noteworthy, its cytotoxicity has limited its therapeutic applications.[1] However, this compound has emerged as an invaluable tool in cell biology and biomedical research due to its specific binding to 3-β-hydroxysterols, particularly unesterified cholesterol.[2] This interaction induces a change in the molecule's fluorescent properties, making it a widely used probe for the detection, localization, and quantification of free cholesterol in biological membranes.[3] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, mechanism of action, applications in research, detailed experimental protocols, and its impact on cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Biological Properties
Filipin is a mixture of four isomers, with this compound being the most abundant and predominantly used in research.[1][2] It is characterized by a 28-membered macrolide ring with a polyene chain.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃₅H₅₈O₁₁ | [4] |
| Molecular Weight | 654.83 g/mol | [4] |
| Appearance | Pale yellow solid | |
| Excitation Maxima | 338 nm, 357 nm (complex); 405 nm | [4][5] |
| Emission Maximum | 420-480 nm | [4] |
| Solubility | Soluble in DMSO (5 mg/ml), DMF (10 mg/ml), and ethanol (2 mg/ml). Low solubility in aqueous buffers. | |
| Storage | Store at -20°C, protected from light. Solutions are sensitive to air and light and should be used within 24 hours. | [3] |
Table 2: Biological Activities of this compound
| Activity | Organism/System | Quantitative Data | Reference(s) |
| Antifungal | Candida albicans | MIC: 1-10 µg/ml | [5] |
| Cryptococcus neoformans | MIC: 1-10 µg/ml | [5] | |
| Blastomyces dermatitidis | MIC: 1-10 µg/ml | [5] | |
| Histoplasma capsulatum | MIC: 1-10 µg/ml | [5] | |
| Trichophyton mentagrophytes | MIC: 1-10 µg/ml | [5] | |
| Candida utilis | MIC: 0.3 mg/L | ||
| Saccharomyces cerevisiae | MIC: 0.4 mg/L | ||
| Hemolytic | Rabbit Erythrocytes | EC₅₀: 0.8 µg/ml | [5] |
| Apoptosis Induction | HaCaT Keratinocytes | Concentration-dependent | [5] |
Mechanism of Action
The primary mechanism of action of this compound involves its interaction with sterols in cellular membranes. In fungi, it binds to ergosterol, while in mammalian cells, it has a high affinity for unesterified cholesterol.[6][7] This binding is dependent on the presence of the 3-β-hydroxyl group on the sterol molecule.[2] this compound does not bind to esterified cholesterol.[2][8]
The complexation of this compound with cholesterol disrupts the membrane's structure and integrity. Unlike other polyene antibiotics such as amphotericin B, which form ion channels, this compound is considered a simple membrane disrupter.[1] This disruption leads to increased membrane permeability and the leakage of intracellular components, ultimately resulting in cell death.[2] Studies have shown that the permeabilization of vesicles by this compound occurs through the formation of filipin-phospholipid aggregates, creating highly permeable interfacial regions.[9]
Application as a Cholesterol Probe
The specific binding of this compound to unesterified cholesterol and its fluorescent properties make it a valuable tool for visualizing and quantifying cholesterol in biological membranes.[3] It is widely used in the study of cellular cholesterol trafficking and in the diagnosis of lipid storage diseases, most notably Niemann-Pick Type C disease, where it is used to detect the characteristic accumulation of cholesterol in late endosomes and lysosomes.[2]
It is important to note that this compound has limitations as a fluorescent probe. It is highly susceptible to photobleaching and produces only moderate fluorescence.[10][11] Therefore, samples should be imaged immediately after staining, and appropriate controls should be used.[3]
Experimental Protocols
Staining of Unesterified Cholesterol in Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO or ethanol)[10]
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Staining solution (e.g., 0.05 mg/mL this compound in PBS containing 10% FBS)
-
Fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm)[3]
Procedure:
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15-60 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench unreacted aldehydes from the fixative.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with the this compound staining solution for 30 minutes to 2 hours at room temperature in the dark.[10][11]
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Imaging: Immediately image the cells using a fluorescence microscope. Due to rapid photobleaching, minimize exposure to the excitation light.[3]
References
- 1. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 2. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | Fluorescent Cholesterol Probes | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Bioactivity Characterization of Filipin Derivatives from Engineered Streptomyces filipinensis Strains Reveals Clues for Reduced Haemolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Permeabilizing action of this compound on model membranes through a filipin-phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Filipin III: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filipin III is a polyene macrolide antibiotic and the principal active component of the filipin complex, a mixture of four isomers produced by the bacterium Streptomyces filipinensis.[1] Renowned for its specific binding to 3-β-hydroxysterols, particularly cholesterol, this compound has become an invaluable tool in cell biology for the detection and localization of unesterified cholesterol in cellular membranes.[2][3] Its intrinsic fluorescence, which is quenched upon binding to cholesterol, provides a direct method for visualizing cholesterol-rich domains, such as lipid rafts and caveolae.[4][5] Beyond its utility as a fluorescent probe, this compound exhibits potent antifungal activity and has been instrumental in elucidating the roles of cholesterol in various cellular processes, including membrane trafficking and signal transduction.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and key experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a 28-membered macrolide lactone characterized by a polyene chain of five conjugated double bonds, which is responsible for its fluorescent properties.[1] The macrolide ring is adorned with a series of hydroxyl groups and a C1' side chain, which are crucial for its interaction with sterols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 480-49-9 | [7] |
| Molecular Formula | C₃₅H₅₈O₁₁ | [7] |
| Molecular Weight | 654.83 g/mol | [7] |
| Appearance | Pale yellow solid | [8] |
| Purity | ≥85% (HPLC) | [7] |
| Solubility | ||
| DMSO | ~5 mg/mL | [9] |
| DMF | ~10 mg/mL | [9] |
| Ethanol | ~2 mg/mL | [9] |
| Methanol | Soluble | [8] |
| Water | Sparingly soluble | [9] |
| Fluorescence | ||
| Excitation Maxima | 340-380 nm | [10] |
| Emission Maxima | 385-470 nm | [10] |
| Storage | -20°C, protect from light | [8] |
Biological Properties and Mechanism of Action
The primary biological effect of this compound stems from its high affinity for cholesterol and other 3-β-hydroxysterols present in eukaryotic cell membranes.[11] This interaction disrupts membrane integrity and function, leading to a range of cellular effects.
Antifungal Activity
This compound exhibits broad-spectrum antifungal activity by binding to ergosterol, the primary sterol in fungal cell membranes. This binding alters membrane permeability, leading to leakage of essential cellular components and ultimately cell death.[6]
Table 2: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (mg/L) | Reference(s) |
| Candida utilis | 0.3 | [6] |
| Saccharomyces cerevisiae | 0.4 | [6] |
| Candida albicans | Not specified | [12] |
| Aspergillus spp. | Not specified | [12] |
Hemolytic Activity
Due to its interaction with cholesterol in erythrocyte membranes, this compound can induce hemolysis.[13] The extent of hemolysis is dependent on the concentration of this compound and the cholesterol content of the red blood cell membrane. This property, while indicative of its membrane-disrupting capabilities, also highlights its potential toxicity to mammalian cells.
Interaction with Cholesterol and Lipid Rafts
This compound's interaction with cholesterol is highly specific. It forms complexes with unesterified cholesterol within the lipid bilayer, leading to the formation of aggregates that can be visualized by freeze-fracture electron microscopy.[14] This property makes it a valuable tool for studying the distribution of cholesterol in membranes and the structure of cholesterol-rich microdomains known as lipid rafts.[15] These rafts are platforms for various signaling molecules, and by sequestering cholesterol, this compound can modulate the activity of proteins residing in these domains.
Impact on Cellular Signaling Pathways
By altering membrane cholesterol levels and the integrity of lipid rafts, this compound can significantly impact cellular signaling pathways that are dependent on these structures.
Inhibition of Caveolae-Mediated Endocytosis
Caveolae are specialized, cholesterol- and caveolin-rich invaginations of the plasma membrane involved in a form of clathrin-independent endocytosis.[16] The formation and stability of caveolae are critically dependent on cholesterol.[17][18] this compound, by sequestering cholesterol, disrupts the structure of caveolae, thereby inhibiting the internalization of cargo that utilizes this pathway.[19] This includes various receptors, toxins, and viruses.
Modulation of Prion Protein Conversion
The conversion of the normal cellular prion protein (PrPC) to its infectious scrapie isoform (PrPSc) is a key event in prion diseases.[20] This conversion is thought to occur in lipid rafts, where both PrPC and PrPSc are enriched.[1][19] By disrupting the structure of these cholesterol-rich domains, this compound can inhibit the formation of PrPSc.[5][21] It has been shown to limit the endocytosis of PrPC and induce its release from the cell surface, thereby reducing the substrate available for conversion.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Isolation and Purification of this compound from Streptomyces filipinensis
This protocol is a general guideline for the extraction and purification of polyene macrolides.
Methodology:
-
Fermentation: Culture Streptomyces filipinensis in a suitable production medium (e.g., R5 medium) under optimal conditions (e.g., 30°C, 220 rpm) for an extended period (e.g., 120 hours) to allow for the production of secondary metabolites, including the filipin complex.[16][22]
-
Extraction: Extract the culture broth with an equal volume of a water-immiscible organic solvent such as n-butanol.[16][22] Separate the organic phase containing the filipin complex.
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.[16][22]
-
Initial Purification: Dissolve the crude extract in methanol and load it onto a C18 reversed-phase silica gel column. Elute with a methanol-water gradient to remove polar impurities.[16]
-
Fractionation: Collect fractions and assess their antifungal activity to identify the fractions containing the active compounds.
-
HPLC Purification: Subject the active fractions to semi-preparative high-performance liquid chromatography (HPLC) for the final purification of this compound.[23] The separation of the different filipin isomers can be achieved using a C18 column with a suitable mobile phase gradient.
-
Characterization: Confirm the identity and purity of the isolated this compound using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Hemolysis Assay for Membrane Disruption
This assay quantifies the membrane-disrupting ability of this compound by measuring the release of hemoglobin from red blood cells.
Methodology:
-
Preparation of Red Blood Cells (RBCs):
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.
-
For controls, add 100 µL of PBS (negative control, 0% hemolysis) and 100 µL of 1% Triton X-100 (positive control, 100% hemolysis) to separate wells.
-
-
Incubation: Add 100 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour.
-
Measurement:
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 405 nm or 540 nm using a microplate reader.[7]
-
-
Calculation:
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Plot the % hemolysis against the this compound concentration to determine the EC₅₀ value (the concentration that causes 50% hemolysis).
-
Fluorescence Polarization Assay for Cholesterol Binding
This assay measures the binding of this compound to cholesterol by detecting changes in the polarization of its fluorescence upon binding.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare liposomes containing varying concentrations of cholesterol. For example, prepare liposomes composed of a phospholipid (e.g., phosphatidylcholine) and cholesterol at different molar ratios.
-
-
Assay Procedure:
-
In a suitable microplate (e.g., black, low-binding), add a fixed concentration of this compound to each well.
-
Add increasing concentrations of the cholesterol-containing liposomes to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters. Use an excitation wavelength of ~360 nm and an emission wavelength of ~480 nm.
-
-
Data Analysis:
Staining of Cellular Cholesterol
This protocol describes the use of this compound to visualize unesterified cholesterol in cultured cells.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a suitable culture medium.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
-
Staining:
-
Washing and Mounting:
-
Wash the cells three times with PBS to remove unbound this compound.
-
Mount the coverslips onto glass slides using an aqueous mounting medium.
-
-
Imaging:
Conclusion
This compound remains a cornerstone in the study of cholesterol biology. Its unique chemical structure and specific interaction with cholesterol provide a powerful tool for visualizing and understanding the distribution and function of this essential lipid in cellular membranes. While its inherent cytotoxicity and photolability require careful consideration in experimental design, the insights gained from its application have been invaluable. From elucidating the structure of lipid rafts to dissecting complex signaling pathways, this compound continues to be an indispensable reagent for researchers in cell biology, biochemistry, and drug development. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in scientific research.
References
- 1. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. rupress.org [rupress.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Isolation of a new broad spectrum antifungal polyene from Streptomyces sp. MTCC 5680 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Ex vivo red blood cell hemolysis assay for the evaluation of pH-responsive endosomolytic agents for cytosolic delivery of biomacromolecular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel amplification mechanism of prions through disrupting sortilin-mediated trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. rupress.org [rupress.org]
- 12. Antifungal activity of micafungin against Candida and Aspergillus spp. isolated from pediatric patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Filipin as a cholesterol probe. II. Filipin-cholesterol interaction in red blood cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Mechanism of a Glycoside Compound Inhibiting Abnormal Prion Protein Formation in Prion-Infected Cells: Implications of Interferon and Phosphodiesterase 4D-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the role of lipids in prion conversion and disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Screening and Isolation of a Novel Polyene-Producing Streptomyces Strain Inhibiting Phytopathogenic Fungi in the Soil Environment [frontiersin.org]
- 17. Selective Stimulation of Caveolar Endocytosis by Glycosphingolipids and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dynamin at the Neck of Caveolae Mediates Their Budding to Form Transport Vesicles by GTP-driven Fission from the Plasma Membrane of Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caveolae and caveolin-1 mediate endocytosis and transcytosis of oxidized low density lipoprotein in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Inhibition of cholesterol recycling impairs cellular PrPSc propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening and Isolation of a Novel Polyene-Producing Streptomyces Strain Inhibiting Phytopathogenic Fungi in the Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Haemolysis of human and sheep red blood cells in glycerol media: the effect of pH and the role of band 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
Unveiling the Disruption: A Technical Guide to Filipin III-Induced Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filipin III, a polyene macrolide antibiotic, is a widely utilized tool in cell biology and biophysics for its ability to selectively interact with sterols, primarily cholesterol, within cellular membranes. This interaction leads to a cascade of events culminating in increased membrane permeability, a phenomenon with significant implications for both fundamental research and therapeutic applications. This in-depth technical guide delineates the core mechanisms by which this compound disrupts membrane integrity, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the dual modes of action—cholesterol-dependent pore formation and cholesterol-independent disruption via phospholipid interaction—supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Introduction
The selective permeability of the cell membrane is fundamental to cellular homeostasis. Understanding the mechanisms by which this barrier can be compromised is crucial for advancements in drug delivery, toxicology, and the study of membrane-associated diseases. This compound, a naturally fluorescent polyene macrolide, serves as a powerful molecular probe and a potent membrane-disrupting agent. Its primary mode of action has long been attributed to its high affinity for 3-β-hydroxysterols, most notably cholesterol, a key component of mammalian cell membranes.[1][2] However, emerging evidence reveals a more complex picture, with this compound also capable of inducing membrane permeability in the absence of cholesterol through direct interactions with phospholipids.[3] This guide will explore both pathways in detail, providing the technical insights necessary for their study and application.
Mechanisms of this compound-Induced Membrane Permeability
This compound employs a multifaceted approach to disrupt membrane integrity, with the presence or absence of cholesterol dictating the dominant mechanism.
Cholesterol-Dependent Pore Formation
The canonical mechanism of this compound action involves its interaction with membrane cholesterol. This process can be dissected into several key steps:
-
Binding to Cholesterol: this compound molecules intercalate into the lipid bilayer and bind to unesterified cholesterol.[1] This interaction is driven by the affinity of the polyene macrolide for the 3-β-hydroxyl group of cholesterol.
-
Complex Formation and Aggregation: Upon binding, this compound and cholesterol form distinct complexes within the membrane. These complexes then aggregate, leading to the formation of ultrastructural lesions.[4]
-
Membrane Reorganization and Pore Formation: The aggregation of this compound-cholesterol complexes perturbs the local lipid packing and induces significant membrane reorganization. This disruption culminates in the formation of pores or channels, leading to increased permeability to ions and small molecules.[1][2]
Cholesterol-Independent Disruption via Phospholipid Interaction
Intriguingly, this compound can induce membrane permeability even in the absence of cholesterol.[3] This alternative mechanism highlights the compound's broader interaction with membrane lipids.
-
Interaction with Phospholipids: In cholesterol-free membranes, this compound directly interacts with phospholipids.[3]
-
Formation of Gel-like Domains: This interaction leads to the formation of localized, gel-like domains within the fluid phospholipid bilayer.[3]
-
Increased Interfacial Permeability: The boundaries between these rigid, Filipin-phospholipid domains and the surrounding fluid lipid phase are thought to have intrinsically high permeability. These interfacial regions act as leakage pathways for ions and molecules, effectively increasing the overall permeability of the membrane.[3]
Quantitative Data on this compound-Induced Membrane Permeability
The effects of this compound on membrane permeability can be quantified through various biophysical techniques. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Membrane System | Technique | Reference |
| Filipin:Phospholipid Stoichiometry | 1:5 (molar ratio) | Egg-yolk phosphatidylcholine (EPC) and dimyristoylphosphatidylcholine (DMPC) unilamellar vesicles | Circular Dichroism (CD) | [3] |
| Filipin-Cholesterol Complex Size | 19 nm (diameter), 0.4 nm (height) | Dipalmitoylphosphatidylethanolamine bilayers with cholesterol | Atomic Force Microscopy (AFM) | [5] |
| Filipin-Cholesterol Complex Size (Larger aggregates) | 90 nm (diameter), 2.5 nm (height) | Dipalmitoylphosphatidylethanolamine bilayers with cholesterol | Atomic Force Microscopy (AFM) | [5] |
| Effective Concentration for Lipid Raft Disruption | 10 µg/mL | Cells in culture | Fluorescence Microscopy | [6] |
| Concentration for Staining | 50 µg/mL | NCI-60 cancer cells | Fluorescence Microscopy | [7] |
| Concentration for Staining | 125 µg/mL | Cerebellar tissue | Fluorescence Microscopy | [7] |
| Parameter | Permeability Coefficient (cm s⁻¹) | Membrane System | Reference |
| Calcein (CC) across EPC SUV | 0.6 x 10⁻¹⁰ | Egg-yolk phosphatidylcholine (EPC) small unilamellar vesicles (SUV) | [3] |
| Carboxyfluorescein (CF) across EPC SUV | 2.0 x 10⁻¹⁰ | Egg-yolk phosphatidylcholine (EPC) small unilamellar vesicles (SUV) | [3] |
| Na⁺ (counterion) across EPC SUV (for comparison) | 2.5 x 10⁻¹⁴ | Egg-yolk phosphatidylcholine (EPC) small unilamellar vesicles (SUV) | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of this compound's effects on membrane permeability. The following sections provide step-by-step protocols for key experiments.
Carboxyfluorescein Leakage Assay
This assay measures the release of a self-quenching fluorescent dye from liposomes upon membrane permeabilization.
Materials:
-
Lipids (e.g., POPC, DPPC) in chloroform
-
6-Carboxyfluorescein (CF)
-
Buffer (e.g., 10mM TRIS, 150mM NaCl, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Fluorometer
Protocol:
-
Liposome Preparation:
-
Dry a thin film of lipids from a chloroform solution under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.[8]
-
Rehydrate the lipid film with a solution of 50 mM carboxyfluorescein in buffer to a final lipid concentration of 1 mM.[9]
-
Subject the suspension to several freeze-thaw cycles.
-
Extrude the liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) to create large unilamellar vesicles (LUVs).[8]
-
-
Purification:
-
Leakage Measurement:
-
Dilute the purified liposome suspension in buffer in a fluorometer cuvette to a final lipid concentration of 25-50 µM.
-
Record the baseline fluorescence (excitation ~492 nm, emission ~517 nm).[9]
-
Add this compound to the desired final concentration and continuously record the fluorescence intensity over time.
-
At the end of the experiment, add a detergent (e.g., 0.1% Triton X-100) to lyse all liposomes and measure the maximum fluorescence (100% leakage).[9]
-
-
Data Analysis:
-
Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.
-
Freeze-Fracture Electron Microscopy
This technique provides high-resolution images of the internal faces of membranes, allowing for the visualization of Filipin-cholesterol complexes.
Materials:
-
Cells or tissue of interest
-
Fixative (e.g., glutaraldehyde)
-
Cryoprotectant (e.g., glycerol)
-
This compound
-
Freeze-fracture apparatus
-
Electron microscope
Protocol:
-
Sample Preparation:
-
Freezing and Fracturing:
-
Rapidly freeze the sample in a cryogen such as liquid propane or liquid nitrogen.[13]
-
Transfer the frozen sample to a freeze-fracture apparatus under high vacuum and low temperature (e.g., -115°C).
-
Fracture the sample with a cold microtome blade. The fracture plane often follows the hydrophobic interior of membranes, splitting them into two leaflets.[13]
-
-
Replication and Cleaning:
-
Imaging:
-
Mount the cleaned replica on a copper grid and examine it in a transmission electron microscope. Filipin-cholesterol complexes appear as characteristic protuberances or pits on the replica.[14]
-
Atomic Force Microscopy (AFM)
AFM allows for the high-resolution imaging of membrane topography and the characterization of the mechanical properties of Filipin-induced lesions.
Materials:
-
Lipids for supported lipid bilayer (SLB) formation (e.g., DOPC, DPPC)
-
Mica substrate
-
Buffer (e.g., Tris/NaCl/CaCl₂)
-
This compound
-
Atomic Force Microscope
Protocol:
-
Supported Lipid Bilayer (SLB) Formation:
-
AFM Imaging:
-
Place the SLB-coated mica substrate in the AFM fluid cell.
-
Image the bilayer in buffer using an appropriate imaging mode (e.g., tapping mode) to obtain a baseline topographic image.
-
Introduce this compound into the fluid cell at the desired concentration.
-
Continuously image the bilayer to observe the formation and evolution of Filipin-induced structures in real-time.[16]
-
-
Force Spectroscopy:
-
To measure the mechanical properties of the membrane, perform force spectroscopy.
-
Position the AFM tip over a region of interest (e.g., a Filipin-induced lesion).
-
Approach the tip to the surface while recording the cantilever deflection as a function of Z-piezo displacement.
-
The force required to puncture the bilayer (breakthrough force) can be determined from the resulting force-distance curve, providing insights into the mechanical stability of the membrane.[17]
-
Conclusion
This compound stands as a versatile and potent tool for investigating and manipulating membrane permeability. Its dual mechanisms of action, contingent on the presence of cholesterol, offer a unique platform for dissecting the intricate relationship between lipid composition and membrane integrity. The cholesterol-dependent pathway, characterized by the formation of distinct pores, and the cholesterol-independent mechanism, driven by the creation of permeable interfaces between lipid domains, both contribute to its profound effects on membrane barrier function. By providing detailed experimental protocols and quantitative data, this guide aims to empower researchers to effectively harness the capabilities of this compound in their scientific pursuits, from fundamental studies of membrane biophysics to the development of novel drug delivery systems and therapeutic interventions. A thorough understanding of its mechanisms is paramount for the accurate interpretation of experimental results and the innovative application of this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound预制溶液 from Streptomyces filipinensis, 1mg/ml in DMSO based solution | Sigma-Aldrich [sigmaaldrich.com]
- 3. Permeabilizing action of this compound on model membranes through a filipin-phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Filipin-induced lesions in planar phospholipid bilayers imaged by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encapsula.com [encapsula.com]
- 12. researchgate.net [researchgate.net]
- 13. epe.lac-bac.gc.ca [epe.lac-bac.gc.ca]
- 14. Freeze-fracture studies of photoreceptor membranes: new observations bearing upon the distribution of cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the In Vitro Interaction of Filipin III with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro interaction between the polyene antibiotic Filipin III and lipid bilayers. It is designed to be a valuable resource for researchers in cell biology, biophysics, and pharmacology, as well as for professionals involved in drug development who utilize this compound as a tool for studying cholesterol distribution and membrane dynamics. This document synthesizes key quantitative data, details established experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Concepts: this compound and its Interaction with Lipid Membranes
This compound is a naturally fluorescent polyene macrolide antibiotic that has become an invaluable tool in cell biology due to its specific binding to 3-β-hydroxysterols, most notably cholesterol. This interaction is the foundation of its use as a probe for detecting unesterified cholesterol in biological membranes. The binding of this compound to cholesterol leads to a series of biophysical changes in the lipid bilayer, including alterations in membrane permeability and the formation of distinct structural lesions.[1][2]
The primary mechanism of action involves the insertion of the rigid, amphipathic this compound molecule into the lipid bilayer, where it complexes with cholesterol. This process is driven by hydrophobic forces.[3] The formation of this compound-cholesterol complexes disrupts the local lipid packing, leading to increased membrane fluidity and permeability.[2] At sufficient concentrations, these complexes aggregate to form pore-like structures or lesions, which can be visualized using advanced microscopy techniques.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from in vitro studies of this compound interacting with model lipid bilayers.
Table 1: Stoichiometry and Binding Affinity
| Parameter | Value | Lipid System | Method | Reference |
| Filipin:Phospholipid Stoichiometry | 1:5 | Egg-yolk phosphatidylcholine (EPC) and Dimyristoylphosphatidylcholine (DMPC) unilamellar vesicles | Circular Dichroism (CD) | [2] |
| Relative Binding Affinity to Cholesterol | This compound > Amphotericin B > Nystatin > Lagosin | Aqueous suspensions of cholesterol | Fluorescence Excitation Spectra | [3] |
Table 2: Dimensions of this compound-Induced Membrane Lesions (in the presence of cholesterol)
| Lesion Type | Mean Diameter (nm) | Height (nm) | Lipid System | Method | Reference |
| Circular Protrusions | 19 | 0.4 | Dipalmitoylphosphatidylethanolamine (DPPE) bilayers | Atomic Force Microscopy (AFM) | [1] |
| Larger Circular Protrusions | 90 | 2.5 | Dipalmitoylphosphatidylethanolamine (DPPE) bilayers | Atomic Force Microscopy (AFM) | [1] |
| Doughnut-shaped Lesions | - | - | Dipalmitoylphosphatidylethanolamine (DPPE) bilayers | Atomic Force Microscopy (AFM) | [1] |
Table 3: Experimental Concentrations of this compound
| Concentration | Application | Reference |
| 1-250 µM (working solution) | Staining of cells and tissue sections | [4] |
| 50 µg/ml | Labeling of fixed cells for fluorescence microscopy | [5] |
| 25 µg/mL | Staining of fixed cells | [6] |
| 10 µg/ml | Staining of fixed fibroblasts | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with lipid bilayers in vitro.
Preparation of Cholesterol-Containing Unilamellar Vesicles
The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar vesicles with a defined size and lipid composition.[8][9]
Materials:
-
Phospholipids (e.g., DPPC, EPC)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., PBS, Tris buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Water bath sonicator
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 DPPC:Cholesterol.[10]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the transition temperature of the lipid to evaporate the organic solvent.
-
Continue evaporation under high vacuum for at least 2 hours or overnight to ensure complete removal of the solvent, resulting in a thin lipid film on the flask's inner surface.[9]
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The volume depends on the desired final lipid concentration.
-
Hydrate the lipid film by vortexing or gentle shaking at a temperature above the lipid's phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a mini-extruder. This process should also be performed at a temperature above the lipid's phase transition temperature.
-
Fluorescence Spectroscopy of this compound-Lipid Interaction
Fluorescence spectroscopy is a powerful technique to monitor the binding of this compound to cholesterol within lipid vesicles. The interaction alters the fluorescence properties of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Prepared cholesterol-containing unilamellar vesicles
-
Control vesicles (without cholesterol)
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Sample Preparation:
-
Prepare a series of vesicle suspensions with varying concentrations of cholesterol.
-
In a quartz cuvette, add a known concentration of the vesicle suspension.
-
Add a small aliquot of the this compound stock solution to the cuvette and mix gently. The final concentration of this compound should be in the low micromolar range.
-
-
Fluorescence Measurement:
-
Place the cuvette in the fluorometer.
-
Set the excitation wavelength in the range of 340-380 nm and the emission wavelength in the range of 385-470 nm.
-
Record the fluorescence emission spectrum. An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of this compound binding to cholesterol.
-
-
Fluorescence Polarization:
-
To assess the binding affinity and the microenvironment of the bound this compound, measure the fluorescence polarization (or anisotropy).
-
An increase in fluorescence polarization upon addition of cholesterol-containing vesicles indicates the binding of this compound to a more rigid environment within the bilayer.[3]
-
Atomic Force Microscopy (AFM) Imaging of this compound-Induced Lesions
AFM allows for the high-resolution visualization of the structural changes induced by this compound in supported lipid bilayers.[1]
Materials:
-
Supported lipid bilayer (prepared, for example, by vesicle fusion on a mica substrate)
-
This compound solution
-
AFM instrument with a liquid cell
-
AFM cantilevers suitable for imaging in liquid
Protocol:
-
Supported Lipid Bilayer (SLB) Formation:
-
Cleave a mica substrate to obtain a fresh, atomically flat surface.
-
Deposit a solution of cholesterol-containing unilamellar vesicles onto the mica surface.
-
Allow the vesicles to adsorb and fuse to form a continuous SLB. This process can be monitored by AFM.
-
-
AFM Imaging in Liquid:
-
Mount the SLB-coated mica in the AFM liquid cell.
-
Image the surface of the SLB in buffer to confirm its integrity and homogeneity.
-
-
Interaction with this compound:
-
Inject a solution of this compound into the liquid cell to achieve the desired final concentration.
-
Continuously image the same area of the SLB to observe the time-dependent formation of this compound-induced lesions.
-
Acquire high-resolution images of the lesions to analyze their morphology, diameter, and height.[1]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to the interaction of this compound with lipid bilayers.
Caption: Mechanism of this compound interaction with a cholesterol-containing lipid bilayer.
Caption: Experimental workflow for AFM analysis of this compound-induced membrane lesions.
Caption: Workflow for studying this compound-lipid interaction using fluorescence spectroscopy.
References
- 1. Filipin-induced lesions in planar phospholipid bilayers imaged by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeabilizing action of this compound on model membranes through a filipin-phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence studies of the binding of the polyene antibiotics filipin 3, amphotericin B, nystatin, and lagosin to cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Biophysical Effects of Filipin III on Synthetic Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filipin III, a polyene macrolide antibiotic derived from Streptomyces filipinensis, is a widely utilized tool in cell biology and biophysics due to its specific interaction with 3-β-hydroxysterols, most notably cholesterol.[1][2] This interaction dramatically alters the biophysical properties of membranes, leading to changes in fluidity, permeability, and overall structural integrity.[3][4] Understanding these effects at a molecular level is crucial for its application as a cholesterol probe, as well as for elucidating the role of cholesterol in membrane function and for the development of new antifungal agents. This technical guide provides a comprehensive overview of the biophysical effects of this compound on synthetic membranes, detailing its mechanisms of action, quantitative effects on membrane properties, and the experimental protocols used to study these phenomena.
Mechanism of Action
The primary mechanism of this compound's action on biological and synthetic membranes is its high affinity for cholesterol.[1][5] Upon encountering a cholesterol-containing lipid bilayer, this compound molecules insert into the membrane and form complexes with cholesterol.[6] This process is driven by hydrophobic interactions between the polyene backbone of this compound and the rigid sterol ring of cholesterol. The formation of these complexes is the initiating event for the subsequent biophysical alterations observed in the membrane.
Two main models have been proposed to explain how this compound disrupts membrane structure and function:
-
Pore Formation and Membrane Disruption: The aggregation of Filipin-cholesterol complexes within the membrane is thought to create pores or lesions, leading to a significant increase in membrane permeability.[7] Freeze-fracture electron microscopy and atomic force microscopy have visualized these lesions as pit-like deformations, circular protrusions, or doughnut-shaped structures on the membrane surface.[7][8] These disruptions compromise the barrier function of the membrane, allowing for the leakage of ions and small molecules.
-
Alteration of Membrane Fluidity and Domain Organization: Even at concentrations below those required for overt pore formation, the sequestration of cholesterol by this compound can significantly alter the physical state of the membrane. By complexing with cholesterol, this compound can disrupt the formation of liquid-ordered (Lo) domains, or "lipid rafts," which are crucial for various cellular processes. This leads to an overall increase in membrane fluidity in cholesterol-rich domains and can affect the function of membrane-associated proteins.[9]
Interestingly, some studies suggest that this compound can also interact with phospholipids, albeit with a lower affinity than for cholesterol. This interaction can lead to the formation of gel-like domains within the membrane, contributing to changes in permeability even in the absence of cholesterol.[10]
Quantitative Effects on Membrane Properties
The interaction of this compound with synthetic membranes leads to measurable changes in several key biophysical parameters. The following tables summarize the quantitative data reported in the literature.
| Membrane Property | Experimental System | This compound Concentration | Observed Effect | Reference |
| Permeability | Egg-yolk phosphatidylcholine (EPC) small unilamellar vesicles (SUVs) | Not specified | Permeability coefficient for calcein (CC): 0.6 x 10⁻¹⁰ cm/s | [10] |
| Egg-yolk phosphatidylcholine (EPC) small unilamellar vesicles (SUVs) | Not specified | Permeability coefficient for carboxyfluorescein (CF): 2.0 x 10⁻¹⁰ cm/s | [10] | |
| Rat lung microvasculature | Not specified | Significantly decreased permeability to albumin | [3] | |
| Structural Changes | Dipalmitoylphosphatidylethanolamine (DPPE) bilayers with cholesterol | Not specified | Formation of circular protrusions with a mean diameter of 19 nm and a height of 0.4 nm | [7] |
| Dipalmitoylphosphatidylethanolamine (DPPE) bilayers with cholesterol | Not specified | Formation of larger circular protrusions with a 90 nm diameter and 2.5 nm height | [7] | |
| Human epidermal cell membranes | Not specified | Formation of 25 nm-diameter pit-like lesions | [8] | |
| Stoichiometry | Egg-yolk phosphatidylcholine (EPC) and dimyristoylphosphatidylcholine (DMPC) unilamellar vesicles | Not specified | 1 molecule of Filipin for every 5 molecules of phospholipid in the fluid phase | [10] |
Experimental Protocols
The study of this compound's effects on synthetic membranes relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments.
Preparation of Small Unilamellar Vesicles (SUVs)
This protocol describes a common method for preparing SUVs, which are frequently used as model membrane systems.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., egg phosphatidylcholine and cholesterol) in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the lipid film.
-
Hydrate the lipid film by gentle agitation (e.g., vortexing or sonication in a bath sonicator) at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain SUVs of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[11]
-
Pass the lipid suspension through the extruder multiple times (typically 10-20 passes) to ensure a homogenous population of SUVs.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful tool to monitor changes in membrane properties, such as fluidity and permeability, upon interaction with this compound.
-
Membrane Fluidity (Anisotropy):
-
Incorporate a fluorescent probe sensitive to membrane order, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or Laurdan, into the SUVs during their preparation.
-
Measure the steady-state fluorescence anisotropy of the probe in the absence of this compound using a fluorometer.
-
Add aliquots of a this compound stock solution to the SUV suspension and record the fluorescence anisotropy at each concentration. A decrease in anisotropy generally indicates an increase in membrane fluidity.[12]
-
-
Permeability Assay (Leakage Assay):
-
Encapsulate a fluorescent dye, such as carboxyfluorescein or calcein, at a self-quenching concentration within the SUVs during the hydration step.[10]
-
Remove unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Monitor the fluorescence intensity of the SUV suspension over time.
-
Add this compound to the suspension. An increase in fluorescence intensity indicates the leakage of the dye from the vesicles and a corresponding increase in membrane permeability.[10]
-
Atomic Force Microscopy (AFM)
AFM allows for the direct visualization of the membrane surface at the nanoscale, providing detailed information about the structural changes induced by this compound.
-
Preparation of Supported Lipid Bilayers (SLBs):
-
Prepare SUVs as described above.
-
Deposit the SUV suspension onto a freshly cleaved mica surface. The vesicles will rupture and fuse to form a continuous lipid bilayer on the mica support.[13]
-
Rinse the surface with buffer to remove any unfused vesicles.
-
-
AFM Imaging:
-
Image the SLB in buffer using the AFM in tapping mode to obtain a baseline image of the membrane surface.
-
Inject a solution of this compound into the liquid cell of the AFM.
-
Acquire time-lapse images to observe the dynamic process of this compound interacting with the membrane and the formation of any structural perturbations, such as pores or aggregates.[7]
-
Freeze-Fracture Electron Microscopy
This technique provides high-resolution images of the internal structure of membranes, revealing the presence and organization of Filipin-cholesterol complexes.
-
Sample Preparation:
-
Incubate the prepared liposomes or other membrane samples with this compound.
-
Rapidly freeze the sample in a cryogen such as liquid propane or Freon.[14]
-
Fracture the frozen sample under high vacuum using a cold knife. The fracture plane often splits the lipid bilayer, exposing the internal hydrophobic faces.[14]
-
-
Replication and Imaging:
-
Deposit a thin layer of platinum and carbon onto the fractured surface to create a replica.[14]
-
Digest away the biological material, leaving the metallic replica.
-
Image the replica using a transmission electron microscope to visualize the distribution and morphology of Filipin-cholesterol complexes.[8]
-
Visualizations
Experimental Workflow for Studying this compound Effects
Caption: Experimental workflow for investigating the biophysical effects of this compound on synthetic lipid vesicles.
Proposed Mechanisms of this compound Action
Caption: Proposed mechanisms of action for this compound on synthetic membranes.
Conclusion
This compound remains an invaluable tool for studying the role of cholesterol in synthetic and biological membranes. Its profound biophysical effects, primarily driven by its interaction with cholesterol, lead to significant alterations in membrane permeability, fluidity, and structure. By employing a combination of experimental techniques such as fluorescence spectroscopy, atomic force microscopy, and freeze-fracture electron microscopy, researchers can gain detailed insights into these processes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to utilize this compound in their research and to better understand the fundamental principles of membrane biophysics. Further research focusing on the precise stoichiometry and dynamics of Filipin-cholesterol complexes in various lipid environments will continue to refine our understanding of this potent membrane-active agent.
References
- 1. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomembrane models and drug-biomembrane interaction studies: Involvement in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filipin-sensitive caveolae-mediated transport in endothelium: reduced transcytosis, scavenger endocytosis, and capillary permeability of select macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the membrane undercoat on filipin perturbation of the red blood cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence studies of the binding of the polyene antibiotics filipin 3, amphotericin B, nystatin, and lagosin to cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Filipin-cholesterol complexes form in uncoated vesicle membrane derived from coated vesicles during receptor-mediated endocytosis of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Filipin-induced lesions in planar phospholipid bilayers imaged by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Freeze-fracture cytochemical study of membrane systems in human epidermis using filipin as a probe for cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol levels and plasma membrane fluidity in 3T3 and SV101-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Permeabilizing action of this compound on model membranes through a filipin-phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of Filipin III in Elucidating Membrane Microdomain Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Filipin III, a naturally fluorescent polyene antibiotic, as a critical tool for studying membrane microdomains, particularly lipid rafts and caveolae. By specifically binding to 3-β-hydroxysterols like cholesterol, this compound allows for the visualization and functional perturbation of these cholesterol-rich membrane domains, offering invaluable insights into a myriad of cellular processes.
Introduction to this compound and Membrane Microdomains
Membrane microdomains are specialized regions within the cell membrane characterized by a high concentration of cholesterol, sphingolipids, and specific proteins.[1][2] These domains, including lipid rafts and their invaginated counterparts, caveolae, serve as organizing centers for signal transduction, protein trafficking, and endocytosis.[2][3][4]
This compound, the predominant isomer isolated from Streptomyces filipinensis, has become an indispensable tool in the study of these microdomains.[5][6] Its utility stems from two key properties:
-
Cholesterol Sequestration: this compound binds to cholesterol, forming aggregates that disrupt the integrity and function of lipid rafts and caveolae.[5][7] This perturbation allows researchers to investigate the role of these domains in various cellular pathways.
-
Intrinsic Fluorescence: this compound is naturally fluorescent, enabling the direct visualization of cholesterol distribution in fixed cells using fluorescence microscopy.[6][8][9] The interaction with cholesterol alters its absorption and fluorescence spectra, making it a valuable stain for unesterified cholesterol.[6][9]
Mechanism of Action
This compound is a polyene macrolide antibiotic that interacts with 3-β-hydroxysterols, primarily cholesterol, in cellular membranes.[10][11] This binding leads to the formation of ultrastructural aggregates and complexes, which can be visualized by techniques like freeze-fracture electron microscopy.[5] The formation of these complexes disrupts the normal organization of cholesterol-rich microdomains, leading to a loss of their structural and functional integrity.[7][12] This disruption can manifest as a flattening of caveolae and an altered distribution of raft-associated proteins.[7][12]
The binding of this compound to cholesterol also modulates its intrinsic fluorescence.[5] This property is harnessed in fluorescence microscopy to map the localization of unesterified cholesterol within cellular membranes.[9]
Key Applications in Research
This compound is a versatile tool with a broad range of applications in the study of membrane microdomains:
-
Visualization of Cholesterol Distribution: As a fluorescent stain, this compound is widely used to visualize the distribution of unesterified cholesterol in the plasma membrane and intracellular compartments.[1][9]
-
Identification of Lipid Raft-Associated Proteins: By disrupting lipid rafts with this compound and observing the subsequent effect on protein localization or function, researchers can infer whether a protein is associated with these microdomains.[4]
-
Functional Studies of Lipid Rafts and Caveolae: The sequestration of cholesterol by this compound allows for the functional disruption of lipid rafts and caveolae. This enables the investigation of their role in various cellular processes, including:
-
Signal Transduction: Many signaling molecules are concentrated in lipid rafts.[2] Disruption of these domains with this compound can alter signaling pathways, such as those involving endothelial nitric oxide synthase (eNOS).[13]
-
Endocytosis and Trafficking: Caveolae are involved in certain types of endocytosis.[14] this compound treatment can inhibit these processes, providing evidence for caveolae-mediated uptake.[7][15]
-
Virus Entry: Some viruses utilize lipid rafts for entry into host cells. This compound can be used to investigate the role of these domains in viral infection.
-
Receptor Function: The function of various membrane receptors, such as the 5-HT3 receptor, can be modulated by the integrity of lipid rafts.[16][17]
-
Experimental Protocols
Preparation of this compound Solutions
Stock Solution (1-10 mM):
-
Allow the solid this compound to equilibrate to room temperature for at least 20 minutes.[5]
-
Centrifuge the vial briefly to collect the powder at the bottom.[5]
-
Under sterile conditions, dissolve the this compound in anhydrous DMSO or ethanol to a final concentration of 1-10 mM.[5]
Important Considerations:
-
This compound solutions are sensitive to light and air.[5][6] It is recommended to prepare small aliquots, purge with an inert gas, and store at -20°C or -80°C in the dark.[5]
-
Avoid repeated freeze-thaw cycles.[5][6] Stock solutions are best used within 24 hours of preparation for optimal activity.[5]
Working Solution (1-250 µM):
-
Dilute the stock solution in a suitable buffer (e.g., PBS, HBSS) to the desired working concentration.[5] The optimal concentration should be determined empirically for each cell type and application.[5] For staining, a common concentration is 0.05 mg/mL.[18][19]
Fluorescence Staining of Unesterified Cholesterol in Cultured Cells
This protocol provides a general guideline for staining fixed cells with this compound.
Materials:
-
Cultured cells on coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 3-4% paraformaldehyde in PBS)[18]
-
This compound working solution (e.g., 0.05 mg/mL in PBS with 10% FBS)[18]
-
Mounting medium (aqueous-based)
Procedure:
-
Cell Culture: Seed and culture cells to the desired confluency on a suitable imaging substrate.
-
Washing: Gently wash the cells three times with PBS.[18]
-
Fixation: Fix the cells with 3-4% paraformaldehyde in PBS for 10-60 minutes at room temperature.[9][18]
-
Washing: Wash the cells three times with PBS.[18]
-
Quenching: Incubate the cells with a quenching solution, such as 1.5 mg/mL glycine in PBS, for 10 minutes at room temperature to reduce autofluorescence from the fixative.[18][20]
-
Staining: Incubate the cells with the this compound working solution for 30 minutes to 2 hours at room temperature, protected from light.[5][18][20] The optimal incubation time may vary depending on the cell type.[5]
-
Washing: Wash the cells two to three times with PBS to remove unbound this compound.[5][20]
-
Mounting and Imaging: Mount the coverslips using an aqueous-based mounting medium. Image the cells immediately using a fluorescence microscope.
Microscopy Settings:
Critical Note on Photobleaching: this compound is highly susceptible to photobleaching.[5][6][9][21] It is crucial to minimize light exposure and acquire images promptly after staining.
Cholesterol Sequestration Assay for Functional Studies
This protocol describes the use of this compound to disrupt membrane microdomains and assess the functional consequences.
Procedure:
-
Cell Treatment: Incubate live cells with this compound at a concentration and for a duration determined to be effective for disrupting lipid rafts without causing significant cytotoxicity. A common concentration is 5 µg/mL for one hour.[13]
-
Functional Assay: Following treatment, perform the desired functional assay. This could involve, for example, measuring enzyme activity, receptor binding, or cellular uptake of a specific molecule.
-
Controls: Include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and untreated cells.
-
Data Analysis: Compare the results from the this compound-treated cells to the control groups to determine the effect of membrane microdomain disruption on the function of interest.
Data Presentation
Quantitative Effects of this compound Treatment
| Parameter | Cell Type/System | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Endothelium-dependent relaxation (Acetylcholine) | Rat Aorta | 5 µg/mL | 1 hour | ~58% reduction in maximum relaxation | [13] |
| Endothelium-dependent relaxation (A-23187) | Rat Aorta | 5 µg/mL | 1 hour | ~71% reduction in maximum relaxation | [13] |
| Cell surface density of caveolae | Bovine Lung Microvascular Endothelial Cells (BLMVEC) | 5 µg/mL | 30-60 minutes | ~90% reduction | [12] |
| FM4-64 internalization | Arabidopsis root epidermal cells | 30 µM | 10 minutes | Substantial reduction | [15] |
| Membrane Cholesterol Labeling | Neurons | N/A (used for staining) | 10-20 minutes (MβCD pre-treatment) | Filipin fluorescence decreased 2.5 to 3-fold | [21] |
| Avian Reovirus (ARV) Replication | Vero cells | 50 µg/mL (for staining) | 2 hours (staining) | N/A (used to confirm cholesterol depletion by MβCD) | [19] |
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Disruption of eNOS Signaling by this compound
Caption: Disruption of eNOS signaling by this compound.
Experimental Workflow: this compound Staining for Fluorescence Microscopy
Caption: Workflow for this compound staining of cultured cells.
Limitations and Considerations
While this compound is a powerful tool, it is essential to be aware of its limitations:
-
Cytotoxicity: At higher concentrations or with prolonged exposure, this compound can be toxic to cells. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for functional assays.
-
Photostability: The rapid photobleaching of this compound necessitates careful handling during fluorescence microscopy to obtain reliable and quantifiable data.[5][21]
-
Specificity: While this compound primarily binds to cholesterol, it has been reported to also interact with other molecules like the GM1 ganglioside in some contexts, which could lead to confounding results.[22]
-
Membrane Perturbation: The act of this compound binding to cholesterol inherently perturbs the membrane structure.[22] This can be both the intended effect in functional studies and a potential artifact.
-
Use in Live Cells: Due to its membrane-perturbing effects, this compound is generally not suitable for long-term live-cell imaging studies, although it has been used for short-term imaging.[15][22] It can also inhibit endocytosis in living cells.[15]
Conclusion
This compound remains a cornerstone in the study of membrane microdomains. Its ability to both visualize cholesterol distribution and functionally disrupt cholesterol-rich domains provides a multifaceted approach to understanding the critical roles of lipid rafts and caveolae in cellular physiology and disease. By carefully considering its mechanism of action, adhering to optimized protocols, and being mindful of its limitations, researchers can continue to leverage this compound to unravel the complexities of membrane biology. This knowledge is fundamental for basic research and holds significant potential for the development of novel therapeutic strategies targeting processes modulated by membrane microdomains.
References
- 1. researchgate.net [researchgate.net]
- 2. Spatial and temporal control of signaling through lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caveolae, Caveolins, Cavins, and Endothelial Cell Function: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contributions of quantitative proteomics to understanding membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Filipin-dependent Inhibition of Cholera Toxin: Evidence for Toxin Internalization and Activation through Caveolae-like Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Fluorescent Cholesterol Probes | Tocris Bioscience [tocris.com]
- 9. abcam.cn [abcam.cn]
- 10. Fluorescence studies of the binding of the polyene antibiotics filipin 3, amphotericin B, nystatin, and lagosin to cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterol-Rich Plasma Membrane Domains in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Filipin-sensitive caveolae-mediated transport in endothelium: reduced transcytosis, scavenger endocytosis, and capillary permeability of select macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Lipid Raft Integrity on 5-HT3 Receptor Function and its Modulation by Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of lipid rafts on transient receptor potential channel activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tabaslab.com [tabaslab.com]
- 19. Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. zenodo.org [zenodo.org]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Filipin III on Prion Protein Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of the cellular prion protein (PrPC) to its misfolded, pathogenic isoform (PrPSc) is a central event in the pathogenesis of prion diseases. This process is intimately linked to the endocytic trafficking of PrPC, a mechanism that is heavily influenced by the composition and integrity of the plasma membrane, particularly cholesterol-rich lipid rafts. Filipin III, a polyene antibiotic that binds to and sequesters cholesterol, has emerged as a critical tool for elucidating the role of these microdomains in prion biology. This technical guide provides an in-depth analysis of the effects of this compound on prion protein endocytosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. Evidence strongly indicates that by disrupting cholesterol-rich microdomains, this compound inhibits the internalization of PrPC, thereby reducing its availability for conversion into the pathogenic PrPSc isoform and promoting its release into the extracellular space.
Introduction
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and animals. The key molecular event in these diseases is the conformational conversion of the host-encoded cellular prion protein, PrPC, into a misfolded, aggregation-prone, and infectious isoform known as PrPSc. PrPC is a glycosylphosphatidylinositol (GPI)-anchored protein predominantly located on the cell surface within specialized membrane microdomains called lipid rafts. These rafts, enriched in cholesterol and sphingolipids, are implicated as sites for the conversion of PrPC to PrPSc.
Endocytosis of PrPC is a crucial step in its normal physiological function and is also believed to be a primary route for its conversion to PrPSc. Several endocytic pathways have been implicated in PrPC internalization, including clathrin-mediated endocytosis and caveolae-mediated endocytosis, both of which can be influenced by membrane cholesterol content.
This compound is a fluorescent polyene antibiotic that specifically binds to 3-β-hydroxysterols, with a high affinity for cholesterol. This binding disrupts the structure and function of cholesterol-rich membrane domains. Consequently, this compound serves as a powerful pharmacological tool to investigate the role of cholesterol and lipid rafts in cellular processes, including the endocytosis of the prion protein. This guide will explore the mechanistic effects of this compound on PrP endocytosis, presenting quantitative data and experimental approaches for its study.
Quantitative Data on the Effect of this compound on Prion Protein Endocytosis
The following table summarizes the key quantitative findings from studies investigating the impact of this compound on prion protein endocytosis and related processes.
| Parameter Measured | Cell Type | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| PrPC Endocytosis | Microglia and Neuroblastoma cells | Not specified | Not specified | Limits endocytosis of PrP-sen | [1] |
| Membrane-bound PrPC | Microglia and Neuroblastoma cells | Not specified | Not specified | Dramatically reduces the amount of membrane-bound PrP-sen | [1] |
| PrPC Release | Microglia and Neuroblastoma cells | Not specified | Not specified | Induces a rapid and massive release of full matured PrP-sen into the culture medium | [1] |
| PrPres Formation | Chronically infected Neuroblastoma cells | Not specified | Not specified | Potent inhibitor of PrP-res formation | [1] |
| Caveolae at the Plasma Membrane | CHO cells expressing SHaPrPC | Not specified | 24 hours | 70% decrease in the presence of caveolae at the plasma membrane | [2] |
| Uptake of Protein A-gold (bound to PrPC) | CHO cells expressing SHaPrPC | Not specified | 24 hours (followed by 10 min pulse and 50 min chase) | Sharply reduced uptake; endocytosed protein A-gold was only sparsely observed | [2] |
| PrPSc Accumulation | Prion-infected cells | Not specified | Not specified | Reduced PrPSc content of cultured cells | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the literature on the effect of this compound on prion protein endocytosis.
Cell Culture and this compound Treatment
-
Cell Lines:
-
Murine neuroblastoma cells (N2a), either uninfected or chronically infected with a prion strain (e.g., ScN2a).
-
Chinese Hamster Ovary (CHO) cells engineered to express prion protein (e.g., CHO/30C3 expressing SHaPrPC).
-
Microglial cell lines.
-
-
Culture Conditions: Cells are typically cultured in standard media (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
A stock solution of this compound (e.g., from Streptomyces filipinensis) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Cells are incubated with varying concentrations of this compound in their culture medium for specified durations (e.g., up to 24 hours). Control cells are treated with the vehicle (DMSO) alone.
-
Analysis of PrPC Endocytosis
-
Biotinylation Assay for Surface PrPC:
-
Cells grown on culture dishes are washed with ice-cold PBS.
-
Surface proteins are biotinylated by incubating the cells with a membrane-impermeable biotinylation reagent (e.g., sulfo-NHS-biotin) at 4°C.
-
The reaction is quenched, and the cells are washed.
-
To measure endocytosis, cells are warmed to 37°C for various time points to allow internalization of biotinylated proteins.
-
Remaining surface biotin is stripped using a reducing agent (e.g., glutathione).
-
Cells are lysed, and biotinylated (internalized) PrPC is captured using streptavidin-agarose beads.
-
The amount of internalized PrPC is quantified by Western blotting using an anti-PrP antibody.
-
-
Immunofluorescence Microscopy:
-
Cells are grown on coverslips and treated with this compound.
-
Live cells are incubated with an anti-PrP antibody at 4°C to label surface PrPC.
-
Cells are washed and then incubated at 37°C for a defined period to allow for endocytosis of the antibody-PrPC complex.
-
Cells are fixed, permeabilized, and incubated with a fluorescently labeled secondary antibody.
-
The localization of internalized PrPC is visualized by confocal microscopy.
-
Quantification of PrPSc
-
Proteinase K (PK) Digestion and Western Blotting:
-
Cells from control and this compound-treated cultures are lysed.
-
A portion of the lysate is treated with Proteinase K to digest PrPC, leaving the PK-resistant PrPSc core.
-
The digested samples are then subjected to SDS-PAGE and Western blotting.
-
PrPSc is detected using a specific anti-PrP antibody.
-
The intensity of the PrPSc bands is quantified to determine the effect of this compound on its accumulation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound Action on PrPC Endocytosis
References
- 1. Filipin prevents pathological prion protein accumulation by reducing endocytosis and inducing cellular PrP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trafficking of prion proteins through a caveolae-mediated endosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cholesterol recycling impairs cellular PrPSc propagation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Filipin III Staining for Unesterified Cholesterol in Cultured Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filipin III is a fluorescent polyene macrolide antibiotic that binds specifically to unesterified (free) cholesterol in cellular membranes. This property makes it an invaluable tool for visualizing and quantifying the distribution of cholesterol in cultured mammalian cells. The staining pattern can reveal cholesterol-rich domains, such as lipid rafts, and highlight alterations in cholesterol trafficking and metabolism associated with various physiological and pathological conditions. These application notes provide a detailed protocol for this compound staining, data quantification, and troubleshooting.
This compound staining is widely used in studies of membrane organization, signal transduction, and in diseases characterized by abnormal cholesterol accumulation.[1][2] Upon binding to cholesterol, the fluorescence properties of this compound are altered, allowing for its detection by fluorescence microscopy.[2]
Core Principles
The protocol involves the fixation of cultured mammalian cells, followed by incubation with a this compound solution. The stain complexes with unesterified cholesterol in the cellular membranes, which can then be visualized using a fluorescence microscope with appropriate filters. It is important to note that this compound is sensitive to light and its fluorescence can photobleach rapidly, necessitating careful handling and prompt imaging after staining.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound staining protocol, compiled from various sources. Optimization may be required depending on the cell type and experimental conditions.
Table 1: Reagent Preparation
| Reagent | Stock Solution Concentration | Solvent | Working Solution Concentration | Diluent |
| This compound | 1-10 mM[4] or 25 mg/mL[3] | Anhydrous DMSO[3][4] or Ethanol[4] | 1-250 µM[4] or 0.05 mg/mL[3][5] | PBS, HBSS, or other physiological buffer[4], often with 10% FBS[3][5] |
| Paraformaldehyde (PFA) | 3-4% (w/v)[3][5] | PBS | N/A | N/A |
| Glycine | 1.5 mg/mL[3][5] | PBS | N/A | N/A |
Table 2: Experimental Parameters
| Parameter | Range/Value | Notes |
| Cell Seeding Density | 18,500 cells/cm²[5] | Dependent on cell type and duration of the experiment. |
| Fixation Time | 10-20 minutes[4] to 1 hour[3] | Over-fixation can mask cholesterol accessibility.[6] |
| Quenching Time | 10 minutes[3][5] | Important for reducing background fluorescence from PFA. |
| This compound Incubation Time | 30 minutes - 2 hours[3][4][5] | Should be performed in the dark. |
| Incubation Temperature | Room Temperature[3][4][5] | |
| Excitation Wavelength | 340-380 nm[3][4][5] | |
| Emission Wavelength | 385-470 nm[3][4][5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for this compound staining of cultured mammalian cells.
Materials
-
Cultured mammalian cells grown on glass coverslips or in imaging-compatible plates
-
This compound complex (e.g., Sigma-Aldrich, F4767)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA)
-
Glycine
-
Fetal Bovine Serum (FBS)
-
Fluorescence microscope with a UV filter set
Reagent Preparation
-
This compound Stock Solution (10 mg/mL in DMSO):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Aliquot into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[4] this compound solutions are unstable and should be used promptly.
-
-
4% Paraformaldehyde (PFA) in PBS:
-
Dissolve 4 g of PFA powder in 80 mL of PBS by heating to 60°C in a chemical fume hood.
-
Add 1 M NaOH dropwise until the solution clears.
-
Allow the solution to cool to room temperature and adjust the pH to 7.4 with HCl.
-
Bring the final volume to 100 mL with PBS.
-
Filter the solution and store it at 4°C for up to one week.
-
-
1.5 mg/mL Glycine in PBS:
-
Dissolve 150 mg of glycine in 100 mL of PBS.
-
Sterile filter and store at 4°C.
-
-
This compound Working Solution (0.05 mg/mL):
Staining Procedure
-
Cell Culture: Grow cells on glass coverslips or in imaging plates to the desired confluency.
-
Washing: Gently wash the cells three times with PBS to remove the culture medium.[3]
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[4]
-
Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any unreacted formaldehyde.[3][5]
-
Washing: Wash the cells three times with PBS.[3]
-
Staining: Add the this compound working solution to the cells and incubate for 30 minutes to 2 hours at room temperature in the dark.[4][5]
-
Washing: Wash the cells three times with PBS to remove excess stain.[3][5]
-
Imaging: Immediately image the cells by fluorescence microscopy using a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).[4][5] Keep the cells in PBS during imaging. Due to rapid photobleaching, it is crucial to minimize exposure to the excitation light.[3]
Data Quantification and Analysis
Fluorescence intensity can be quantified as a measure of unesterified cholesterol content.
-
Image Acquisition: Capture images using consistent settings (e.g., exposure time, gain) for all samples within an experiment.
-
Image Analysis: Use image analysis software such as ImageJ or CellProfiler.
-
Define Regions of Interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity within each ROI.
-
Correct for background fluorescence by measuring the intensity of a cell-free region.
-
To account for variations in cell size, the total fluorescence intensity can be normalized to the cell area.[5]
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Filipin III Staining in Fixed Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filipin III is a fluorescent polyene macrolide antibiotic derived from Streptomyces filipinensis. It is a valuable tool for the detection and semi-quantitative analysis of unesterified cholesterol in fixed cells and tissues. By binding specifically to the 3-β-hydroxyl group of sterols, primarily cholesterol, this compound forms a fluorescent complex that can be visualized using fluorescence microscopy.[1][2] This property makes it an essential probe in studies related to cholesterol metabolism, membrane biology, and the diagnosis of lipid storage disorders such as Niemann-Pick type C disease. In drug development, this compound staining is employed to screen for compounds that modulate intracellular cholesterol trafficking and to assess the effects of drug candidates on cellular cholesterol distribution.[3]
Principle of Staining
The interaction between this compound and cholesterol alters the antibiotic's absorption and fluorescence spectra, allowing for the visualization of cholesterol-rich domains within cellular membranes.[4][5] The complex is typically excited by ultraviolet (UV) light and emits blue fluorescence.[6][7] It is important to note that this compound does not bind to esterified cholesterol, making it specific for free cholesterol localization.[2]
Quantitative Data Summary
For reproducible and optimal staining, key parameters should be carefully controlled. The following tables summarize the essential quantitative data for this compound staining.
Table 1: Photophysical Properties of this compound-Cholesterol Complex
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 340 - 380 | [8][4][6][7] |
| Emission Maximum | 385 - 470 | [8][4][6][7] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent/Step | Concentration/Time | Key Considerations | Reference(s) |
| This compound Stock Solution | 1 - 10 mg/mL (or 1-10 mM) in DMSO or Ethanol | Prepare fresh aliquots and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. | [8][6][9] |
| Fixation (Paraformaldehyde) | 4% in PBS | Fix for 15-30 minutes at room temperature. Avoid using glutaraldehyde as it can cause autofluorescence and interfere with staining. | [6][9] |
| Quenching (optional) | 1.5 mg/mL Glycine in PBS | Incubate for 10 minutes to quench residual aldehyde groups from the fixative. | [10][11] |
| This compound Working Solution | 50 - 200 µg/mL in PBS | Dilute stock solution immediately before use. Protect from light. | [3][9] |
| Staining Incubation | 30 minutes - 2 hours | Incubate at room temperature in the dark. Optimal time may vary depending on the cell or tissue type. | [4][6] |
Experimental Protocols
This section provides a detailed step-by-step methodology for this compound staining in fixed tissues and cells.
Materials and Reagents
-
This compound complex (e.g., Sigma-Aldrich F4767)
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA)
-
Glycine (optional)
-
Water-based mounting medium
-
Coverslips
-
Fluorescence microscope with a UV filter set
Preparation of Solutions
-
4% Paraformaldehyde (PFA) in PBS: Dissolve 4g of PFA in 100 mL of PBS. Heat gently (around 60°C) and add a few drops of 1N NaOH to dissolve the PFA completely. Cool to room temperature and adjust the pH to 7.4. Caution: PFA is toxic and should be handled in a fume hood.
-
This compound Stock Solution (10 mg/mL): Carefully weigh out this compound powder and dissolve it in anhydrous DMSO or ethanol to a final concentration of 10 mg/mL.[9] Aliquot into light-protected microcentrifuge tubes and store at -20°C.[8] These aliquots should be used within a short period to avoid degradation.
-
This compound Working Solution (50 µg/mL): Immediately before use, dilute the 10 mg/mL stock solution 1:200 in PBS to a final concentration of 50 µg/mL.[3] Protect the working solution from light at all times.
Staining Protocol for Fixed Tissues (Frozen Sections)
-
Sectioning: Cut frozen tissue sections (5-10 µm) using a cryostat and mount them on glass slides.
-
Drying: Air-dry the sections at room temperature for 20-30 minutes.[6]
-
Fixation: Immerse the slides in 4% PFA in PBS for 30 minutes at room temperature.[6]
-
Washing: Carefully wash the sections 2-3 times with PBS for 5 minutes each.[6]
-
Staining: Cover the tissue sections completely with the this compound working solution and incubate for 30 minutes to 2 hours at room temperature in a dark, humidified chamber.[6]
-
Washing: Wash the sections 2-3 times with PBS for 5 minutes each to remove unbound this compound.[6]
-
Mounting: Mount the coverslips using a water-based fluorescent mounting medium.[6]
-
Imaging: Immediately visualize the staining using a fluorescence microscope. This compound photobleaches rapidly, so images should be acquired promptly.[8][10] Use an excitation wavelength of 340-380 nm and detect emission between 385-470 nm.[8]
Staining Protocol for Fixed Cells
-
Cell Culture: Grow cells on glass coverslips in a culture dish.
-
Washing: Gently wash the cells 2-3 times with PBS.[6]
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[6]
-
Washing: Wash the cells 2-3 times with PBS for 5 minutes each.[6]
-
Staining: Add the this compound working solution to the coverslips, ensuring the cells are completely covered. Incubate for 30 minutes to 2 hours at room temperature in the dark.[6]
-
Washing: Wash the cells 2-3 times with PBS for 5 minutes each.[6]
-
Mounting: Mount the coverslips onto glass slides using a water-based fluorescent mounting medium.
-
Imaging: Proceed with imaging immediately as described for tissue sections.
Troubleshooting
-
Weak or No Signal:
-
This compound degradation: Ensure the stock solution is fresh and has been stored properly, protected from light and moisture. Prepare the working solution immediately before use.[8][6]
-
Insufficient incubation time: Optimize the incubation period for your specific sample type.
-
Low cholesterol content: The sample may have naturally low levels of unesterified cholesterol.
-
-
High Background:
-
Inadequate washing: Increase the number and duration of PBS washes after staining.[9]
-
Non-specific binding: While this compound is quite specific, some background can occur. Ensure proper fixation and washing.
-
-
Rapid Photobleaching:
-
Excessive light exposure: Minimize exposure to the excitation light. Use a low light level for focusing and capture images quickly.[2]
-
No anti-fade in mounting medium: Use a high-quality, water-based mounting medium containing an anti-fade reagent.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for this compound staining in fixed tissues.
Caption: A step-by-step workflow for this compound staining of fixed tissue sections.
References
- 1. toku-e.com [toku-e.com]
- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fluorescence studies of the binding of the polyene antibiotics filipin 3, amphotericin B, nystatin, and lagosin to cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Cholesterol Assay Kit (Cell-Based) (ab133116) | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fluoresceintsa.com [fluoresceintsa.com]
- 10. tabaslab.com [tabaslab.com]
- 11. zenodo.org [zenodo.org]
Application Notes and Protocols for Cholesterol Detection in Yeast using Filipin III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filipin III is a fluorescent polyene macrolide antibiotic that serves as a valuable tool for the detection and localization of unesterified 3-β-hydroxysterols, such as ergosterol, the predominant sterol in yeast and fungi.[1][2] By binding to these sterols, this compound exhibits a characteristic fluorescence that allows for the visualization of sterol-rich domains within cellular membranes.[1][3] This property makes it an essential probe in studies of sterol trafficking, membrane organization, and the effects of drugs on lipid homeostasis in yeast.
These application notes provide detailed protocols for the qualitative and semi-quantitative analysis of ergosterol distribution in yeast cells using this compound, addressing sample preparation, staining procedures, and microscopic analysis.
Principle of Detection
This compound complexes specifically with unesterified 3-β-hydroxysterols. This binding event alters the photophysical properties of this compound, resulting in a distinct fluorescence signal that can be detected by fluorescence microscopy.[3][4] The excitation and emission maxima for the Filipin-sterol complex are in the ultraviolet and blue regions of the spectrum, respectively.[4] In yeast, ergosterol is primarily concentrated in the plasma membrane, and this compound staining typically highlights this structure.[5][6] Alterations in sterol distribution, as seen in certain mutant strains or in response to specific compounds, can be visualized as changes in the this compound staining pattern, such as the appearance of intracellular fluorescent spots.[5]
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 340-380 nm | [4][7][8] |
| Emission Maximum (λem) | 385-480 nm | [4][7][8] |
| Molecular Weight | 654.83 g/mol | [4] |
| Formula | C₃₅H₅₈O₁₁ | [4] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent/Step | Concentration/Duration | Notes | Reference |
| Fixation | |||
| Paraformaldehyde | 3% - 4% | 15-60 minutes at room temperature | [3][9] |
| Permeabilization (Optional) | For intracellular targets, though often not required for plasma membrane staining. | ||
| Zymolyase | 50 µg/mL | 30-60 minutes at 30°C | [10] |
| Staining | |||
| This compound Stock Solution | 1-10 mM in DMSO or Ethanol | Store at -20°C or -80°C, protected from light.[3][8] | [3] |
| This compound Working Solution | 5 - 50 µg/mL | Dilute stock solution in PBS or appropriate buffer. Prepare fresh. | [11] |
| Incubation Time | 30 minutes - 2 hours | At room temperature, protected from light. | [3][9] |
| Washing | |||
| PBS or Wash Buffer | 2-3 washes | 5 minutes each | [3][8] |
Experimental Protocols
Protocol 1: this compound Staining of Yeast Cells for Fluorescence Microscopy
This protocol is suitable for the general visualization of ergosterol in the plasma membrane of yeast cells.
Materials:
-
Yeast culture
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% solution in PBS (prepare fresh)
-
This compound complex
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV filter set
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest log-phase yeast cells by centrifugation (e.g., 3000 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 4% PFA and incubate for 15-20 minutes at room temperature.[3]
-
Wash the fixed cells three times with PBS to remove residual fixative.
-
-
This compound Staining:
-
Prepare a 1-10 mM stock solution of this compound in DMSO or ethanol. Store aliquots at -20°C or -80°C, protected from light.[3][8] Note: this compound is light-sensitive and unstable in solution; minimize exposure to light and prepare working solutions fresh.[3][7][8]
-
Prepare a working solution of 5-50 µg/mL this compound in PBS. The optimal concentration may need to be determined empirically.
-
Resuspend the fixed cell pellet in the this compound working solution.
-
Incubate for 30 minutes to 2 hours at room temperature in the dark.[3][9]
-
-
Washing and Mounting:
-
Wash the stained cells twice with PBS for 5 minutes each to remove unbound this compound.[8]
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small volume of the cell suspension onto a microscope slide and cover with a coverslip.
-
-
Microscopy:
-
Immediately visualize the cells using a fluorescence microscope equipped with a UV filter set (e.g., excitation at 340-380 nm and emission at 385-470 nm).[7][8]
-
Caution: this compound fluorescence is highly susceptible to photobleaching.[9][12] It is crucial to minimize exposure to the excitation light and acquire images promptly.
-
Protocol 2: Semi-Quantitative Analysis of this compound Staining
This protocol outlines a method for comparing this compound fluorescence intensity between different yeast strains or treatment conditions.
Procedure:
-
Follow the staining procedure as described in Protocol 1, ensuring that all samples to be compared are processed in parallel and under identical conditions (e.g., cell density, fixation time, staining concentration, and incubation time).
-
Acquire images using identical microscope settings (e.g., exposure time, gain, and lamp intensity) for all samples.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.
-
Define a region of interest (ROI) for each cell (e.g., the entire cell or just the plasma membrane).
-
Measure the mean fluorescence intensity within the ROIs for a statistically significant number of cells per sample.
-
Correct for background fluorescence by measuring the intensity of a region with no cells.
-
-
Statistically analyze the corrected mean fluorescence intensities to determine significant differences between samples.
Visualizations
Caption: Workflow for this compound staining of yeast cells.
Caption: Principle of this compound staining in yeast.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or weak signal | - Inactive this compound | Use fresh or properly stored this compound stock solution. |
| - Insufficient incubation time | Increase incubation time. | |
| - Incorrect filter set | Ensure the microscope is equipped with the appropriate UV filters. | |
| - Low ergosterol content | Use a positive control strain with known ergosterol levels. | |
| High background | - Incomplete washing | Increase the number and duration of wash steps. |
| - this compound precipitation | Centrifuge the working solution before use. | |
| Rapid photobleaching | - Inherent property of this compound | Minimize exposure to excitation light. Use an anti-fade mounting medium. Acquire images quickly. |
| Altered cell morphology | - Harsh fixation | Optimize fixation time and PFA concentration. |
| - High this compound concentration | Titrate the this compound concentration to the lowest effective level. |
Concluding Remarks
This compound staining is a powerful and widely used method for visualizing unesterified sterol distribution in yeast.[1][5] While its sensitivity to light requires careful handling, the protocols outlined above provide a robust framework for obtaining reliable qualitative and semi-quantitative data.[9][12] This technique is invaluable for researchers investigating lipid metabolism, membrane trafficking, and the mode of action of antifungal drugs.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Filipin is a reliable in situ marker of ergosterol in the plasma membrane of germinating conidia (spores) of Penicillium discolor and stains intensively at the site of germ tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Genome-Wide Analysis of Sterol-Lipid Storage and Trafficking in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenesis of the putative sterol-sensing domain of yeast Niemann Pick C–related protein reveals a primordial role in subcellular sphingolipid distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. tabaslab.com [tabaslab.com]
- 10. Imaging the actin cytoskeleton in fixed budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Visualizing Neuronal Lipid Rafts: Application Notes and Protocols for Filipin III Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Filipin III for the fluorescent labeling and visualization of lipid rafts in neuronal cells. Detailed protocols for staining cultured neurons and tissue sections are included, along with data tables for experimental parameters and a discussion of alternative probes.
Application Notes
Introduction to this compound and Lipid Rafts in Neurons
Lipid rafts are dynamic, sub-micron-sized domains within the plasma membrane characterized by high concentrations of cholesterol, sphingolipids, and specific proteins.[1] In neurons, these microdomains function as critical signaling platforms, orchestrating pathways involved in neurodevelopment, synaptic transmission, and plasticity.[2][3] Key neuronal processes such as axon guidance, neurotrophin signaling, and the regulation of neurotransmitter receptors are modulated by the molecular composition and integrity of lipid rafts.[2][4]
This compound is a naturally fluorescent polyene antibiotic isolated from Streptomyces filipinensis. It specifically binds to unesterified cholesterol, the primary sterol component of lipid rafts, making it a valuable tool for their visualization.[5] Upon binding to cholesterol, the fluorescence emission of this compound is enhanced, allowing for the identification of cholesterol-rich domains within neuronal membranes using fluorescence microscopy.[6]
Principle of Staining
The staining mechanism of this compound relies on its high affinity for 3-β-hydroxysterols, primarily unesterified cholesterol. It does not bind to esterified cholesterol.[5] This specificity allows for the targeted labeling of cholesterol-rich regions like lipid rafts. The Filipin-cholesterol complex can be visualized using fluorescence microscopy with excitation in the ultraviolet (UV) range (typically 340-380 nm) and emission in the blue range (385-470 nm).
Key Considerations and Limitations
While this compound is a widely used tool, researchers should be aware of its limitations:
-
Photostability: this compound is highly susceptible to photobleaching, which can lead to rapid signal loss during imaging.[5][7] This necessitates minimizing light exposure and acquiring images promptly after staining. For studies requiring long-term imaging or high-intensity illumination, more photostable alternatives should be considered.[5][8]
-
Specificity: Although this compound primarily binds to unesterified cholesterol, some studies have reported cross-reactivity with certain gangliosides, such as GM1, GM2, and GM3, which are also enriched in neuronal membranes. This potential for off-target binding should be considered when interpreting results, especially in studies involving ganglioside metabolism or storage disorders.
-
Membrane Perturbation: The binding of this compound to cholesterol can disrupt the local membrane architecture. Therefore, it is primarily used for staining fixed cells and tissues and is not ideal for live-cell imaging where membrane integrity is crucial.[5]
-
Quantitative Analysis: Due to its rapid photobleaching, quantitative analysis of this compound fluorescence can be challenging.[7] Careful control of imaging parameters and standardized analysis protocols are essential for obtaining reproducible quantitative data.
Data Presentation
Table 1: Recommended this compound Staining Parameters for Neuronal Models
| Neuronal Model | This compound Concentration | Incubation Time | Fixative | Reference(s) |
| Primary Hippocampal Neurons | 50 µg/mL | 30 - 60 minutes | 4% Paraformaldehyde (PFA) | [9] |
| Primary Cortical Neurons | 50 µg/mL | 30 - 60 minutes | 4% PFA | [10][11] |
| Differentiated SH-SY5Y Cells | 50 µg/mL | 45 minutes | 4% PFA | [12] |
| General Cultured Cells | 5 - 50 µg/mL | 30 minutes - 2 hours | 3-4% PFA | [5][7] |
| Brain Tissue Sections | 10 - 50 µg/mL | 1 - 2 hours | 4% PFA | [13] |
Table 2: Comparison of Fluorescent Probes for Cholesterol and Lipid Rafts
| Probe | Principle | Photostability | Live-Cell Imaging | Advantages | Disadvantages | Reference(s) |
| This compound | Binds unesterified cholesterol | Low | Not Recommended | Well-established, commercially available | Prone to photobleaching, potential off-target binding, membrane disruptive | [5][7] |
| BODIPY-Cholesterol | Fluorescently labeled cholesterol analog | High | Yes | High photostability, suitable for live-cell imaging and quantitative studies | Can be bulky and may not perfectly mimic endogenous cholesterol behavior | [8][14] |
| Dehydroergosterol (DHE) | Intrinsically fluorescent sterol analog | Moderate | Yes | Closely mimics cholesterol behavior | Low quantum yield, requires UV excitation | [5][8] |
| The-toxin domain 4 (D4) | Binds to cholesterol-rich membranes | High (depends on fluorescent tag) | Yes | High specificity for cholesterol, can be fused to various fluorescent proteins | Requires protein expression or purification | [15] |
Experimental Protocols
Protocol 1: this compound Staining of Cultured Neurons
This protocol is suitable for primary neurons (e.g., hippocampal or cortical) or differentiated neuronal cell lines (e.g., SH-SY5Y).
Materials:
-
Neuronal cell culture on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Glycine solution (100 mM in PBS)
-
This compound stock solution (1 mg/mL in DMSO)
-
Staining Buffer (PBS with 1% Bovine Serum Albumin - BSA)
-
Mounting medium (aqueous, non-fluorescent)
Procedure:
-
Cell Fixation:
-
Gently aspirate the culture medium from the coverslips.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Quenching:
-
(Optional but recommended) To quench autofluorescence from the fixative, incubate the cells with 100 mM glycine in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the this compound working solution by diluting the stock solution to a final concentration of 50 µg/mL in Staining Buffer. Protect the solution from light.
-
Incubate the coverslips with the this compound working solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each, protecting from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an aqueous mounting medium.
-
Seal the coverslips with nail polish.
-
Image immediately using a fluorescence microscope equipped with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm).
-
Note: Minimize exposure to the excitation light to reduce photobleaching.
-
Protocol 2: this compound Staining of Brain Tissue Sections
This protocol is for fresh-frozen (cryostat) brain tissue sections.
Materials:
-
Frozen brain tissue sections (10-20 µm thick) on glass slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
This compound stock solution (1 mg/mL in DMSO)
-
Staining Buffer (PBS with 1% Bovine Serum Albumin - BSA)
-
Mounting medium (aqueous, non-fluorescent)
Procedure:
-
Tissue Preparation:
-
Allow the frozen sections to air dry at room temperature for 30 minutes.
-
-
Fixation:
-
Fix the tissue sections with 4% PFA for 20-30 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each in a staining jar.
-
-
Staining:
-
Prepare the this compound working solution by diluting the stock solution to a final concentration of 50 µg/mL in Staining Buffer. Protect the solution from light.
-
Carefully apply the working solution to the tissue sections, ensuring complete coverage.
-
Incubate for 1-2 hours at room temperature in a humidified, dark chamber.
-
Wash the slides three times with PBS for 5 minutes each in a staining jar, protecting from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto the slides using an aqueous mounting medium.
-
Image immediately using a fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm).
-
Mandatory Visualization
References
- 1. paxneuroscience.com [paxneuroscience.com]
- 2. Lipid rafts in neuronal signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane Lipid Rafts and Their Role in Axon Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A plasma membrane microdomain compartmentalizes ephrin-generated cAMP signals to prune developing retinal axon arbors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Studies of the Binding of the Polyene Antibiotics this compound, Amphotericin B, Nystatin, and Lagosin to Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Hippocampal Neurons, Which Lack Four Crucial Extracellular Matrix Molecules, Display Abnormalities of Synaptic Structure and Function and Severe Deficits in Perineuronal Net Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Neuronal Signaling Involved in Neuronal Polarization and Growth: Lipid Rafts and Phosphorylation [frontiersin.org]
Quantitative Analysis of Cellular Cholesterol with Filipin III Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of unesterified cholesterol in cells and tissues using the fluorescent polyene macrolide, Filipin III. These protocols and notes are intended for researchers in cell biology, neuroscience, and pharmacology to investigate cholesterol homeostasis, trafficking, and its role in disease.
Introduction to this compound Staining
Filipin is a naturally fluorescent antibiotic isolated from Streptomyces filipinensis that binds specifically to unesterified (free) cholesterol in biological membranes, but not to esterified forms.[1][2] The binding of this compound, the most abundant isomer in the filipin complex, to cholesterol results in a shift in its fluorescence spectrum, allowing for the visualization and quantification of free cholesterol distribution within cells and tissues.[3][4] This technique is widely used to study cellular cholesterol metabolism, identify abnormalities in cholesterol trafficking, and as a diagnostic tool for lipid storage disorders such as Niemann-Pick type C (NPC) disease.[1][5][6][7]
Upon binding to cholesterol, the Filipin-cholesterol complex can be visualized using fluorescence microscopy with excitation typically in the ultraviolet (UV) range (340-380 nm) and emission in the blue range (385-470 nm).[3][4][8] However, it is crucial to note that this compound is highly susceptible to photobleaching, which requires careful handling and immediate imaging after staining.[1][8][9]
Key Applications
-
Studying Cholesterol Homeostasis: Visualize and quantify changes in cellular free cholesterol levels in response to genetic modifications, drug treatments, or external stimuli.
-
Investigating Cholesterol Trafficking: Monitor the intracellular movement of cholesterol between organelles, such as the plasma membrane, late endosomes, and lysosomes.[10][11]
-
Drug Discovery and Development: Screen for compounds that modulate cholesterol distribution and metabolism.[5]
-
Disease Diagnosis and Research: A valuable tool in the diagnosis of Niemann-Pick type C disease, characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes.[1][5][6][7][12]
Experimental Protocols
Protocol 1: this compound Staining of Cultured Cells for Cholesterol Quantification
This protocol details the steps for staining adherent cultured cells with this compound for the subsequent quantitative analysis of intracellular free cholesterol.
Materials:
-
Cultured cells grown on glass coverslips or in imaging-compatible plates (e.g., 96-well black, clear-bottom plates)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS (handle in a chemical fume hood)
-
Glycine, 1.5 mg/mL in PBS (for quenching)
-
This compound stock solution (e.g., 25 mg/mL in DMSO, store at -20°C, protected from light)[9]
-
Staining Buffer (e.g., PBS with 10% Fetal Bovine Serum (FBS))[13]
-
Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)
Procedure:
-
Cell Culture: Seed cells on appropriate imaging plates or coverslips and culture overnight or until desired confluency.[3]
-
Experimental Treatment: Treat cells with experimental compounds or vehicle control for the desired duration. A positive control, such as the cholesterol transport inhibitor U-18666A, can be included to induce intracellular cholesterol accumulation.[3][4]
-
Washing: Gently wash the cells three times with PBS to remove culture medium.[9]
-
Fixation: Fix the cells with 4% PFA for 10-60 minutes at room temperature.[9][13] Note: Filipin staining is performed on fixed cells as it can perturb the membranes of living cells.[1][2]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[3]
-
Quenching (Optional but Recommended): To reduce background fluorescence from unreacted aldehydes, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[9][13]
-
Washing: Wash the cells three times with PBS.[9]
-
This compound Staining:
-
Prepare the this compound working solution by diluting the stock solution to a final concentration of 0.05 mg/mL in staining buffer.[9][13] Note: The optimal concentration may vary between cell types and should be determined empirically. Protect the solution from light.[4][8]
-
Incubate the cells with the this compound working solution for 30-120 minutes at room temperature in the dark.[3][8][13]
-
-
Washing: Wash the cells three times with PBS to remove excess stain.[13]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable UV filter set.[3][4] Due to rapid photobleaching, minimize exposure to the excitation light.[1][9]
Protocol 2: this compound Staining of Frozen Tissue Sections
This protocol is adapted for staining frozen tissue sections to analyze cholesterol distribution in a tissue context.
Materials:
-
Frozen tissue sections mounted on slides
-
PBS, pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
This compound stock solution (as in Protocol 1)
-
Staining solution (e.g., 0.05 mg/mL this compound in PBS)[14]
-
Aqueous mounting medium
-
Fluorescence microscope with a UV filter set
Procedure:
-
Tissue Preparation: Air dry the frozen tissue sections at room temperature for 20-30 minutes.[8]
-
Fixation: Immerse the slides in 4% PFA for 30 minutes at room temperature.[8]
-
Washing: Carefully wash the sections with PBS three times for 5 minutes each.[8]
-
This compound Staining:
-
Washing: Wash the sections twice with PBS.[14]
-
Mounting: Mount the coverslips using an aqueous mounting medium.
-
Imaging: Proceed with fluorescence microscopy immediately.
Data Presentation and Quantitative Analysis
Quantitative analysis of this compound fluorescence is crucial for obtaining objective data. This typically involves measuring the fluorescence intensity per cell or within specific subcellular regions of interest (ROIs).
Image Acquisition:
-
Maintain consistent imaging parameters (e.g., exposure time, gain, laser power) across all samples within an experiment to ensure comparability.[13]
-
Acquire multiple images from different fields of view for each condition to ensure representative data.[13]
Image Analysis and Quantification:
Image analysis software such as ImageJ or CellProfiler can be used for quantification.[13][15] A common approach involves:
-
Background Subtraction: Correct for background fluorescence.
-
Cell Segmentation: Define the boundaries of individual cells, often using a nuclear counterstain (e.g., DAPI) to identify individual cells and then defining the cytoplasmic region.
-
Fluorescence Measurement: Measure the integrated fluorescence intensity or mean fluorescence intensity within each segmented cell or ROI.[15]
-
Normalization: Normalize the fluorescence intensity to the cell area to account for variations in cell size.[13]
Data Summary:
The quantified data should be summarized in tables for clear comparison between different experimental conditions.
| Treatment Group | Mean this compound Fluorescence Intensity (Arbitrary Units ± SD) | Fold Change vs. Control | p-value |
| Vehicle Control | 100 ± 12.5 | 1.0 | - |
| Compound A (10 µM) | 152 ± 18.3 | 1.52 | <0.05 |
| Compound B (5 µM) | 85 ± 9.8 | 0.85 | <0.05 |
| U-18666A (Positive Control) | 250 ± 25.1 | 2.5 | <0.001 |
Table 1: Example of quantitative data summary for this compound staining. Data are presented as mean ± standard deviation (SD). Statistical significance was determined using a t-test.
| Cell Line | Condition | Mean this compound Intensity per Cell (Normalized to Mock) |
| CHO K1 | Mock | 1.0 |
| CHO K1 | Cholesterol Depletion | 0.45 |
| U2OS | Mock | 1.0 |
| U2OS | Cholesterol Depletion | 0.52 |
Table 2: Example of normalized this compound fluorescence intensity after cholesterol depletion, adapted from published data.[15]
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for quantitative cholesterol analysis using this compound.
Cholesterol Biosynthesis and Trafficking Pathway
Figure 2: Simplified overview of cholesterol biosynthesis and intracellular trafficking pathways.
Troubleshooting and Considerations
-
Photobleaching: this compound is highly susceptible to photobleaching.[1][8][9] Minimize light exposure during and after staining, and image samples immediately. Using an anti-fade mounting medium may help, but aqueous-based media are generally recommended.
-
Reagent Stability: this compound solutions are unstable and sensitive to light and air.[4][8] Prepare working solutions fresh and store stock solutions in small, single-use aliquots at -80°C.[3][4]
-
Specificity: While this compound is specific for unesterified cholesterol, there have been reports of it binding to other molecules like GM1 ganglioside in certain contexts.[2] It is important to validate the specificity in your experimental system.
-
Cell Permeabilization: Permeabilization is generally avoided as it can disrupt cholesterol distribution.[16] Fixation alone is usually sufficient for this compound to enter the cell.
-
Quantitative Accuracy: Fluorescence intensity is a semi-quantitative measure. For absolute quantification, it should be correlated with a biochemical assay, such as mass spectrometry.[15]
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize this compound fluorescence microscopy for the robust quantitative analysis of cellular cholesterol.
References
- 1. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Laboratory diagnosis of Niemann-Pick disease type C: the filipin staining test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nnpdf.ca [nnpdf.ca]
- 8. glpbio.com [glpbio.com]
- 9. tabaslab.com [tabaslab.com]
- 10. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes | Springer Nature Experiments [experiments.springernature.com]
- 12. The useful preliminary diagnosis of Niemann-Pick disease type C by filipin test in blood smear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zenodo.org [zenodo.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. forum.microlist.org [forum.microlist.org]
Application of Filipin III in the Diagnosis of Niemann-Pick Type C Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niemann-Pick type C (NPC) disease is a rare, autosomal recessive neurovisceral lysosomal storage disorder characterized by the impaired intracellular trafficking of unesterified cholesterol.[1][2][3] This leads to the accumulation of cholesterol and other lipids in the late endosomes and lysosomes of virtually all tissues, resulting in a wide range of clinical manifestations, including progressive neurological degeneration.[1][4] The diagnosis of NPC has historically relied on a combination of clinical suspicion and biochemical testing, with the filipin staining test being a cornerstone for the cytochemical confirmation of the disease.[2][5][6]
Filipin III, a fluorescent polyene macrolide antibiotic isolated from Streptomyces filipinensis, has the unique property of binding specifically to unesterified cholesterol.[7] This interaction forms a fluorescent complex that can be visualized using fluorescence microscopy.[8][9] In fibroblasts cultured from individuals with NPC, the characteristic lysosomal accumulation of unesterified cholesterol results in a distinct punctate, perinuclear fluorescence pattern upon filipin staining, which is significantly more intense than in cells from healthy controls.[2][10] While newer biomarker and genetic testing methods are now often used as first-line diagnostic tools, the filipin staining test remains a valuable functional assay to confirm the diagnosis, assess the pathogenic significance of novel genetic variants, and screen for potential therapeutic compounds that can correct the cholesterol storage defect.[2][11]
This document provides detailed application notes and protocols for the use of this compound in the diagnosis of Niemann-Pick type C disease.
Biochemical Basis of this compound Staining in NPC
In healthy individuals, low-density lipoprotein (LDL) cholesterol is taken up by cells via receptor-mediated endocytosis. Following internalization, the cholesteryl esters are hydrolyzed in late endosomes and lysosomes, and the resulting unesterified cholesterol is transported to other cellular compartments, such as the endoplasmic reticulum and plasma membrane, through the coordinated action of the NPC1 and NPC2 proteins.[12][13]
In Niemann-Pick type C disease, mutations in either the NPC1 or NPC2 gene disrupt this cholesterol egress pathway.[1][4] The loss of function of NPC1 or NPC2 proteins leads to the sequestration of unesterified cholesterol within the late endosomes/lysosomes.[8][13] this compound binds to this accumulated unesterified cholesterol, and under UV excitation, it emits a fluorescent signal that allows for the visualization of these storage organelles.[7][14] The intensity and pattern of filipin staining can, therefore, serve as a reliable indicator of the underlying cellular pathology in NPC.
Quantitative Data Presentation
The following table summarizes representative quantitative data from filipin staining experiments comparing fibroblasts from NPC patients with those from healthy controls. The fluorescence intensity is a direct measure of the amount of unesterified cholesterol accumulation.
| Cell Line | Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control | Reference |
| Healthy Control | Untreated | 100 | ± 15 | 1.0 | [15] |
| NPC1 Patient | Untreated | 450 | ± 50 | 4.5 | [15] |
| Healthy Control | LDL-stimulated | 120 | ± 20 | 1.0 | [2] |
| NPC1 Patient ('Classic') | LDL-stimulated | 580 | ± 65 | 4.8 | [2][10] |
| NPC1 Patient ('Variant') | LDL-stimulated | 250 | ± 30 | 2.1 | [2][10] |
Experimental Protocols
Preparation of this compound Staining Solutions
a. This compound Stock Solution (2.5 mg/mL)
-
Reagents:
-
Filipin complex (e.g., Sigma-Aldrich F9765)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4]
-
-
Procedure:
-
Allow the lyophilized filipin powder to equilibrate to room temperature for at least 20 minutes.[12]
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Under a fume hood and protected from light, dissolve 2.5 mg of filipin in 1 mL of DMF or DMSO.[4]
-
Aliquot the stock solution into small, light-protected microcentrifuge tubes.
-
Store at -20°C for up to 3 months or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.[12]
-
b. This compound Working Solution (50 µg/mL)
-
Reagents:
-
This compound Stock Solution (2.5 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
-
Procedure:
-
Immediately before use, dilute the this compound Stock Solution 1:50 in PBS containing 10% FBS. For example, add 20 µL of the stock solution to 980 µL of PBS with 10% FBS.[8]
-
Vortex briefly to mix.
-
Keep the working solution protected from light at all times.
-
Cell Culture and Preparation
-
Cell Lines:
-
Human dermal fibroblasts from a suspected NPC patient.
-
Human dermal fibroblasts from a healthy control individual.
-
(Optional) Human dermal fibroblasts from a confirmed NPC patient (positive control).
-
-
Procedure:
-
Culture fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of staining.
-
For experiments involving LDL stimulation to enhance the cholesterol storage phenotype, incubate the cells in DMEM with 10% lipoprotein-deficient serum for 48-72 hours prior to adding LDL-containing medium for 24 hours.[2]
-
This compound Staining Protocol
References
- 1. Laboratory diagnosis of Niemann-Pick disease type C: the filipin staining test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The useful preliminary diagnosis of Niemann-Pick disease type C by filipin test in blood smear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nnpdf.ca [nnpdf.ca]
- 6. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes | Springer Nature Experiments [experiments.springernature.com]
- 7. forum.microlist.org [forum.microlist.org]
- 8. tabaslab.com [tabaslab.com]
- 9. Filipin staining | Synnovis [synnovis.co.uk]
- 10. medlink.com [medlink.com]
- 11. Laboratory diagnosis of Niemann-Pick disease type C: the filipin staining test. | Semantic Scholar [semanticscholar.org]
- 12. glpbio.com [glpbio.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Filipin III to Study Cholesterol Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is an essential lipid component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and function. The intricate process of cholesterol trafficking, its movement between different cellular organelles, is tightly regulated. Dysregulation of cholesterol homeostasis is implicated in numerous diseases, including atherosclerosis, Niemann-Pick type C (NPC) disease, and other neurodegenerative disorders. Therefore, visualizing and quantifying cholesterol distribution and movement within cells are critical for both basic research and the development of novel therapeutics.
Filipin III, a naturally fluorescent polyene macrolide antibiotic, has been a widely used tool for detecting unesterified (free) cholesterol in cellular membranes. It binds specifically to 3-β-hydroxysterols, and this interaction alters its fluorescence properties, allowing for the visualization of cholesterol-rich domains. However, the application of this compound, particularly in live-cell imaging, comes with significant caveats that researchers must consider.
These application notes provide a comprehensive overview of the use of this compound for studying cholesterol, with a strong emphasis on its appropriate applications and limitations. We present detailed protocols for fixed-cell staining, discuss the challenges of using this compound in live cells, and offer protocols for alternative live-cell cholesterol probes.
Principle of this compound Action
This compound is a pentane polyene macrolide isolated from Streptomyces filipinensis. Its binding to cholesterol is dependent on the presence of the 3-β-hydroxyl group on the sterol. This interaction leads to the formation of Filipin-cholesterol complexes within the membrane. These complexes are large, 20-25 nm aggregates that disrupt the planar structure of the lipid bilayer, forming pits and protrusions.[1] This membrane perturbation is a critical factor to consider when interpreting experimental results.
Upon binding to cholesterol, the fluorescence emission spectrum of this compound shifts, and its intensity increases. The complex can be excited by UV light (excitation maxima around 340-380 nm) and emits in the blue-green range (emission maximum around 385-470 nm).[2][3]
Critical Considerations for Using this compound in Live Cells
While the use of this compound in fixed cells is a well-established technique, its application in living cells for studying dynamic cholesterol trafficking is highly problematic and generally not recommended. Researchers should be aware of the following limitations:
-
Membrane Perturbation: The formation of large Filipin-cholesterol complexes significantly disrupts membrane integrity and fluidity.[4] This can trigger a range of cellular artifacts, including altered membrane protein function and the induction of signaling cascades that are not related to the biological process under investigation.
-
Inhibition of Endocytosis: Filipin has been shown to inhibit both clathrin-dependent and independent endocytic pathways.[5][6] Since endocytosis is a major route for cholesterol entry and trafficking, using this compound in live cells will directly interfere with the process being studied.
-
Phototoxicity: The UV excitation required for this compound is known to be phototoxic to living cells, which can lead to cellular stress, apoptosis, and other artifacts, compromising the validity of the data.[7][8]
-
Rapid Photobleaching: this compound is highly susceptible to photobleaching, making it difficult to perform long-term time-lapse imaging required for tracking cholesterol movement.[9]
Therefore, any use of this compound in "live-cell" experiments should be carefully designed as a pharmacological intervention with endpoint analysis, rather than as a passive fluorescent tracker for dynamic processes.
Comparative Analysis of Cholesterol Probes
Choosing the appropriate fluorescent probe is critical for accurately studying cholesterol trafficking. Below is a qualitative comparison of this compound with two common alternatives for live-cell imaging.
| Feature | This compound | Genetically-Encoded Probes (e.g., GFP-D4) | Intrinsically Fluorescent Sterols (e.g., DHE) |
| Principle | Binds to endogenous cholesterol | A cholesterol-binding protein domain fused to a fluorescent protein | A fluorescent analog of cholesterol that is incorporated into cellular membranes |
| Live-Cell Imaging | Not recommended for dynamic studies due to membrane perturbation and cytotoxicity | Excellent for live-cell imaging of accessible cholesterol pools | Excellent for live-cell imaging and tracking of sterol trafficking pathways |
| Specificity | Binds to unesterified 3-β-hydroxysterols | Specific for accessible cholesterol in the membrane leaflet it is exposed to | Mimics cholesterol's behavior and incorporates into its metabolic and trafficking pathways |
| Cellular Perturbation | High; disrupts membrane structure and function | Low; generally considered non-perturbing when expressed at reasonable levels | Low; considered a close structural and functional analog of cholesterol |
| Photostability | Low; photobleaches rapidly | High (depends on the fluorescent protein) | Moderate; less stable than many fluorescent proteins and prone to photobleaching |
| Quantum Yield | Moderate | High (depends on the fluorescent protein) | Low |
| Advantages | Inexpensive, easy to use for fixed-cell staining | Genetically encoded, allows for targeted expression, excellent for live-cell imaging | Closely mimics the properties of cholesterol, can be used in metabolic studies |
| Disadvantages | Not suitable for dynamic live-cell imaging, phototoxic, perturbs membranes | Requires transfection, may not access all cholesterol pools, potential for overexpression artifacts | Lower brightness, requires UV excitation, potential for oxidation |
Experimental Protocols
Protocol 1: Fixed-Cell Staining of Unesterified Cholesterol with this compound
This protocol is suitable for visualizing the steady-state distribution of unesterified cholesterol in cultured cells.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
This compound stock solution (10 mg/mL in DMSO, stored at -20°C in small aliquots, protected from light)
-
Staining Solution: 50 µg/mL this compound in PBS
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips or imaging plates and culture to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Staining: Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium. For imaging plates, add fresh PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a UV light source and appropriate filters (e.g., excitation ~360 nm, emission ~480 nm). Due to rapid photobleaching, it is crucial to minimize light exposure.
Protocol 2: Live-Cell Imaging of Plasma Membrane Cholesterol with GFP-D4
This protocol describes the use of a genetically encoded probe, the D4 domain of Perfringolysin O fused to GFP, to visualize accessible cholesterol in the outer leaflet of the plasma membrane.
Materials:
-
Cells cultured in imaging dishes
-
Plasmid encoding GFP-D4
-
Transfection reagent
-
Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Transfection: Transfect the cells with the GFP-D4 plasmid according to the manufacturer's protocol for the chosen transfection reagent. Allow 24-48 hours for protein expression.
-
Medium Exchange: Before imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Live-Cell Imaging: Place the imaging dish on the microscope stage within the environmental chamber.
-
Image Acquisition: Acquire images using a standard GFP filter set (e.g., excitation ~488 nm, emission ~510 nm). Time-lapse imaging can be performed to observe changes in plasma membrane cholesterol distribution in response to stimuli.
Protocol 3: Live-Cell Imaging of Cholesterol Trafficking with Dehydroergosterol (DHE)
DHE is an intrinsically fluorescent cholesterol analog that can be used to track sterol movement in living cells.
Materials:
-
Cells cultured in imaging dishes
-
DHE stock solution (e.g., 1 mg/mL in ethanol, stored at -20°C, protected from light)
-
Methyl-β-cyclodextrin (MβCD)
-
Live-cell imaging medium
-
Live-cell imaging system with a UV light source and environmental control
Procedure:
-
Preparation of DHE/MβCD complex: Prepare a saturated solution of DHE in the live-cell imaging medium containing MβCD. The MβCD helps to solubilize DHE and facilitate its delivery to the cells.
-
Cell Labeling: Incubate the cells with the DHE/MβCD complex for a specified period (e.g., 5-30 minutes) at 37°C. The duration of labeling will depend on the specific experimental question.
-
Washing: Gently wash the cells with fresh, pre-warmed live-cell imaging medium to remove the DHE/MβCD complex.
-
Live-Cell Imaging: Immediately place the cells on the microscope stage for imaging.
-
Image Acquisition: Acquire images using a UV light source and appropriate filters (e.g., excitation ~340 nm, emission ~420-480 nm). Time-lapse imaging can be used to follow the internalization and intracellular trafficking of DHE. Be mindful of potential phototoxicity and photobleaching with UV excitation.
Visualizations
Experimental Workflow for this compound Staining
Cholesterol Trafficking Pathways
Conclusion
This compound remains a valuable tool for the histochemical detection of unesterified cholesterol in fixed cells and tissues. Its ease of use and strong fluorescence signal upon binding to cholesterol make it suitable for endpoint assays to assess steady-state cholesterol distribution. However, researchers must exercise extreme caution when considering its use in live-cell imaging. The inherent properties of this compound, including its membrane-disrupting activity and phototoxicity, can introduce significant artifacts that can lead to misinterpretation of data related to dynamic cholesterol trafficking. For live-cell studies, alternative probes such as the genetically encoded GFP-D4 or the fluorescent cholesterol analog DHE are strongly recommended as they provide a more accurate and less perturbative means of investigating the complex and vital processes of cellular cholesterol transport.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Antibiotics: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Cytotoxic Effects of 7-Dehydrocholesterol-derived Oxysterols on Cultured Retina-derived Cells: Dependence on Sterol Structure, Cell Type, and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do you trust your live cell imaging correlates with experimental conditions? » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 8. Filipin-dependent Inhibition of Cholera Toxin: Evidence for Toxin Internalization and Activation through Caveolae-like Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Filipin III Staining in Zebrafish Embryo Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filipin III is a fluorescent polyene macrolide antibiotic that binds specifically to unesterified (free) cholesterol, making it a valuable tool for visualizing and quantifying cholesterol distribution in biological membranes. In zebrafish embryo development, which is a powerful in vivo model for studying vertebrate development and disease, this compound staining allows for the detailed analysis of cholesterol homeostasis and its role in various biological processes. Dysregulation of cholesterol metabolism is implicated in numerous developmental defects and diseases, including Niemann-Pick Type C (NPC) disease. These application notes provide a detailed protocol for this compound staining in whole-mount zebrafish embryos, guidelines for quantitative analysis, and troubleshooting tips.
Mechanism of Action
This compound, derived from Streptomyces filipinensis, interacts with 3-β-hydroxysterols, primarily cholesterol, in cell membranes. This binding alters the membrane's permeability and fluidity. The intrinsic fluorescence of this compound is enhanced upon binding to cholesterol, allowing for its detection using fluorescence microscopy. The excitation maximum of the Filipin-cholesterol complex is in the ultraviolet range (approximately 340-380 nm), with an emission maximum between 385-470 nm. It is important to note that this compound is sensitive to light and can photobleach rapidly, requiring careful handling during staining and imaging.[1]
Applications in Zebrafish Research and Drug Development
-
Developmental Biology: Studying the dynamic distribution of cholesterol during embryogenesis, organogenesis, and tissue differentiation.
-
Disease Modeling: Characterizing cholesterol storage defects in genetic models of lipid storage disorders, such as Niemann-Pick Type C disease.[2] Zebrafish models of NPC disease exhibit increased punctate Filipin staining, indicating the accumulation of unesterified cholesterol.
-
Drug Discovery and Screening: High-throughput screening of small molecules for their ability to rescue cholesterol accumulation phenotypes in disease models. The optical transparency of zebrafish larvae makes them particularly amenable to whole-organism imaging and automated analysis.
-
Toxicology: Assessing the impact of environmental toxins or drug candidates on cholesterol metabolism and membrane integrity.
Experimental Protocols
This protocol is optimized for whole-mount staining of zebrafish embryos and larvae.
Materials
-
Zebrafish embryos/larvae
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS (freshly prepared)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Goat Serum
-
This compound complex (from Streptomyces filipinensis)
-
Dimethyl sulfoxide (DMSO)
-
Mounting medium (e.g., glycerol or a commercial anti-fade mountant)
Equipment
-
Stereomicroscope
-
24-well plates or microcentrifuge tubes
-
Micropipettes
-
Fluorescence microscope with a UV filter set (e.g., DAPI filter)
-
Confocal or light-sheet microscope for high-resolution imaging[2]
Solutions
-
Fixation Solution: 4% PFA in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Buffer (PBST): PBS with 0.1% Triton X-100.
-
Blocking Buffer: PBST with 5% goat serum and 1% BSA.[2]
-
This compound Stock Solution: 5 mg/mL in DMSO. Store in small aliquots at -20°C, protected from light. The stock solution is very sensitive to air and light.[1]
-
This compound Staining Solution: Dilute the stock solution in blocking buffer to a final concentration of 50-187.5 µg/mL.[2] Prepare fresh before use and protect from light.
Staining Protocol
-
Embryo Collection and Preparation:
-
Collect zebrafish embryos at the desired developmental stage.
-
If embryos are older than 24 hours post-fertilization (hpf), treat with 0.003% 1-phenyl-2-thiourea (PTU) in embryo medium from 10 hpf onwards to prevent pigmentation, which can interfere with fluorescence imaging.
-
Manually dechorionate embryos older than 24 hpf using fine forceps.
-
-
Fixation:
-
Fix embryos in 4% PFA in PBS overnight at 4°C.[2] For earlier stages, a shorter fixation of 2-4 hours at room temperature may be sufficient.
-
-
Washing:
-
Wash the fixed embryos three times for 10 minutes each with PBST at room temperature to remove the fixative.[2]
-
-
Blocking:
-
Incubate the embryos in Blocking Buffer for 1 hour at room temperature with gentle agitation.[2] This step minimizes non-specific antibody binding if performing co-staining.
-
-
This compound Staining:
-
Incubate the embryos in the freshly prepared this compound Staining Solution. Incubation time can vary from 2 to 4 hours at room temperature in the dark with gentle agitation.[2] Optimal staining time may need to be determined empirically for different developmental stages and tissues.
-
-
Post-Staining Washes:
-
Wash the stained embryos three times for 10 minutes each with PBST at room temperature in the dark to remove unbound this compound.[2]
-
-
Mounting and Imaging:
-
Mount the embryos in a suitable mounting medium on a microscope slide or in a glass-bottom dish.
-
Image immediately using a fluorescence microscope with a UV excitation filter (e.g., 340-380 nm excitation, 385-470 nm emission).[1]
-
Crucially, minimize exposure to light to prevent rapid photobleaching of the Filipin signal. [1] Capture images promptly after focusing. For quantitative studies, ensure consistent imaging parameters (e.g., exposure time, gain) across all samples.
-
Quantitative Data Presentation
Quantitative analysis of this compound staining is essential for objective comparison between different experimental groups. This typically involves measuring the fluorescence intensity in specific regions of interest (ROIs) within the zebrafish embryo.
Table 1: Example of Quantitative Analysis of this compound Staining in a Zebrafish Model of Niemann-Pick Type C (NPC) Disease Treated with a Potential Therapeutic Compound.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) ± SEM | Fold Change vs. Wild Type | Statistical Significance (p-value) |
| Wild Type (Control) | 150 ± 10 | 1.0 | - |
| NPC Model (Untreated) | 450 ± 25 | 3.0 | < 0.001 |
| NPC Model + Compound X (10 µM) | 200 ± 15 | 1.3 | < 0.01 (vs. NPC Model) |
Data are representative. Actual values will depend on the experimental setup and imaging parameters.
Methodology for Quantitative Analysis:
-
Acquire images using identical settings for all samples.
-
Define a standardized region of interest (ROI) for analysis (e.g., the whole embryo, the brain, or the yolk).
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the ROI.
-
Subtract the background fluorescence from a non-stained area.
-
Normalize the data to a control group (e.g., wild type).
-
Perform statistical analysis to determine the significance of any observed differences.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound staining of whole-mount zebrafish embryos.
Cholesterol Homeostasis and Signaling Diagram
Caption: Visualization of cholesterol disruption and its impact on signaling pathways.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Staining | Inadequate washing | Increase the number and duration of post-staining washes. |
| Insufficient blocking | Increase blocking time to 2-3 hours. | |
| Filipin concentration too high | Perform a titration to determine the optimal this compound concentration. | |
| Weak or No Signal | This compound degradation | Use fresh stock solution; protect from light and air. |
| Insufficient staining time | Increase incubation time with this compound. | |
| Photobleaching | Minimize exposure to excitation light during imaging. Image immediately after mounting. | |
| Punctate or Uneven Staining | Poor permeabilization | Ensure adequate permeabilization with Triton X-100, especially for later larval stages. |
| Filipin precipitation | Ensure this compound is fully dissolved in the staining solution. Centrifuge the staining solution before use. | |
| Autofluorescence | Endogenous fluorophores in the yolk | For early stages, this can be a challenge. Use appropriate background subtraction during image analysis. |
| Pigmentation | Use PTU-treated embryos to inhibit melanin formation. |
References
Application Notes and Protocols for Co-localization Studies Using Filipin III and Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Co-localization studies are a powerful technique used to determine the spatial relationship between two or more molecules within a cell. This application note provides a detailed protocol for the co-localization of a protein of interest with unesterified cholesterol using immunofluorescence and Filipin III staining, respectively.
Immunofluorescence (IF) is a widely used technique that employs antibodies to visualize a specific protein within a cell. The protein of interest is targeted by a primary antibody, which is then detected by a secondary antibody conjugated to a fluorophore.
This compound is a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol in cellular membranes.[1][2] This makes it a valuable tool for visualizing the distribution of cholesterol and identifying cholesterol-rich domains within the cell. The excitation and emission maxima of this compound are approximately 340-380 nm and 385-470 nm, respectively.[2][3][4]
By combining immunofluorescence with this compound staining, researchers can investigate the association of a target protein with cholesterol-rich membrane microdomains, such as lipid rafts. This information is crucial for understanding various cellular processes, including signal transduction, protein trafficking, and the cellular entry of pathogens. In drug development, this technique can be used to study how a drug candidate affects the localization of its target protein in relation to cholesterol distribution, providing insights into its mechanism of action.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the conceptual basis of co-localization and the general experimental workflow.
References
Application Notes and Protocols for Membrane Cholesterol Analysis using Filipin III in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Filipin III, a fluorescent polyene antibiotic, for the quantitative analysis of unesterified membrane cholesterol in various cell types using flow cytometry. This technique is a powerful tool for investigating the role of membrane cholesterol in cellular processes, disease pathogenesis, and for evaluating the effects of pharmacological agents on cholesterol homeostasis.
Introduction
Cholesterol is an essential structural component of mammalian cell membranes, influencing membrane fluidity, permeability, and the formation of specialized microdomains known as lipid rafts.[1][2] These rafts are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction, protein trafficking, and viral entry.[1] Dysregulation of cellular cholesterol levels is implicated in numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. This compound is a naturally fluorescent compound that specifically binds to 3-β-hydroxysterols, primarily unesterified cholesterol.[3][4][5] This specific interaction allows for the visualization and quantification of membrane cholesterol content. When combined with the high-throughput capabilities of flow cytometry, this compound staining provides a robust method for analyzing cholesterol distribution within large cell populations at the single-cell level.[3][6]
Key Applications
-
Immunology: Studying the role of membrane cholesterol and lipid rafts in T-cell activation and signaling.[1][7]
-
Drug Discovery: Screening compounds that modulate cellular cholesterol levels or its distribution.[8] Flow cytometry allows for the rapid assessment of dose-dependent effects of drugs on membrane cholesterol.
-
Disease Research: Investigating cholesterol accumulation in lysosomal storage disorders like Niemann-Pick type C disease.[9]
-
Cell Biology: Analyzing the composition and dynamics of lipid rafts and their influence on cellular processes.
Quantitative Data Summary
The following tables summarize typical experimental parameters and potential findings from this compound flow cytometry experiments.
Table 1: this compound Staining and Flow Cytometry Parameters
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 50 - 100 µg/mL | Optimal concentration may vary by cell type and should be determined empirically.[3][10] |
| Incubation Time | 30 - 60 minutes | Longer incubation times (up to 4 hours) have been reported.[3][11][12] Protect from light during incubation.[11][12] |
| Incubation Temperature | Room Temperature (21°C) | Staining is typically performed at room temperature.[3] |
| Cell Fixation | 1 - 4% Paraformaldehyde (PFA) | Fixation is recommended to preserve cell integrity and light scatter properties.[3] |
| Excitation Wavelength | 340 - 380 nm (UV Laser) | A UV laser is optimal for this compound excitation.[3][11][12] |
| Emission Wavelength | 385 - 470 nm | A bandpass filter in this range is suitable for detecting this compound fluorescence.[11][12] |
Table 2: Example of Expected Results
| Cell Type / Condition | Expected Change in this compound MFI | Implication |
| Treated with Methyl-β-cyclodextrin (MβCD) | Decrease | Depletion of membrane cholesterol. |
| Niemann-Pick Type C (NPC) Patient Fibroblasts | Increase | Intracellular cholesterol accumulation.[9] |
| Activated T-lymphocytes | Increase | Cholesterol recruitment to the immunological synapse. |
| Cells treated with a cholesterol biosynthesis inhibitor | Decrease | Reduced cellular cholesterol levels. |
Experimental Protocols
Protocol 1: Staining of Suspension Cells for Membrane Cholesterol Analysis
This protocol is suitable for non-adherent cells such as lymphocytes.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% solution in PBS
-
This compound stock solution (10 mg/mL in DMSO, store at -20°C, protected from light)
-
Flow cytometry tubes
-
Flow cytometer equipped with a UV laser
Procedure:
-
Cell Preparation: Harvest approximately 1-2 x 10^6 cells per sample and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of 1-4% PFA in PBS and incubate for 30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS to remove the fixative.
-
Staining: Resuspend the fixed cells in 1 mL of PBS containing the desired final concentration of this compound (e.g., 50-100 µg/mL).
-
Incubation: Incubate for 45-60 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells once with PBS.
-
Acquisition: Resuspend the cells in an appropriate volume of PBS for flow cytometry analysis. Acquire data immediately, as this compound is susceptible to photobleaching.[11][12]
Protocol 2: Staining of Adherent Cells for Membrane Cholesterol Analysis
This protocol is adapted for cells that grow attached to a surface.
Materials:
-
Adherent cells grown in a multi-well plate
-
PBS
-
PFA, 4% solution in PBS
-
This compound working solution (in PBS)
-
Trypsin or other cell detachment solution
-
Flow cytometry tubes
-
Flow cytometer with a UV laser
Procedure:
-
Cell Culture: Grow cells to the desired confluency in a multi-well plate.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 1-4% PFA in PBS to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.[11][12]
-
Staining: Add the this compound working solution (e.g., 50-100 µg/mL in PBS) to each well and incubate for 30-60 minutes at room temperature in the dark.[11][12]
-
Washing: Wash the cells twice with PBS for 5 minutes each.[11][12]
-
Cell Detachment: Detach the cells using a gentle cell dissociation reagent like trypsin.
-
Neutralization and Collection: Neutralize the detachment solution with media containing serum and transfer the cell suspension to flow cytometry tubes.
-
Final Wash: Wash the cells once with PBS.
-
Acquisition: Resuspend the cells in PBS and analyze immediately on a flow cytometer.
Visualizations
Caption: Experimental workflow for this compound staining of suspension cells.
Caption: Role of cholesterol-rich lipid rafts in T-cell receptor (TCR) signaling.
Data Analysis and Interpretation
The primary output from the flow cytometer will be the Mean Fluorescence Intensity (MFI) of the this compound signal for each cell population. An increase in MFI corresponds to a higher level of unesterified cholesterol in the cell membrane. It is crucial to include appropriate controls in each experiment:
-
Unstained Cells: To determine the level of autofluorescence.
-
Positive Control: Cells known to have high cholesterol levels or treated with an agent that increases cholesterol (e.g., U-18666A, a cholesterol transport inhibitor).[11]
-
Negative Control: Cells treated with a cholesterol-depleting agent like methyl-β-cyclodextrin (MβCD).
By comparing the MFI of the experimental samples to these controls, a semi-quantitative assessment of changes in membrane cholesterol can be made.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background fluorescence | Incomplete washing, non-specific binding of this compound. | Increase the number and duration of wash steps. Optimize this compound concentration. |
| Weak signal | Low cholesterol content, insufficient staining, photobleaching. | Increase this compound concentration or incubation time. Ensure samples are protected from light and analyzed promptly. |
| High cell death/debris | Harsh cell handling, cytotoxicity of reagents. | Handle cells gently. Titrate fixative concentration. |
| Precipitation of this compound | Poor solubility in aqueous solution. | Ensure the this compound stock solution is properly dissolved in DMSO before diluting in PBS. If precipitation occurs in the final staining solution, increasing the amount of DMSO may be necessary. |
Note: this compound is light-sensitive and its fluorescence can photobleach rapidly.[11][12] All steps involving this compound should be performed with minimal exposure to light, and samples should be analyzed on the flow cytometer as soon as possible after staining. The stability of the this compound solution is also a consideration, and it is recommended to use freshly prepared dilutions.[11][12]
References
- 1. Analyzing T-Cell Plasma Membrane Lipids by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filipin as a flow microfluorometry probe for cellular cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [bio-gems.com]
- 5. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased Membrane Cholesterol in Lymphocytes Diverts T-Cells toward an Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. abcam.cn [abcam.cn]
Application Note: Detection of Lipoproteins in Polyacrylamide Gels using Filipin III
Introduction
Lipoproteins are complex particles that transport lipids such as cholesterol and triglycerides through the bloodstream. The analysis of lipoprotein profiles is crucial in biomedical research and clinical diagnostics, particularly in the study of cardiovascular diseases. Polyacrylamide gel electrophoresis (PAGE) is a high-resolution technique used to separate lipoprotein subclasses based on their size and charge. Following electrophoresis, specific staining methods are required to visualize these lipid-rich particles. Filipin III, a fluorescent polyene antibiotic isolated from Streptomyces filipinensis, is a valuable tool for this purpose.[1][2] It specifically binds to unesterified (free) cholesterol, which is a component of lipoproteins, and upon binding, it emits a characteristic fluorescence, allowing for the sensitive detection of lipoproteins within the polyacrylamide gel matrix.[3][4] This application note provides a detailed protocol for the detection of lipoproteins in polyacrylamide gels using this compound, including quantitative data and a double-staining procedure for comprehensive analysis.
Principle of Detection
This compound is a naturally fluorescent molecule that exhibits a high affinity for 3-β-hydroxysterols, primarily unesterified cholesterol.[4] The hydrophobic interaction between this compound and cholesterol results in the formation of a fluorescent complex within the hydrophobic core of biological membranes and lipoproteins.[4] This binding event alters the absorption and fluorescence spectra of this compound, leading to a detectable signal under UV excitation.[1] The fluorescence intensity of the Filipin-cholesterol complex can be measured to quantify the amount of unesterified cholesterol in the separated lipoprotein bands.[5]
Advantages of this compound Staining
-
Specificity: this compound specifically binds to unesterified cholesterol, avoiding the staining of neutral lipids like triglycerides.
-
Sensitivity: This method is highly sensitive, capable of detecting nanogram levels of lipoprotein-associated unesterified cholesterol.[5]
-
Versatility: It can be used in a double-staining procedure with protein stains like Coomassie Brilliant Blue, allowing for the visualization of both lipoproteins and the total protein profile on the same gel.[5]
-
Compatibility: The staining procedure is compatible with non-denaturing polyacrylamide gradient gels, which are ideal for separating lipoprotein subclasses.[3]
Quantitative Data
The following table summarizes the quantitative parameters of this compound staining for the detection of lipoproteins in polyacrylamide gels.
| Parameter | Value | Reference |
| Detection Limit (LDL Unesterified Cholesterol) | 20 ng/mm³ of band volume (after 5 min staining) | [5] |
| 0.8 ng/mm³ of band volume (after 12 h staining) | [5] | |
| Quantitative Relationship | A semilogarithmic relationship exists between the amount of LDL unesterified cholesterol and Filipin fluorescence intensity. | [5] |
| Excitation Wavelength | 340-380 nm | [1] |
| Emission Wavelength | 385-470 nm | [1] |
Experimental Protocols
This section provides a detailed methodology for the separation of lipoproteins by non-denaturing polyacrylamide gradient gel electrophoresis (PAGE) and subsequent staining with this compound.
Materials
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
APS (Ammonium persulfate)
-
Glycerol
-
Running buffer (e.g., Tris-Glycine)
-
Sample loading buffer (with a density agent like sucrose or glycerol, without SDS)
-
Lipoprotein standards (e.g., LDL, HDL)
-
This compound complex (stored at -20°C, protected from light)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV transilluminator or a gel documentation system with UV capability
Protocol 1: Non-denaturing Polyacrylamide Gradient Gel Electrophoresis
-
Gel Preparation:
-
Prepare a linear polyacrylamide gradient gel (e.g., 4-20%). The gradient allows for the separation of a wide range of lipoprotein sizes.
-
For a typical gradient gel, prepare two solutions: a low-concentration acrylamide solution (e.g., 4%) and a high-concentration acrylamide solution (e.g., 20%), both containing Tris buffer.
-
Use a gradient maker to pour the gel, with the high-concentration solution entering the gel cassette first.
-
Overlay the gel with water-saturated butanol to ensure a flat surface.
-
After polymerization, pour a stacking gel (e.g., 3% acrylamide) on top of the gradient gel. Insert the comb and allow it to polymerize.
-
-
Sample Preparation and Loading:
-
Thaw lipoprotein samples and standards on ice.
-
Mix the samples with a non-denaturing loading buffer. Do not heat the samples or add reducing agents.
-
Carefully load the samples into the wells of the polymerized gel.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis apparatus and fill the reservoirs with cold running buffer.
-
Run the gel at a constant voltage or current in a cold room or with a cooling system to prevent denaturation of the lipoproteins. The exact running conditions will depend on the gel size and concentration.
-
Protocol 2: this compound Staining of Polyacrylamide Gels
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.[2] For example, a 5 mg/mL solution in DMSO can be prepared.[1]
-
Aliquot the stock solution into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[1]
-
-
Preparation of this compound Working Solution:
-
Immediately before use, dilute the this compound stock solution in a suitable buffer, such as PBS (pH 7.4). A typical working concentration is 0.05 mg/mL.[6]
-
Protect the working solution from light.
-
-
Staining Procedure:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Place the gel in a clean container and wash briefly with PBS to remove any residual electrophoresis buffer.
-
Immerse the gel in the this compound working solution. Ensure the gel is fully submerged.
-
Incubate the gel at 37°C for at least 5 minutes for rapid detection, or for up to 12 hours for maximum sensitivity, in the dark.[5] Incubation at room temperature is also possible but may require longer staining times.
-
After incubation, wash the gel with PBS several times to remove excess stain.
-
Protocol 3: Visualization and Documentation
-
Visualization:
-
Place the stained gel on a UV transilluminator.
-
Visualize the fluorescent lipoprotein bands using an excitation wavelength of 340-380 nm and an emission wavelength of 385-470 nm.[1]
-
-
Documentation:
-
Capture an image of the gel using a gel documentation system equipped with the appropriate filters.
-
Note on Photobleaching: this compound fluorescence is susceptible to rapid photobleaching upon UV illumination.[5] It is recommended to minimize the exposure time to UV light. Interestingly, controlled photobleaching can sometimes improve the signal-to-noise ratio by reducing background fluorescence.[5]
-
Protocol 4: Double Staining with Coomassie Brilliant Blue
-
Filipin Staining and Documentation:
-
Follow the this compound staining and documentation protocol as described above.
-
-
Coomassie Staining:
-
After documenting the Filipin fluorescence, immerse the same gel in a Coomassie Brilliant Blue staining solution (e.g., R-250 or G-250).
-
Stain for the recommended time according to standard Coomassie staining protocols.
-
Destain the gel to visualize the protein bands. The Filipin staining does not interfere with subsequent Coomassie staining.[5]
-
Visualizations
Caption: Experimental workflow for detecting lipoproteins in polyacrylamide gels.
Caption: Mechanism of this compound staining for cholesterol detection.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. glpbio.com [glpbio.com]
- 3. Localization of lipoprotein unesterified cholesterol in nondenaturing gradient gels with filipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Filipin staining of lipoproteins in polyacrylamide gels: sensitivity and photobleaching of the fluorophore and its use in a double staining method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
Troubleshooting & Optimization
How to prevent photobleaching of Filipin III during microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of Filipin III during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
This compound is a naturally fluorescent polyene macrolide antibiotic that binds specifically to unesterified cholesterol in biological membranes. This specific binding allows for the visualization and quantification of free cholesterol distribution in fixed cells and tissues using fluorescence microscopy.[1][2][3] Its use is prominent in studying cholesterol metabolism and trafficking, particularly in the context of diseases like Niemann-Pick Type C.[1][3][4]
Q2: Why is this compound so prone to photobleaching?
This compound is notoriously sensitive to photobleaching, meaning it rapidly loses its fluorescence upon exposure to excitation light.[1][3][5][6] This is an inherent property of the molecule. The UV excitation light required to visualize this compound is high in energy, which can induce photochemical reactions that destroy the fluorophore.[7][8] Excessive photobleaching is a major challenge and can lead to inconsistent and unreliable results.[1]
Q3: What are the optimal excitation and emission wavelengths for this compound?
The recommended excitation range for this compound is 340-380 nm, and the emission should be collected in the range of 385-470 nm.[2][3][9] Some sources also mention excitation at 405 nm with emission between 420-480 nm for confocal microscopy.[10]
Q4: Can I use antifade reagents with this compound?
-
p-phenylenediamine (PPD): Considered very effective, but can cause autofluorescence with blue/green fluorophores.[11]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A widely used and effective antifade reagent.[8][11][13]
-
n-propyl gallate (NPG): Another commonly used antifade compound that reduces the fading of many different fluorophores.[14][15]
It is advisable to test the compatibility and effectiveness of different antifade reagents for your specific experimental setup.
Troubleshooting Guide: Preventing this compound Photobleaching
This guide provides a systematic approach to troubleshooting and preventing the rapid photobleaching of this compound during fluorescence microscopy.
Problem: Rapid loss of this compound fluorescence signal during imaging.
Solution Workflow:
References
- 1. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound预制溶液 from Streptomyces filipinensis, 1mg/ml in DMSO based solution | Sigma-Aldrich [sigmaaldrich.com]
- 5. tabaslab.com [tabaslab.com]
- 6. glpbio.com [glpbio.com]
- 7. forum.microlist.org [forum.microlist.org]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. abcam.cn [abcam.cn]
- 10. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. news-medical.net [news-medical.net]
- 13. ccr.cancer.gov [ccr.cancer.gov]
- 14. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 15. bidc.ucsf.edu [bidc.ucsf.edu]
Optimizing Filipin III concentration for staining different cell types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing Filipin III concentration when staining various cell types. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for staining?
A1: The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental conditions. It is crucial to empirically determine the ideal concentration for your particular cell line and protocol. However, a general starting range is between 25 µg/mL and 100 µg/mL.[1]
Q2: How long should I incubate my cells with this compound?
A2: Incubation times typically range from 30 minutes to 2 hours at room temperature, protected from light.[1][2][3] The optimal time depends on the cell type and the this compound concentration used. Over-incubation can lead to high background staining, while under-incubation may result in a weak signal.
Q3: What is the best way to prepare and store this compound stock solutions?
A3: this compound is light-sensitive and unstable in solution.[4][5] It is recommended to prepare a stock solution of 1-10 mM in anhydrous DMSO or ethanol.[3] This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles.[4][5] Working solutions should be freshly prepared from the stock solution for each experiment.
Q4: Can I perform this compound staining on live cells?
A4: While it is possible to use this compound for live-cell imaging, it has limitations. Filipin can interfere with sterol-mediated endocytosis and may alter the native distribution of cholesterol in the plasma membrane.[6] Therefore, it is generally recommended for use on fixed cells.
Q5: How can I quantify the fluorescence signal from this compound staining?
A5: The fluorescence intensity of this compound can be quantified using image analysis software such as ImageJ or MetaXpress.[1] This typically involves measuring the mean fluorescence intensity within defined regions of interest (e.g., whole cells or specific organelles). It is important to normalize the fluorescence intensity to the cell area to account for variations in cell size.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type. - Insufficient Incubation Time: The incubation period may not be long enough for adequate staining. - Photobleaching: this compound is highly susceptible to photobleaching.[6] - Degraded this compound Solution: The this compound stock or working solution may have degraded due to improper storage or handling.[4][5] | - Perform a titration experiment to determine the optimal this compound concentration (e.g., 25, 50, 75, 100 µg/mL). - Increase the incubation time in increments (e.g., 30, 60, 90, 120 minutes). - Minimize exposure of stained samples to light. Image the samples immediately after staining.[4][5] Consider using an anti-fade mounting medium.[7] - Prepare fresh working solutions for each experiment and ensure proper storage of the stock solution. |
| High Background Staining | - Excessive this compound Concentration: The concentration of this compound may be too high. - Prolonged Incubation Time: Over-incubation can lead to non-specific binding. - Inadequate Washing: Insufficient washing after staining can leave residual unbound this compound. | - Reduce the concentration of this compound. - Decrease the incubation time. - Increase the number and duration of washes with PBS after the staining step. |
| Inconsistent Staining/Artifacts | - Uneven Cell Fixation: Improper or uneven fixation can lead to inconsistent staining patterns. - Cell Permeabilization (if performed): Permeabilization is generally not recommended as it can disrupt cholesterol distribution.[8] - Precipitation of this compound: this compound may precipitate out of solution, especially at high concentrations or if not properly dissolved.[5] - Autofluorescence: Some cells or tissues may exhibit natural fluorescence.[9] | - Ensure cells are completely submerged in the fixative and that the fixation time is consistent across samples. - Avoid using detergents for permeabilization when staining for cholesterol. - Ensure the this compound is fully dissolved in the working solution. If precipitates are observed, consider preparing a fresh solution or slightly increasing the DMSO concentration in the final staining solution.[5] - Include an unstained control to assess the level of autofluorescence. |
| Signal Localization Issues | - Change in Signal Over Time: The localization of the signal may change, for example, from junctional to nuclear.[8] This could be due to sample degradation or photobleaching. - Nuclear Staining: Unwanted nuclear staining can occur. | - Image samples immediately after staining.[8] Minimize exposure to the excitation light source. - Optimize the fixation and washing steps. Ensure that the cells are not permeabilized. |
Experimental Protocols
General Protocol for this compound Staining of Cultured Cells
This protocol provides a general framework. Optimal conditions should be determined empirically for each cell type.
Materials:
-
This compound complex
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting Medium (optional, with anti-fade)
Procedure:
-
Cell Culture: Plate cells on coverslips or in imaging-compatible plates and culture to the desired confluency.
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a fresh working solution of this compound in PBS from a stock solution. The final concentration will need to be optimized (starting range 25-100 µg/mL).
-
Incubate the fixed cells with the this compound working solution for 30-120 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using PBS or an anti-fade mounting medium.
-
Image immediately using a fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm).[5]
-
Comparative Staining Parameters for Different Cell Types
| Parameter | Human Umbilical Vein Endothelial Cells (HUVECs) | Human Fibroblasts | SH-SY5Y (Neuroblastoma) |
| Fixation | 4% PFA for 10 minutes | 4% PFA for 10-30 minutes | 4% PFA for 15-20 minutes |
| This compound Concentration | 50 µg/mL[2] | 25-50 µg/mL[1] | 50 µg/mL |
| Incubation Time | 2 hours[2] | 45 minutes - 1 hour[1] | 1 hour |
| Reference | [2] | [1] | [10] |
Visualizations
Caption: A flowchart illustrating the general experimental workflow for this compound staining of cultured cells.
Caption: A simplified diagram of a signaling pathway initiated within a cholesterol-rich lipid raft.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. zenodo.org [zenodo.org]
- 3. glpbio.com [glpbio.com]
- 4. abcam.cn [abcam.cn]
- 5. This compound预制溶液 from Streptomyces filipinensis, 1mg/ml in DMSO based solution | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. forum.microlist.org [forum.microlist.org]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
Best practices for storing and handling Filipin III solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Filipin III solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when using this compound.
Issue: Weak or No Fluorescence Signal
Possible Causes and Solutions:
-
Degraded this compound Solution: this compound is highly sensitive to light and air and can degrade quickly.[1][2]
-
Solution: Always prepare fresh working solutions of this compound for each experiment.[1] Stock solutions should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and protected from light.[1][3] For longer-term storage, overlaying the solution with an inert gas like nitrogen or argon is recommended.[1][2]
-
-
Rapid Photobleaching: this compound is known for its rapid photobleaching upon exposure to excitation light.[1][3]
-
Incorrect Filter Sets: Using improper excitation and emission filters will result in poor signal detection.
-
Low Cholesterol Content in Samples: The signal intensity is directly proportional to the amount of unesterified cholesterol in the sample.
-
Solution: Include positive controls with known high levels of free cholesterol to ensure the staining protocol is working correctly.[5]
-
Issue: High Background Staining
Possible Causes and Solutions:
-
Inadequate Washing: Insufficient washing after staining can leave unbound this compound, leading to high background fluorescence.
-
Solution: Ensure thorough washing of the samples with a suitable buffer (e.g., PBS) for an adequate number of times and duration after the incubation step.[5]
-
-
Precipitation of this compound: this compound has low solubility in aqueous buffers and can precipitate if not prepared correctly.[6]
Issue: Inconsistent Staining Results
Possible Causes and Solutions:
-
Variability in Fixation: Over-fixation or the use of inappropriate fixatives can affect this compound binding.
-
Cell Permeabilization: Permeabilizing cells can disrupt the cholesterol distribution within the membranes.
-
Solution: For studying plasma membrane cholesterol, it is often recommended to not permeabilize the cells.[8] If intracellular cholesterol is the target, a mild permeabilization step may be necessary, but should be carefully optimized.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, allow the solid this compound to equilibrate to room temperature for at least 20 minutes before opening the vial.[1] Dissolve the powder in anhydrous DMSO or ethanol to a concentration of 1-10 mM.[1] It is crucial to use anhydrous solvents as this compound is sensitive to moisture.
Q2: What is the best way to store this compound stock solutions?
A2: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.[1][3] Store the aliquots in a dark, dry environment at -20°C or -80°C.[1][9] For extended stability, it is recommended to purge the vials with an inert gas before sealing.[1][2] Stock solutions stored at -20°C should be used within one month, while those at -80°C can be stable for up to six months.[9]
Q3: How do I prepare the working solution?
A3: The working solution should be prepared fresh for each experiment by diluting the stock solution with a suitable physiological buffer, such as PBS or HBSS, to the desired final concentration (typically in the range of 1-250 µM).[1]
Q4: What are the safety precautions I should take when handling this compound?
A4: Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[1][10] Handle this compound in a well-ventilated area to avoid inhalation of the powder.[10][11] Avoid contact with skin and eyes.[10]
Q5: Can I use this compound for live-cell imaging?
A5: While some studies have used this compound in live cells, it is generally not recommended as it can bind to cholesterol in the plasma membrane and alter its native distribution and function, potentially interfering with cellular processes like endocytosis.[12] Staining is typically performed on fixed cells.[12]
Quantitative Data Summary
| Parameter | Value | Solvents/Buffers | Source(s) |
| Solubility | 1 mg/mL | Ethanol | [1] |
| 5 mg/mL | DMF | [1] | |
| 10 mg/mL | DMSO | [1] | |
| 0.4 mg/mL | 1:4 DMSO:PBS (pH 7.2) | [6] | |
| Stock Solution Concentration | 1-10 mM | Anhydrous DMSO or Ethanol | [1] |
| Working Solution Concentration | 1-250 µM | PBS, HBSS, or other physiological buffer | [1] |
| 50 µg/mL | PBS or serum-free cell culture medium | [13] | |
| Storage Temperature (Solid) | -20°C | [1][14] | |
| Storage Temperature (Stock Solution) | -20°C or -80°C | [1][9] | |
| Stock Solution Stability | ≤ 1 month at -20°C | [9] | |
| ≤ 6 months at -80°C | [9] | ||
| Excitation Wavelength | 340-380 nm | [1][3] | |
| Emission Wavelength | 385-470 nm | [1][3] |
Experimental Protocols
Protocol: Staining of Cultured Cells
-
Cell Culture: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Washing: Gently wash the cells 2-3 times with PBS.[1]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[1]
-
Washing: Wash the cells 2-3 times with PBS, for 5 minutes each time.[1]
-
Staining: Prepare a fresh working solution of this compound (e.g., 50 µg/mL in PBS). Incubate the fixed cells with the this compound working solution for 30 minutes to 2 hours at room temperature, protected from light.[1] The optimal incubation time may vary depending on the cell type.
-
Washing: Wash the cells 2-3 times with PBS to remove unbound this compound.[1]
-
Imaging: Immediately visualize the staining using a fluorescence microscope with appropriate filters (Excitation: 340-380 nm, Emission: 385-470 nm).[1][3]
Protocol: Staining of Frozen Tissue Sections
-
Section Preparation: Bring frozen tissue sections to room temperature and allow them to air dry for 20-30 minutes.[1]
-
Fixation: Fix the sections with 4% paraformaldehyde for 30 minutes at room temperature.[1]
-
Washing: Carefully wash the sections with PBS 2-3 times, for 5 minutes each time.[1]
-
Staining: Cover the tissue sections completely with a freshly prepared this compound working solution and incubate for 30 minutes to 2 hours at room temperature in the dark.[1]
-
Washing: Wash the sections 2-3 times with PBS.[1]
-
Mounting: If necessary, mount the sections using a water-based fluorescent mounting medium.[1]
-
Imaging: Proceed with fluorescence microscopy immediately.[1][3]
Visualizations
Caption: Troubleshooting workflow for common this compound staining issues.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluoresceintsa.com [fluoresceintsa.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. zenodo.org [zenodo.org]
- 8. forum.microlist.org [forum.microlist.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: Filipin III Staining for Fixed Cells
Welcome to the technical support center for Filipin III staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and achieve optimal staining results for the detection of unesterified cholesterol in fixed cells.
Troubleshooting Guide
This guide addresses specific issues that can arise during this compound staining, leading to artifacts and unreliable data.
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific filipin signal, making it difficult to interpret the localization of unesterified cholesterol.
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration | Empirically titrate the this compound working concentration. A starting range of 0.05-0.5 mg/mL is recommended for most cell types.[1] |
| Inadequate Washing | Increase the number and duration of wash steps with PBS after fixation and staining to remove unbound filipin.[2][3][4] |
| Autofluorescence | Treat cells with a quenching agent, such as 1.5 mg/mL glycine in PBS, for 10 minutes after fixation to reduce aldehyde-induced autofluorescence.[3][5] |
| Non-specific Binding | Include a blocking step with an appropriate buffer, such as PBS containing 10% Fetal Bovine Serum (FBS), in the staining solution.[3] |
Issue 2: Uneven or Patchy Staining
Inconsistent staining across the cell population or within a single cell can result from several factors related to sample preparation and reagent handling.
| Potential Cause | Recommended Solution |
| Poor Fixation | Ensure cells are fixed with freshly prepared 2-4% paraformaldehyde for 10-20 minutes at room temperature.[1][2][6] Over-fixation can mask cholesterol epitopes.[1] |
| Cell Clumping | Ensure cells are seeded at an appropriate density to avoid clumping, which can hinder uniform access of the staining solution.[3] |
| Incomplete Permeabilization (for intracellular targets) | While filipin can stain non-permeabilized cells, for intracellular cholesterol, a mild permeabilization step with a low concentration of a detergent like Triton X-100 (e.g., 0.05%) may be necessary.[7] However, be aware that detergents can also extract membrane cholesterol.[8] |
| Precipitation of Filipin | If white precipitates are observed, the amount of DMSO in the final staining solution may need to be increased. This can be done by diluting the stock solution with more DMSO before adding it to the buffer. |
Issue 3: Signal Fading or Photobleaching
This compound is highly susceptible to photobleaching, leading to rapid signal loss upon exposure to excitation light.[2][5][9][10][11]
| Potential Cause | Recommended Solution |
| Prolonged Exposure to Light | Minimize exposure of stained samples to light at all stages.[2] Image the samples immediately after staining.[2][12] |
| High Laser Power | Use the lowest possible laser power during microscopy that still provides a detectable signal.[6] |
| Slow Image Acquisition | Acquire images as quickly as possible. Consider using more sensitive detectors if available. |
| Inappropriate Mounting Medium | Use a water-based fluorescent mounting medium.[2] Some anti-fade reagents may not be compatible or could reduce the initial signal intensity.[6] |
Issue 4: Formation of Crystals or Aggregates
The appearance of crystalline structures or aggregates can be mistaken for specific staining.
| Potential Cause | Recommended Solution |
| Filipin Precipitation | Prepare the filipin working solution fresh from a stock solution just before use.[1] Ensure the DMSO stock is fully dissolved before dilution. |
| Incompatibility with Mounting Medium | As mentioned, use a compatible water-based mounting medium.[2] |
| Interaction with other Reagents | Ensure all buffers and solutions are properly filtered and free of particulates. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixative and concentration for this compound staining?
A: The most commonly recommended fixative is paraformaldehyde (PFA). A concentration of 2-4% PFA for 10-20 minutes at room temperature is generally optimal.[1][2][6] It is crucial to use freshly prepared PFA, as aged solutions can become acidic and lead to artifacts.[13] Over-fixation should be avoided as it can mask the cholesterol binding sites.[1]
Q2: Do I need to permeabilize my cells for this compound staining?
A: Filipin can bind to cholesterol in the plasma membrane of non-permeabilized cells.[7] However, to visualize intracellular cholesterol pools, a permeabilization step is required.[7] A mild detergent like Triton X-100 at a low concentration (e.g., 0.05%) can be used, but it's important to be aware that detergents can also extract cholesterol from membranes, potentially creating artifacts.[7][8]
Q3: My filipin signal is very weak. How can I improve it?
A: Weak signal can be due to several factors. First, ensure your this compound stock solution is fresh and has been stored correctly, protected from light and air.[2] You can try optimizing the filipin concentration and incubation time. Also, check the filter set on your microscope to ensure it is appropriate for filipin's excitation (340-380 nm) and emission (385-470 nm) spectra.[5]
Q4: Can I perform co-staining with other fluorescent probes?
A: Yes, this compound's blue fluorescence is compatible with green and red fluorophores, allowing for multiplexed imaging with other markers for proteins or organelles.[1] However, it is important to ensure that the fixation and staining protocols for the other antibodies or dyes are compatible with the requirements for filipin staining.
Q5: How should I prepare and store this compound?
A: this compound is sensitive to light and air.[2] It is typically dissolved in a solvent like DMSO to create a stock solution.[2] This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C, protected from light.[2][12] Avoid repeated freeze-thaw cycles.[1] The working solution should be prepared fresh for each experiment by diluting the stock solution in a suitable buffer like PBS.[2]
Experimental Protocols
Optimized this compound Staining Protocol for Fixed Cultured Cells
This protocol is designed to minimize artifacts and provide robust staining of unesterified cholesterol.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% (w/v) in PBS (prepare fresh)
-
Glycine, 1.5 mg/mL in PBS
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
Staining Buffer (e.g., PBS with 10% FBS)
-
Water-based mounting medium
Procedure:
-
Cell Culture: Plate cells on glass coverslips and culture to the desired confluency.
-
Washing: Gently wash the cells three times with PBS.[5]
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS.[5]
-
Quenching (Optional but Recommended): Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench unreacted aldehyde groups and reduce autofluorescence.[3][5]
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare the this compound working solution by diluting the stock solution to a final concentration of 0.05 mg/mL in Staining Buffer.[3][5] Protect the solution from light. Add the working solution to the cells and incubate for 30 minutes to 2 hours at room temperature in the dark.[2] The optimal incubation time may vary between cell types.
-
Washing: Wash the cells three times with PBS to remove excess stain.[3][5]
-
Mounting: Mount the coverslips on microscope slides using a water-based mounting medium.
-
Imaging: Immediately visualize the staining using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).[5] Minimize light exposure to prevent photobleaching.[2]
Visualizations
Caption: A step-by-step workflow for this compound staining of fixed cells.
Caption: A troubleshooting guide for common artifacts in this compound staining.
References
- 1. fluoresceintsa.com [fluoresceintsa.com]
- 2. glpbio.com [glpbio.com]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. tabaslab.com [tabaslab.com]
- 6. forum.microlist.org [forum.microlist.org]
- 7. Visualization of cholesterol deposits in lysosomes of Niemann-Pick type C fibroblasts using recombinant perfringolysin O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Filipin staining of lipoproteins in polyacrylamide gels: sensitivity and photobleaching of the fluorophore and its use in a double staining method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
Technical Support Center: Filipin III Staining After Paraformaldehyde Fixation
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of paraformaldehyde (PFA) as a fixative for Filipin III staining of unesterified cholesterol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of paraformaldehyde (PFA) for fixing cells for this compound staining?
The optimal PFA concentration can vary depending on the cell type and experimental conditions. However, most protocols recommend a concentration range of 2% to 4% PFA in PBS.[1][2][3][4] For delicate cells or when trying to preserve cell surface antigens, a lower concentration of 0.4% to 2% may be beneficial.[5][6][7] It is crucial to use freshly prepared PFA, as old solutions can lead to increased autofluorescence.[6][8]
Q2: How long should I fix my cells with PFA?
Fixation time is a critical parameter that requires optimization. For cultured cells, a fixation time of 10-30 minutes at room temperature is commonly recommended.[1][3][4][9][10] Longer fixation times, such as 1 hour or even overnight at 4°C, may be necessary for tissue sections to ensure proper preservation of morphology.[3][11] However, prolonged fixation can increase autofluorescence and may mask some epitopes.[12][13]
Q3: Can PFA fixation affect the this compound staining pattern or intensity?
Yes, PFA fixation can influence this compound staining. Aldehyde fixatives like PFA can react with cellular components, potentially causing autofluorescence that can interfere with the Filipin signal.[14][12] Fixation can also alter the distribution of cellular proteins and lipids, which might indirectly affect the accessibility of cholesterol to Filipin.[15][16] Therefore, consistent fixation parameters are key to obtaining reproducible results.
Q4: Is a quenching step necessary after PFA fixation?
A quenching step is highly recommended to reduce background fluorescence caused by free aldehyde groups from the PFA fixation.[14] Common quenching agents include glycine[11][14] and ammonium chloride.[2] This step is typically performed after fixation and before Filipin staining.
Q5: My Filipin signal fades very quickly. How can I prevent photobleaching?
Filipin is notoriously prone to photobleaching.[2][11] To minimize this, protect the Filipin solutions and stained samples from light at all times.[1][11] Imaging should be performed as soon as possible after staining.[9] Using a mounting medium with an anti-fading agent can also help to preserve the fluorescence signal.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background/ Autofluorescence | - PFA fixation-induced autofluorescence.[14][12] - Old or improperly prepared PFA solution.[6][8] - Presence of lipofuscin in some cell types.[12] | - Include a quenching step with 0.1 M glycine or 50 mM NH4Cl in PBS for 10-15 minutes after fixation.[2][11][14] - Consider treatment with sodium borohydride (0.1%) or Sudan Black B.[14][12][17] - Always use freshly prepared, high-quality PFA.[6][8][11] - Choose fluorophores for other stains that emit in the far-red spectrum to minimize spectral overlap with autofluorescence.[12] |
| Weak or No Filipin Signal | - Insufficient Filipin concentration or incubation time. - Degradation of Filipin stock solution.[1] - Over-fixation masking cholesterol.[8] - Filipin washed out during staining steps. | - Optimize this compound concentration (typically 50 µg/mL) and incubation time (30-120 minutes).[1][2][10][11] - Aliquot Filipin stock solution and store at -80°C, protected from light and repeated freeze-thaw cycles.[1] - Reduce PFA concentration or fixation time.[4][7] - Be gentle during washing steps. |
| Inconsistent Staining Across Samples | - Variation in fixation time or PFA concentration. - Uneven application of Filipin staining solution. - Samples not being processed at the same time.[9] | - Standardize the fixation protocol for all samples in an experiment. - Ensure cells are completely covered with the Filipin working solution.[1] - Prepare and stain all samples simultaneously under the same conditions.[9] |
| Cells Detaching from Coverslip/Slide | - Washing steps are too harsh. - Cells were not healthy or confluent before fixation. - Use of cold PFA or PBS on live cells.[8] | - Be gentle during washing steps; add and remove solutions slowly from the side of the well or dish. - Ensure cells are healthy and well-adhered before starting the protocol. - Use PBS containing Ca++/Mg++ to help maintain cell adhesion.[8] - Warm all solutions to room temperature or 37°C before adding them to the cells.[8] |
| Altered Cellular Morphology | - PFA fixation can sometimes alter cell shape.[8] - Suboptimal PFA concentration or fixation time. | - Optimize PFA concentration and fixation time; shorter fixation times (10-15 minutes) are often sufficient for cultured cells.[8] - Ensure PFA solution is isotonic (prepared in PBS). |
Experimental Protocols
Protocol 1: Standard this compound Staining of Cultured Cells after PFA Fixation
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% solution in PBS (freshly prepared)
-
Glycine, 0.1 M in PBS
-
This compound stock solution (e.g., 25 mg/mL in DMSO)[11]
-
Staining Buffer (e.g., PBS with 10% Fetal Bovine Serum or 1% Bovine Serum Albumin)
-
Mounting medium with anti-fade reagent
Procedure:
-
Cell Culture: Grow cells on glass coverslips to the desired confluency.
-
Washing: Gently wash the cells three times with PBS.[11]
-
Fixation: Fix the cells with 3-4% PFA in PBS for 20-30 minutes at room temperature.[1][10][11]
-
Washing: Gently wash the cells three times with PBS.[11]
-
Quenching: Incubate the cells with 0.1 M glycine in PBS for 10 minutes at room temperature to quench any remaining free aldehyde groups.[11][14]
-
Washing: Gently wash the cells three times with PBS.
-
Staining: Prepare the this compound working solution (e.g., 50 µg/mL) in the staining buffer.[2][10] Protect from light. Incubate the cells with the Filipin working solution for 1-2 hours at room temperature in the dark.[10][11]
-
Washing: Gently wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Immediately visualize the samples using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm).[10][11]
Protocol 2: Autofluorescence Quenching with Sodium Borohydride
This protocol can be used if significant autofluorescence is observed after PFA fixation.
Procedure:
-
Follow steps 1-4 of the Standard Protocol.
-
Quenching: Prepare a fresh 0.1% sodium borohydride solution in PBS. Incubate the fixed cells for 5-10 minutes at room temperature.
-
Washing: Gently wash the cells three to four times with PBS.
-
Proceed with step 7 of the Standard Protocol.
Visualizations
Caption: Workflow for this compound staining with PFA fixation.
Caption: PFA fixation issues and solutions for Filipin staining.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. stainsfile.com [stainsfile.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. forum.microlist.org [forum.microlist.org]
- 10. benchchem.com [benchchem.com]
- 11. tabaslab.com [tabaslab.com]
- 12. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. Fixation can change the appearance of phase separation in living cells | eLife [elifesciences.org]
- 16. researchgate.net [researchgate.net]
- 17. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
Why methanol should not be used for fixation with Filipin III
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Filipin III for cholesterol staining, with a specific focus on the appropriate fixation methods.
Frequently Asked Questions (FAQs)
Q1: Why should methanol not be used for fixation with this compound?
A1: Methanol is not recommended as a fixative for this compound staining because it is an organic solvent that can permeabilize cell membranes and, more importantly, extract lipids, including cholesterol.[1][2][3] this compound is a fluorescent probe that specifically binds to unesterified cholesterol in the cell membrane.[4][5][6] If methanol is used for fixation, it will remove the target molecule (cholesterol) that this compound is meant to detect. This leads to significantly reduced or no fluorescent signal, resulting in false-negative results.
The primary mechanism of methanol's action on cell membranes involves the disruption of the lipid bilayer.[1][2] Studies have shown that methanol can increase the fluidity and permeability of lipid bilayers, and even penetrate the membrane itself.[2][3][7] This disruptive property is what makes it effective for permeabilizing cells for intracellular antibody staining, but it is detrimental when the target is a lipid component like cholesterol.
In contrast, the recommended fixative, paraformaldehyde (PFA), is a cross-linking agent.[8] PFA primarily cross-links proteins, preserving the cellular structure without significantly disturbing the lipid components of the membrane.[8] This leaves the cholesterol in place for this compound to bind to.
Troubleshooting Guide
Issue: Weak or no this compound staining signal.
-
Possible Cause 1: Incorrect Fixative Used.
-
Solution: Ensure you are using a cross-linking fixative like paraformaldehyde (PFA) and not an organic solvent like methanol or acetone. If you have used methanol, the cholesterol may have been extracted from your samples. It is recommended to repeat the experiment with the correct fixative.
-
-
Possible Cause 2: this compound solution has degraded.
-
Solution: this compound is sensitive to light and air.[9][10] It is recommended to prepare fresh working solutions and to aliquot stock solutions and store them under an inert gas at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10] Some researchers have noted a time-dependent loss in signal intensity even with aliquoted stocks stored at -20°C, suggesting that using freshly prepared aliquots is crucial.[10]
-
-
Possible Cause 3: Rapid Photobleaching.
Issue: High background fluorescence.
-
Possible Cause 1: Inadequate washing.
-
Solution: Ensure that you are thoroughly washing the cells or tissue sections with PBS after fixation and after staining to remove any unbound this compound.
-
-
Possible Cause 2: Autofluorescence from the fixative.
Comparison of Fixatives for this compound Staining
| Feature | Methanol | Paraformaldehyde (PFA) |
| Fixation Mechanism | Organic solvent, precipitates proteins, extracts lipids | Cross-linking agent, forms covalent bonds between proteins |
| Effect on Cholesterol | Extracts cholesterol from the membrane | Preserves cholesterol in the membrane |
| Expected this compound Signal | Very low to none | Strong and specific to cholesterol-rich areas |
| Recommended for this compound? | No | Yes |
Experimental Protocols
Recommended Protocol for this compound Staining of Cultured Cells using Paraformaldehyde Fixation
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh or use a high-quality commercial solution)
-
1.5 mg/mL Glycine in PBS (for quenching)
-
This compound stock solution (e.g., 25 mg/mL in DMSO)[11]
-
This compound working solution (e.g., 50 µg/mL in PBS with 10% Fetal Bovine Serum)[11][14]
-
Mounting medium with anti-fade reagent
Procedure:
-
Cell Culture: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Washing: Gently wash the cells three times with PBS.[11]
-
Fixation: Fix the cells with 4% PFA for 15-60 minutes at room temperature.[9][11][15]
-
Washing: Wash the cells three times with PBS.[11]
-
Quenching (Optional but Recommended): Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any unreacted PFA.[11][14]
-
Washing: Wash the cells three times with PBS.[11]
-
Staining: Stain the cells with the this compound working solution for 30 minutes to 2 hours at room temperature, protected from light.[9][11]
-
Washing: Wash the cells three times with PBS to remove excess stain.[11]
-
Mounting and Imaging: Mount the coverslips using an aqueous mounting medium, preferably one containing an anti-fade reagent. Image the samples immediately using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).[5][9][11]
Visualizations
Caption: Recommended workflow for this compound staining.
Caption: Why methanol fixation fails with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Methanol on the Structural Parameters of Neuronal Membrane Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. [cond-mat/0408122] Under the influence of alcohol: The effect of ethanol and methanol on lipid bilayers [arxiv.org]
- 8. bicellscientific.com [bicellscientific.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. tabaslab.com [tabaslab.com]
- 12. researchgate.net [researchgate.net]
- 13. Glutaraldehyde – A Subtle Tool in the Investigation of Healthy and Pathologic Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zenodo.org [zenodo.org]
- 15. Macropinocytosis enhances foamy macrophage formation and cholesterol crystallization to activate NLRP3 inflammasome after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Filipin III Staining in Tissue Sections
Welcome to the technical support center for improving Filipin III signal-to-noise ratio in tissue sections. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the staining process for unesterified cholesterol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for preserving cholesterol and tissue integrity for this compound staining?
A1: The most commonly recommended fixative is paraformaldehyde (PFA) at a concentration of 3-4% in phosphate-buffered saline (PBS) for 15-60 minutes at room temperature.[1][2] It is crucial to use freshly prepared PFA. For frozen sections, post-fixation after sectioning is a common practice.[3]
Q2: My this compound signal is very weak. What are the possible causes and solutions?
A2: Weak or no signal can be attributed to several factors:
-
Rapid Photobleaching: this compound is highly susceptible to photobleaching.[2][4][5] It is critical to protect the staining solution and stained sections from light at all times and to image immediately after staining.[4]
-
Low this compound Concentration: The working concentration may be too low. Optimization is key, with typical concentrations ranging from 50 µg/mL to 125 µg/mL.[6][7]
-
Suboptimal Incubation Time: Incubation times can vary from 30 minutes to 2 hours.[2][3] Insufficient incubation will result in weak staining.
-
Degraded this compound: this compound solution is unstable and sensitive to light and air.[2] It is recommended to prepare fresh working solutions from aliquoted, frozen stocks stored at -20°C or -80°C in the dark.[2][7]
Q3: I am observing high background fluorescence, which is obscuring my specific signal. How can I reduce it?
A3: High background is often caused by tissue autofluorescence or non-specific binding of this compound. Here are some strategies to mitigate this:
-
Quenching of Autofluorescence: Aldehyde fixation can induce autofluorescence.[8] Quenching with an agent like glycine (e.g., 1.5 mg/mL in PBS for 10 minutes) after fixation can help reduce this background.[1][9] Other commercial quenching kits are also available and can be effective.[8][10][11]
-
Thorough Washing: Ensure adequate washing steps with PBS after fixation and staining to remove unbound this compound and other reagents.[2][3]
-
Use of Appropriate Mounting Media: Using a water-based fluorescent mounting medium is recommended.[2] Some mounting media are specifically designed to reduce fading and background.
Q4: Can I perform immunofluorescence co-staining with this compound?
A4: Yes, co-staining is possible. However, it is important to consider the compatibility of the protocols. Typically, the immunofluorescence protocol is performed first, followed by the this compound staining. Ensure that the solvents and buffers used in the immunofluorescence protocol do not extract cholesterol.
Q5: What are the correct filter sets for imaging this compound?
A5: this compound is excited by UV light and emits in the blue range. The optimal excitation wavelength is between 340-380 nm, and the emission should be collected between 385-470 nm.[2][4] A DAPI filter set can often be used for visualization.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during this compound staining.
Problem 1: Weak or No this compound Signal
| Potential Cause | Recommended Solution |
| Rapid Photobleaching | Minimize light exposure at all steps. Image sections immediately after staining. Use low laser power or a neutral density filter to reduce excitation intensity.[6] |
| Incorrect this compound Concentration | Optimize the working concentration of this compound. Start with a concentration of 50 µg/mL and titrate up or down as needed. |
| Insufficient Incubation Time | Increase the incubation time with the this compound solution. Test a range from 30 minutes to 2 hours.[2][3] |
| Degraded this compound Stock/Working Solution | Prepare a fresh working solution from a new aliquot of the stock solution. Ensure the stock solution has been stored properly at -80°C in the dark.[7] |
| Suboptimal Fixation | Ensure the PFA solution is freshly made. Optimize fixation time to balance signal preservation and tissue morphology. |
Problem 2: High Background Signal
| Potential Cause | Recommended Solution |
| Tissue Autofluorescence | Include a quenching step after fixation using 1.5 mg/mL glycine in PBS for 10 minutes.[1][9] Consider using commercial autofluorescence quenching reagents.[8][10][12] |
| Inadequate Washing | Increase the number and duration of PBS washes after fixation and after this compound incubation to remove residual reagents.[2] |
| Non-specific Staining | While less common with this compound, ensure proper blocking steps if performing co-staining with antibodies. |
| Precipitation of this compound | If white precipitates are observed, the DMSO concentration in the final staining solution may need to be increased. |
Problem 3: Staining Artifacts
| Potential Cause | Recommended Solution |
| Tissue Folds and Wrinkles | Ensure proper sectioning and mounting techniques to avoid folds, which can trap the fluorescent probe and appear as bright artifacts.[13][14] |
| Ice Crystal Damage (Frozen Sections) | Optimize the freezing protocol for the tissue to prevent the formation of large ice crystals that can disrupt tissue structure. |
| Fixation-Induced Artifacts | Over-fixation can lead to tissue shrinkage and altered morphology.[9] Adhere to recommended fixation times and concentrations. |
| Formalin-Heme Pigment | In blood-rich tissues, acidic formalin can react with heme to form a birefringent pigment. Using neutral-buffered formalin can prevent this.[15] |
Experimental Protocols
Detailed Protocol for this compound Staining of Frozen Tissue Sections
This protocol is a synthesis of commonly used methods.[2][3] Optimization for specific tissue types may be required.
Materials:
-
Freshly prepared 4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
This compound complex
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
1.5 mg/mL Glycine in PBS (optional, for quenching)
-
Water-based fluorescent mounting medium
Procedure:
-
Sectioning: Cut frozen tissue sections at your desired thickness (e.g., 10-20 µm) and mount them on slides. Allow sections to air dry at room temperature for 20-30 minutes.[2]
-
Fixation: Immerse the slides in 4% PFA for 30 minutes at room temperature.[2]
-
Washing: Carefully wash the sections 2-3 times with PBS for 5 minutes each.[2]
-
Quenching (Optional): To reduce autofluorescence from aldehyde fixation, incubate the sections in 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[1][9]
-
Washing: Wash the sections 2-3 times with PBS for 5 minutes each.
-
This compound Staining:
-
Prepare a stock solution of this compound (e.g., 2.5 mg/mL in DMSO).[3] This stock should be aliquoted and stored at -80°C in the dark.
-
Prepare a fresh working solution by diluting the stock solution in PBS to a final concentration of 50-100 µg/mL.
-
Apply the this compound working solution to the sections, ensuring they are completely covered.
-
Incubate for 30 minutes to 2 hours at room temperature in the dark.[2]
-
-
Washing: Wash the sections 3 times with PBS for 5 minutes each to remove excess stain.[1]
-
Mounting: Mount the coverslips using a water-based fluorescent mounting medium.
-
Imaging: Image the sections immediately using a fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm).[2][4]
Visualizations
Experimental Workflow for this compound Staining
Caption: Figure 1. A flowchart outlining the key steps in the this compound staining protocol for tissue sections.
Troubleshooting Logic for Poor this compound Signal
Caption: Figure 2. A decision tree to diagnose and resolve issues leading to a poor signal-to-noise ratio in this compound staining.
References
- 1. tabaslab.com [tabaslab.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. zenodo.org [zenodo.org]
- 10. biotium.com [biotium.com]
- 11. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 12. zellbio.eu [zellbio.eu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
Addressing the rapid photobleaching of Filipin fluorescent staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the rapid photobleaching of Filipin fluorescent staining.
Frequently Asked Questions (FAQs)
Q1: Why does my Filipin signal fade so quickly?
A1: Filipin is a polyene antibiotic that is inherently prone to rapid photobleaching upon exposure to UV excitation light.[1][2] This photochemical alteration permanently destroys the fluorophore's ability to fluoresce, leading to a rapid decay of the signal during imaging.[1] The process is exacerbated by the presence of oxygen and the generation of reactive oxygen species.
Q2: What is the optimal excitation and emission wavelength for Filipin?
A2: For optimal fluorescence, Filipin should be excited in the UV range, typically between 340-380 nm.[2][3][4][5][6] The resulting emission is best captured between 385-470 nm.[2][3][4][5][6] It is crucial to use appropriate filter sets to isolate these wavelength ranges to maximize signal collection and minimize phototoxicity.
Q3: Can I use Filipin for live-cell imaging?
A3: While some studies have attempted live-cell imaging with Filipin, it is generally not recommended.[7] Filipin can perturb the bilayer structure of cell membranes and may interfere with cellular processes.[1] For live-cell imaging, alternative and more photostable cholesterol probes are often preferred.[1]
Q4: How should I prepare and store my Filipin stock solution to maintain its quality?
A4: Filipin is sensitive to light, air, and moisture. Stock solutions should be prepared in anhydrous DMSO or ethanol at a concentration of 1-10 mM.[2] It is highly recommended to aliquot the stock solution into small, single-use volumes, protect them from light, and store them at -20°C or -80°C in a desiccated environment to avoid repeated freeze-thaw cycles.[2] Some protocols suggest that once an aliquot is thawed, it should be used immediately and not be refrozen.[1]
Q5: Are there alternatives to Filipin that are more photostable?
A5: Yes, for researchers facing significant challenges with Filipin's photostability, alternative cholesterol probes are available. Some examples include perfringolysin-O-based probes, which can be labeled with more photostable fluorescent dyes.[1] These alternatives may offer improved performance for certain applications, particularly for quantitative studies where photostability is critical.
Troubleshooting Guide
This guide addresses common issues encountered during Filipin staining and provides actionable solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid signal loss during image acquisition | - Excitation light is too intense.- Exposure time is too long.- No antifade reagent is being used.- Oxygen is present in the mounting medium. | - Reduce Excitation Intensity: Use a neutral density filter to attenuate the excitation light to 1-10% of its maximum intensity.[1] Start with the lowest possible laser power or lamp intensity that still provides a detectable signal.- Minimize Exposure Time: Use the shortest possible exposure time that yields an acceptable signal-to-noise ratio.- Use an Antifade Reagent: Mount your coverslip with a fresh, high-quality antifade mounting medium. See the "Antifade Reagent Comparison" table below for options.- Limit Oxygen Exposure: For fixed samples, ensure the mounting medium is properly sealed to minimize oxygen exposure. For live-cell imaging, consider using an oxygen scavenging system. |
| Weak or no initial Filipin signal | - Suboptimal staining protocol.- Degraded Filipin stock solution.- Incorrect microscope filter settings.- Mounting medium is quenching the signal. | - Optimize Staining: Ensure the Filipin concentration (typically 50 µg/mL) and incubation time (30-60 minutes) are appropriate for your sample type.[4][5] Always protect the sample from light during incubation.[2]- Check Filipin Stock: Prepare a fresh dilution from a new aliquot of your stock solution. Ensure the stock has been stored correctly.- Verify Microscope Settings: Confirm that you are using the correct filter cube for UV excitation (around 360 nm) and blue emission (around 480 nm).[1]- Test Mounting Medium: Some antifade reagents can cause an initial reduction in fluorescence intensity.[8] You may need to test different antifade formulations. |
| High background fluorescence | - Inadequate washing after staining.- Autofluorescence from the sample or mounting medium.- Degraded Filipin solution. | - Thorough Washing: Increase the number and duration of washing steps with PBS after Filipin incubation to remove unbound dye.[4]- Address Autofluorescence: Some antifade reagents, like those containing p-phenylenediamine (PPD), can be autofluorescent.[8] Consider using a low-autofluorescence mounting medium. For sample autofluorescence, you may need to perform a background subtraction during image analysis.- Use Fresh Filipin: Degraded Filipin can contribute to non-specific background staining.[4] |
| Inconsistent staining between samples | - Variability in staining protocol execution.- Batch-to-batch variation in Filipin.- Samples were not processed and imaged on the same day. | - Standardize Protocol: Ensure consistent incubation times, washing steps, and light exposure for all samples.- Validate New Batches: When using a new lot of Filipin, it is good practice to validate it on control samples with known cholesterol content.[4]- Image Promptly: Due to its instability, it is best to stain and image samples on the same day.[9] |
| Staining artifacts (e.g., nuclear signal) | - Over-fixation or harsh permeabilization.- Filipin degradation leading to non-specific binding. | - Optimize Fixation: Titrate the fixation and permeabilization steps for your specific cell or tissue type to ensure cholesterol accessibility without causing artifacts.[4]- Fresh Reagents: Always use freshly prepared Filipin working solutions.[4] In some cases, a shift in localization has been observed over time even in fixed samples, highlighting the compound's instability.[9] |
Antifade Reagent Comparison
While quantitative data on the photostability of Filipin with specific antifade reagents is limited, the following table summarizes the properties of common homemade antifade agents. Commercial antifade reagents like ProLong™ Gold (Thermo Fisher Scientific) and VectaShield® (Vector Laboratories) are also effective options.
| Antifade Agent | Typical Concentration | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | 0.1% - 1% in a buffered glycerol solution | Considered one of the most effective antifade agents for many fluorophores. | Can be toxic, is sensitive to light and air (can darken over time), and may cause some initial quenching of the fluorescent signal. Can also be autofluorescent. |
| n-Propyl gallate (NPG) | 2% - 4% in a buffered glycerol solution | Less toxic than PPD and can be used for some live-cell applications. | Generally less effective at preventing photobleaching compared to PPD. Can be difficult to dissolve. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 1% - 2.5% in a buffered glycerol solution | Stable, readily available, and less toxic than PPD. | Less effective than PPD in reducing photobleaching for some fluorophores. |
Experimental Protocols
Protocol 1: Basic Filipin Staining for Cultured Cells
-
Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[2][5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a fresh working solution of 50 µg/mL Filipin III in PBS. Incubate the fixed cells with the Filipin solution for 30-60 minutes at room temperature, protected from light.[5]
-
Final Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Briefly rinse the coverslips in distilled water and mount them onto microscope slides using an antifade mounting medium.
-
Imaging: Immediately visualize the samples using a fluorescence microscope equipped with a UV filter set (Excitation ~340-380 nm, Emission ~385-470 nm).[5] Use the lowest possible excitation intensity to minimize photobleaching.
Protocol 2: Preparation of Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
-
Prepare Stock Solutions:
-
10X PBS stock solution.
-
20% (w/v) n-propyl gallate (Sigma P3130) in dimethyl sulfoxide (DMSO). Note: NPG does not dissolve well in aqueous solutions.
-
-
Mixing: In a suitable container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (ACS grade, 99-100% purity).
-
Add NPG: While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.
-
Storage: Store the final solution in a light-protected container at 4°C. For long-term storage, it can be kept at -20°C.
Visualizations
Caption: Workflow for Filipin staining with key steps to mitigate photobleaching.
Caption: Troubleshooting logic for addressing rapid Filipin signal fading.
References
- 1. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. abcam.cn [abcam.cn]
- 4. qvdoph.com [qvdoph.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. forum.microlist.org [forum.microlist.org]
Technical Support Center: Managing Filipin III Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Filipin III, a fluorescent probe crucial for detecting and quantifying unesterified cholesterol in cellular membranes. Due to its inherent instability in aqueous solutions, proper handling is paramount for reliable and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound in aqueous solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | 1. Degradation of this compound: Exposure to light, air, or repeated freeze-thaw cycles can degrade the compound. Aqueous working solutions are unstable and lose activity over time.[1][2][3] 2. Photobleaching: this compound is highly susceptible to photobleaching, especially under intense light sources or prolonged exposure during microscopy.[4][5] 3. Incorrect filter sets: Using excitation and emission wavelengths outside the optimal range for this compound (Excitation: 340-380 nm, Emission: 385-470 nm) will result in a weak signal.[3][6] | 1. Use fresh solutions: Prepare this compound stock solutions in a suitable organic solvent like DMSO or ethanol and aliquot them for single use to avoid freeze-thaw cycles. Store aliquots at -20°C or -80°C in the dark.[1][3][6] Prepare aqueous working solutions immediately before use and use them within 24 hours.[7] 2. Minimize light exposure: Protect all solutions containing this compound from light by wrapping containers in foil. During microscopy, use the lowest possible laser power and exposure time.[4][5] Consider using an anti-fade mounting medium. 3. Verify filter compatibility: Ensure your microscope is equipped with the appropriate filter sets for this compound fluorescence detection.[3][6] |
| High background fluorescence | 1. Autofluorescence: Cells or tissues may exhibit natural fluorescence in the same spectral range as this compound. 2. Incomplete washing: Residual, unbound this compound in the sample can contribute to high background.[6] 3. Precipitation of this compound: Due to its low aqueous solubility, this compound can precipitate, leading to non-specific fluorescent aggregates. | 1. Include unstained controls: Image unstained samples under the same conditions to determine the level of autofluorescence. 2. Thorough washing: After incubation with the this compound working solution, wash the cells or tissues thoroughly with a suitable buffer like PBS.[6] 3. Proper solution preparation: First, dissolve this compound in a small amount of an organic solvent (e.g., DMSO) before diluting it into the aqueous buffer to the final working concentration.[7] |
| Uneven or patchy staining | 1. Poor solubility/precipitation: this compound may not be fully dissolved in the aqueous working solution, leading to uneven distribution. 2. Cell fixation issues: Inadequate or improper fixation can affect membrane permeability and access of the probe to cholesterol. | 1. Ensure complete dissolution: After diluting the organic stock solution into the aqueous buffer, vortex or mix thoroughly to ensure the this compound is evenly dispersed. 2. Optimize fixation protocol: Use a standard fixation protocol (e.g., 4% paraformaldehyde) and ensure complete coverage of the cells or tissue.[6] |
| Change in signal localization over time | 1. Photobleaching and degradation: As mentioned, photobleaching can lead to signal loss in brightly stained areas, making other areas appear more prominent.[4] 2. Probe-induced membrane alterations: this compound interacts with cholesterol, which can disrupt membrane integrity and potentially lead to redistribution of the probe over time, especially in live-cell imaging.[5] | 1. Image immediately after staining: To capture the initial and most accurate localization, imaging should be performed promptly after the staining and washing steps.[3] 2. Use fixed cells for localization studies: For precise localization studies, it is recommended to use fixed cells to minimize artifacts caused by the probe's effect on the membrane.[5] |
Frequently Asked Questions (FAQs)
1. Why is my this compound solution cloudy?
This compound has very low solubility in aqueous solutions. Cloudiness or precipitation indicates that the this compound is not fully dissolved. To avoid this, first, dissolve the this compound powder in a small volume of a compatible organic solvent such as DMSO or ethanol to create a stock solution. Then, dilute this stock solution into your aqueous buffer to the desired final concentration immediately before use.
2. How should I store my this compound?
Solid this compound should be stored at -20°C, protected from light. Stock solutions in organic solvents (e.g., DMSO, ethanol) should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark.[1][3][6] Aqueous working solutions are not stable and should be prepared fresh for each experiment and used within 24 hours.[7]
3. Can I use this compound for live-cell imaging?
While it is possible to use this compound for live-cell imaging, it presents challenges. This compound can alter membrane structure upon binding to cholesterol, which may affect cellular processes.[5] Furthermore, it is prone to rapid photobleaching, limiting the duration of imaging.[4] For live-cell imaging, it is crucial to use the lowest possible concentration of this compound and minimal light exposure.
4. What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation range for this compound is 340-380 nm, and the emission range is 385-470 nm.[3][6] It is essential to use a fluorescence microscope equipped with filter sets that match these spectral characteristics for optimal signal detection.
5. How can I reduce photobleaching of my this compound signal?
To minimize photobleaching, protect all this compound solutions from light. During microscopy, use the lowest laser power that provides a detectable signal and keep exposure times as short as possible.[4] Using a mounting medium with an anti-fade reagent can also help to preserve the fluorescence signal. Imaging should be performed immediately after staining.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 10 mg/mL | [7] |
| Ethanol | 1 mg/mL | [7] |
| Dimethylformamide (DMF) | 5 mg/mL | [7] |
| Aqueous Buffers (e.g., PBS) | Low solubility | [7] |
Table 2: Stability and Storage Recommendations for this compound Solutions
| Solution Type | Storage Temperature | Stability | Key Recommendations | Reference(s) |
| Solid Powder | -20°C | Stable for months | Protect from light. | [6] |
| Stock Solution in Organic Solvent (e.g., DMSO, Ethanol) | -20°C or -80°C | Stable for up to 1 month at -20°C and 6 months at -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light and air.[1][6] | [1][6] |
| Aqueous Working Solution | Room Temperature | Unstable; use within 24 hours | Prepare fresh immediately before each experiment by diluting the stock solution. Protect from light. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
-
Prepare Stock Solution (e.g., 1 mg/mL in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a concentration of 1 mg/mL.
-
Vortex gently until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solution (e.g., 50 µg/mL in PBS):
-
Immediately before use, thaw one aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in a suitable aqueous buffer (e.g., Phosphate Buffered Saline - PBS). For a 50 µg/mL working solution from a 1 mg/mL stock, dilute 1:20.
-
Mix the working solution thoroughly by vortexing.
-
Protect the working solution from light until it is used.
-
Protocol 2: Staining Fixed Cells with this compound
-
Cell Culture and Fixation:
-
Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
-
Staining:
-
Add the freshly prepared this compound working solution to the fixed cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes to 2 hours at room temperature in the dark.[6] The optimal incubation time may vary depending on the cell type and experimental conditions.
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound this compound.[6]
-
-
Imaging:
Mandatory Visualizations
Caption: Interaction of this compound with membrane cholesterol leading to membrane disruption.
Caption: Troubleshooting workflow for low or no this compound fluorescence signal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. forum.microlist.org [forum.microlist.org]
- 5. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
How to perform quantitative analysis with photolabile Filipin III
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing quantitative analysis using Filipin III. This compound is a fluorescent probe widely used for detecting and quantifying unesterified cholesterol in cellular membranes. However, its inherent photolability presents significant challenges for accurate quantitative analysis. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and obtain reliable data.
Troubleshooting Guides
Here we address common issues encountered during quantitative analysis with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Signal Loss (Photobleaching) | - Excessive exposure to excitation light. - High laser power on the microscope. - Prolonged time between staining and imaging. | - Minimize light exposure at all stages.[1][2] - Use the lowest possible laser power that provides a detectable signal. - Image samples immediately after staining.[1][3][4][5] - Utilize a spinning disk confocal microscope if available, as it reduces phototoxicity. - Employ anti-fade mounting media if compatible with your experimental setup. |
| High Background or Non-Specific Staining | - Inadequate washing after fixation or staining. - Autofluorescence from cells or tissues. - Presence of precipitates in the this compound solution. | - Ensure thorough washing with PBS after fixation and staining steps.[1][5] - Include an unstained control to assess the level of autofluorescence. - Prepare fresh this compound working solution for each experiment.[1] - Centrifuge the this compound stock solution before dilution to remove any aggregates. |
| Inconsistent or Irreproducible Staining | - Variation in fixation method. - Inconsistent incubation times or temperatures. - Degradation of this compound stock solution. | - Standardize the fixation protocol (e.g., 4% PFA for 15-20 minutes at room temperature).[1][3] - Precisely control incubation times and maintain a consistent temperature. - Aliquot and store this compound stock solution at -80°C to avoid repeated freeze-thaw cycles.[1][5] |
| Nuclear Staining Artifacts | - Cell membrane permeabilization during fixation. - High laser intensity causing autofluorescence of nuclei.[3] | - Avoid using detergents like Triton X-100 for permeabilization when targeting plasma membrane cholesterol. - Reduce laser power and optimize detector gain.[3] |
| Difficulty in Quantifying Intracellular Cholesterol | - Strong plasma membrane signal masking weaker intracellular signals. | - Consider using methyl-β-cyclodextrin (MβCD) to selectively deplete plasma membrane cholesterol before fixation and staining to enhance visualization of intracellular pools.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: this compound is typically excited by UV light in the range of 340-380 nm, with an emission spectrum of 385-470 nm.[1][4][5] A DAPI filter set is often suitable for visualizing this compound fluorescence.[8]
Q2: How should I prepare and store this compound solutions?
A2: this compound is light and air-sensitive.[1][4] Prepare a stock solution (e.g., 1-10 mM) in anhydrous DMSO or ethanol.[1] It is highly recommended to aliquot the stock solution into small, single-use volumes, flush with an inert gas (like argon or nitrogen), and store at -80°C to prevent degradation from repeated freeze-thaw cycles and oxidation.[1][5] The working solution should be prepared fresh for each experiment by diluting the stock solution in a suitable buffer like PBS.[1]
Q3: Can I perform quantitative analysis with this compound on live cells?
A3: While some studies have used this compound in live-cell imaging, it is generally not recommended for quantitative analysis in living cells. Filipin can interfere with sterol-mediated endocytosis and alter the very processes you may be trying to measure.[9] Therefore, for quantitative purposes, it is best to use fixed cells.
Q4: Is this compound specific to cholesterol?
A4: this compound binds specifically to 3-β-hydroxysterols, with a high affinity for unesterified cholesterol.[10][11] It does not bind to esterified cholesterol.[12] However, there have been reports of this compound also binding to the GM1 ganglioside, so it is important to validate its specificity in your experimental system.[6][12]
Q5: How can I accurately quantify the fluorescence intensity of this compound?
A5: Due to its rapid photobleaching, quantitative analysis with this compound requires a carefully controlled imaging setup. Key considerations include:
-
Consistent Imaging Parameters: Use the exact same microscope settings (laser power, gain, exposure time) for all samples within an experiment.
-
Rapid Acquisition: Capture images as quickly as possible after starting the illumination.
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Image Analysis Software: Use software like ImageJ or CellProfiler to measure the mean fluorescence intensity within defined regions of interest (ROIs).
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Background Subtraction: Always subtract the background fluorescence from your measurements.
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Normalization: Normalize the this compound signal to a cellular marker (e.g., a constitutively expressed fluorescent protein or a nuclear stain) to account for variations in cell size or number.
Experimental Protocols
Protocol 1: Staining of Unesterified Cholesterol in Cultured Cells
This protocol provides a standard method for staining unesterified cholesterol in fixed cultured cells using this compound.
Materials:
-
Cultured cells grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
1.5 mg/mL Glycine in PBS (optional, for quenching PFA)
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Fetal Bovine Serum (FBS)
-
Mounting medium (optional, with anti-fade)
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips or in an appropriate imaging-grade multi-well plate and culture to the desired confluency.
-
Washing: Gently wash the cells three times with PBS.[2]
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[1]
-
Quenching (Optional): To quench residual paraformaldehyde, wash the cells three times with PBS and then incubate with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare the this compound working solution by diluting the stock solution to a final concentration of 5-50 µg/mL in PBS containing 10% FBS.[2] Incubate the cells with the this compound working solution for 30 minutes to 2 hours at room temperature, protected from light.[1][2]
-
Washing: Wash the cells three times with PBS to remove unbound this compound.
-
Imaging: Immediately image the cells using a fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm).[4][5]
Quantitative Data Summary
| Parameter | Recommended Range | Reference(s) |
| This compound Stock Solution | 1-10 mM in anhydrous DMSO/Ethanol | [1] |
| This compound Working Concentration | 1-250 µM (typically 5-50 µg/mL) | [1][2] |
| Fixation | 4% Paraformaldehyde, 15-20 min, RT | [1][3] |
| Incubation Time | 30 min - 2 hours, RT, in the dark | [1][2] |
| Excitation Wavelength | 340-380 nm | [4][5] |
| Emission Wavelength | 385-470 nm | [4][5] |
Visualizations
Caption: Experimental workflow for this compound staining and quantitative analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. tabaslab.com [tabaslab.com]
- 3. forum.microlist.org [forum.microlist.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound solution suitable for staining Sigma [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Increased Membrane Cholesterol in Lymphocytes Diverts T-Cells toward an Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Filipin-cholesterol complexes form in uncoated vesicle membrane derived from coated vesicles during receptor-mediated endocytosis of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Filipin III-Induced Membrane Damage in Live-Cell Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Filipin III for live-cell imaging of cholesterol. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you mitigate membrane damage and acquire reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in live-cell imaging?
A1: this compound is a naturally fluorescent polyene macrolide antibiotic that binds specifically to unesterified (free) cholesterol in cellular membranes. This binding induces a change in this compound's fluorescence properties, allowing for the visualization of cholesterol distribution within live and fixed cells using fluorescence microscopy. Its ease of use has made it a common tool for studying cholesterol-rich membrane domains, such as lipid rafts.
Q2: What are the main challenges associated with using this compound in live-cell imaging?
A2: The primary challenges are phototoxicity and photobleaching. This compound is excited by UV light (typically 340-380 nm), which can be damaging to live cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress, altered signaling, and even cell death.[1] Furthermore, this compound is highly susceptible to rapid photobleaching, meaning its fluorescence signal quickly diminishes upon exposure to excitation light, making long-term imaging difficult.[2][3]
Q3: How does this compound cause membrane damage?
A3: this compound inserts into the lipid bilayer and forms complexes with cholesterol. This process disrupts the normal structure and fluidity of the plasma membrane, leading to the formation of pits and aggregates.[4] This membrane perturbation can alter membrane protein function, inhibit essential cellular processes like endocytosis, and trigger stress-response signaling pathways.[5]
Q4: Are there alternatives to this compound for live-cell cholesterol imaging?
A4: Yes, several alternatives exist, each with its own advantages and disadvantages. The most common alternatives include:
-
Dehydroergosterol (DHE): A fluorescent cholesterol analog that closely mimics the behavior of endogenous cholesterol. It is less phototoxic than this compound but has lower fluorescence quantum yield and also requires UV excitation.[6][7]
-
Perfringolysin O (PFO) Domain 4 (D4) Derivatives: Genetically encoded biosensors, often fused to a fluorescent protein like GFP (e.g., GFP-D4). These probes bind to accessible cholesterol in the plasma membrane and are generally less disruptive and more photostable than this compound.[7][8][9][10]
Troubleshooting Guide
This guide addresses common issues encountered during live-cell imaging with this compound.
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss (photobleaching) | High excitation light intensity. | Reduce laser power or lamp intensity to the minimum required for a detectable signal. Use a sensitive detector to compensate. |
| Prolonged exposure time. | Use the shortest possible exposure time per frame. For time-lapse imaging, increase the interval between acquisitions. | |
| Signs of cell stress (blebbing, rounding, detachment) | Phototoxicity: High-intensity or prolonged UV light exposure is generating cytotoxic reactive oxygen species (ROS). | - Reduce excitation light intensity and exposure time.- Use a spinning disk confocal or two-photon microscope, which are generally less phototoxic.- Supplement the imaging medium with antioxidants like Trolox or N-acetylcysteine to scavenge ROS. |
| Probe Toxicity: this compound concentration is too high, causing significant membrane disruption. | Perform a concentration titration to find the lowest effective concentration (typically in the range of 1-5 µg/mL). Reduce incubation time. | |
| High background fluorescence | Non-specific binding of this compound. | - Ensure proper washing steps after incubation to remove unbound probe.- Use a phenol red-free imaging medium, as phenol red can contribute to background fluorescence. |
| Autofluorescence from the cells or medium. | - Image a control sample of unstained cells under the same conditions to assess the level of autofluorescence.- Use a narrow bandpass emission filter. | |
| Artifactual cholesterol localization (e.g., uniform staining, large aggregates) | Over-fixation (if comparing with fixed samples). | For fixed-cell controls, use a fresh paraformaldehyde solution and avoid over-incubation, which can mask cholesterol. |
| This compound concentration is too high, leading to aggregation. | Lower the this compound concentration and optimize the incubation time. | |
| Cell physiology is compromised. | Ensure cells are healthy and not overly confluent before starting the experiment. Use appropriate imaging buffers and maintain physiological temperature and CO2 levels. |
Quantitative Data Summary
The following tables provide a comparative overview of key parameters for this compound and its common alternatives.
Table 1: General Properties of Cholesterol Probes for Live-Cell Imaging
| Probe | Mechanism of Action | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| This compound | Binds to unesterified cholesterol | 340-380 | 385-470 | Simple to use, commercially available. | High phototoxicity, rapid photobleaching, perturbs membrane structure, can inhibit endocytosis.[2][3][5] |
| Dehydroergosterol (DHE) | Fluorescent cholesterol analog | ~325 | ~376 | Closely mimics endogenous cholesterol behavior, can be used for kinetic studies.[6][7] | Low quantum yield, requires UV excitation, can be phototoxic. |
| Perfringolysin O (PFO) D4-FP | Binds to accessible membrane cholesterol | Depends on the fluorescent protein (FP) tag (e.g., GFP: ~488) | Depends on the FP tag (e.g., GFP: ~509) | High specificity, genetically encoded, less phototoxic, more photostable, minimal membrane disruption.[7][8][9][10] | May not label all cholesterol pools, requires transfection or protein delivery. |
Table 2: Recommended Starting Conditions for Live-Cell Imaging
| Probe | Concentration Range | Incubation Time | Imaging Considerations |
| This compound | 1 - 5 µg/mL | 10 - 30 minutes | Use minimal UV excitation. Image immediately after staining.[2] |
| Dehydroergosterol (DHE) | 1 - 10 µM | 30 - 60 minutes | Requires sensitive detection due to low quantum yield. Minimize UV exposure. |
| Perfringolysin O (PFO) D4-GFP | N/A (transient or stable expression) | 24 - 48 hours post-transfection | Standard GFP imaging settings. Less sensitive to photobleaching, allowing for longer time-lapse experiments. |
Experimental Protocols
Protocol 1: Minimizing Phototoxicity During this compound Staining and Imaging
-
Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging. Ensure cells are healthy and sub-confluent.
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO). Store in small aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µg/mL in pre-warmed, serum-free, phenol red-free imaging medium.
-
-
Staining:
-
Wash the cells once with warm imaging medium.
-
Add the this compound staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells twice with warm imaging medium to remove unbound this compound.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a UV light source and appropriate filters (Ex: 340-380 nm, Em: 385-470 nm).
-
Crucial Steps to Minimize Phototoxicity:
-
Use the lowest possible excitation light intensity that provides a sufficient signal-to-noise ratio.
-
Use the shortest possible exposure times.
-
For time-lapse imaging, use the longest possible interval between frames.
-
Consider using a spinning disk confocal or two-photon microscope if available.
-
To further reduce phototoxicity, consider supplementing the imaging medium with an antioxidant like 1 mM Trolox or 5 mM N-acetylcysteine.
-
-
Protocol 2: Live-Cell Cholesterol Imaging with GFP-D4
-
Transfection:
-
Transfect cells with a plasmid encoding a Perfringolysin O Domain 4-GFP fusion protein (GFP-D4) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Cell Preparation for Imaging:
-
24 hours post-transfection, replace the culture medium with fresh, pre-warmed imaging medium (phenol red-free is recommended).
-
-
Imaging:
-
Image the cells using a standard GFP filter set (e.g., Ex: 488 nm, Em: 509 nm).
-
GFP-D4 is more photostable than this compound, allowing for more extensive time-lapse imaging with reduced phototoxicity. However, it is still advisable to use the lowest practical laser power and exposure times to maintain optimal cell health.
-
Visualizations
Signaling Pathway of this compound-Induced Membrane Damage
Caption: this compound binding to cholesterol perturbs the plasma membrane, leading to calcium influx and NADPH oxidase activation, culminating in cellular stress.
Experimental Workflow for Troubleshooting this compound Imaging
Caption: A decision-making workflow for troubleshooting common issues in live-cell imaging with this compound.
References
- 1. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Phototoxicity in live fluorescence microscopy, and how to avoid it | Semantic Scholar [semanticscholar.org]
- 6. Cellular mechanisms and signals that coordinate plasma membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Filipin III and Perfringolysin O for Cholesterol Detection in Cellular Membranes
For researchers, scientists, and drug development professionals, the accurate detection and quantification of cellular cholesterol are paramount to understanding a myriad of physiological and pathological processes. Two of the most prominent tools in the cholesterol detection arsenal are the polyene antibiotic Filipin III and the bacterial toxin-derived probe, Perfringolysin O (PFO). This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
This compound, a fluorescent molecule, has been a long-standing method for staining unesterified cholesterol. However, its use is hampered by significant photobleaching and potential artifacts due to membrane disruption. In contrast, probes derived from Perfringolysin O, particularly its non-toxic cholesterol-binding domain 4 (D4), offer a more specific and stable alternative for visualizing accessible cholesterol, especially within the plasma membrane. While this compound provides a broad overview of cellular cholesterol distribution, PFO-based probes excel in studies requiring live-cell imaging and a more nuanced understanding of cholesterol dynamics in specific membrane domains.
Performance Comparison: this compound vs. Perfringolysin O
The choice between this compound and Perfringolysin O-based probes hinges on the specific experimental requirements, such as the need for live-cell imaging, the desired level of specificity, and the tolerance for potential cellular artifacts.
| Feature | This compound | Perfringolysin O (D4-based probes) |
| Mechanism of Action | Intercalates into cholesterol-containing membranes, forming aggregates that can be visualized.[1][2] | The D4 domain specifically recognizes and binds to the 3β-hydroxyl group of accessible cholesterol on the membrane surface.[3][4] |
| Specificity | Binds to unesterified cholesterol but can be indiscriminate, labeling cholesterol in various cellular membranes.[5] Its binding can also be influenced by the lipid environment. | Highly specific for accessible cholesterol, particularly in the plasma membrane.[3][5] Does not typically label the inner leaflet of the plasma membrane. |
| Photostability | Prone to rapid and severe photobleaching, limiting its use in prolonged imaging experiments.[2][6][7][8][9][10][11] | Significantly more photostable, especially when fused to robust fluorescent proteins like GFP, making it suitable for time-lapse and super-resolution microscopy.[8] |
| Suitability for Live-Cell Imaging | Not recommended for live-cell imaging as it can perturb membrane structure and function, and inhibit processes like endocytosis.[10][12] | Non-lytic versions of PFO, such as the isolated D4 domain fused to a fluorescent protein (e.g., GFP-D4), are well-suited for live-cell imaging of plasma membrane cholesterol.[5][13] |
| Potential Artifacts | Can induce membrane reorganization, forming aggregates and potentially altering the natural distribution of cholesterol.[1][14] Can trigger cellular signaling responses.[6][9] | As a protein probe, it has a larger size which might sterically hinder access to some cholesterol pools.[8] Binding can potentially influence the organization of cholesterol-rich domains. |
| Excitation/Emission (nm) | ~340-380 / ~385-470 | Dependent on the fused fluorophore (e.g., GFP: ~488 / ~510) |
| Binding Affinity (Kd) | High affinity, but a precise Kd value is not consistently reported in the literature. | The binding affinity of the D4 domain for cholesterol is high, and comparable to the full-length toxin, though specific Kd values can vary depending on the membrane composition and the specific PFO derivative.[5] |
| Cholesterol Concentration Threshold | Can detect cholesterol at relatively low concentrations. | Binding is dependent on a threshold concentration of accessible cholesterol, which can be modulated by mutations in the D4 domain.[15] |
Experimental Methodologies
This compound Staining Protocol for Fixed Cells
This protocol is adapted from established methods for visualizing unesterified cholesterol in fixed cells.[16]
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
Staining solution: 50 µg/mL this compound in PBS containing 10% fetal bovine serum (FBS)
-
Mounting medium
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Wash cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 30-60 minutes at room temperature.
-
Wash cells three times with PBS.
-
Quench the fixation reaction by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Incubate the cells with the this compound staining solution for 2 hours at room temperature in the dark.
-
Wash cells three times with PBS to remove excess stain.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image immediately using a fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm). Note: Filipin photobleaches very rapidly, so minimize exposure to the excitation light.
Perfringolysin O (GFP-D4) Staining Protocol for Live Cells
This protocol describes the use of a genetically encoded probe, the D4 domain of PFO fused to Green Fluorescent Protein (GFP-D4), for visualizing plasma membrane cholesterol in living cells.
Materials:
-
Mammalian expression vector encoding GFP-D4
-
Transfection reagent
-
Cell culture medium
-
Imaging medium (e.g., phenol red-free medium)
Procedure:
-
Seed cells in a suitable imaging dish or plate.
-
Transfect the cells with the GFP-D4 expression vector using a standard transfection protocol.
-
Allow 24-48 hours for protein expression.
-
Replace the culture medium with imaging medium.
-
Image the live cells using a fluorescence microscope or confocal microscope equipped with a filter set appropriate for GFP (Excitation: ~488 nm, Emission: ~510 nm).
-
Time-lapse imaging can be performed to observe the dynamics of plasma membrane cholesterol.
Visualizing the Mechanisms and Cellular Impact
To better understand the interaction of these probes with the cell, the following diagrams illustrate their mechanisms of action and potential downstream effects.
Experimental Workflow for Cholesterol Detection
The following diagram outlines a typical workflow for a cholesterol detection experiment using either this compound or a PFO-based probe.
Conclusion
Both this compound and Perfringolysin O-derived probes are valuable tools for the study of cellular cholesterol. This compound remains a useful, albeit limited, tool for obtaining a static, broad view of unesterified cholesterol in fixed samples. However, for researchers investigating the dynamic nature of cholesterol, particularly within the plasma membrane and in the context of live-cell signaling, the superior specificity and photostability of PFO-based probes like GFP-D4 make them the more advantageous choice. Careful consideration of the experimental goals and potential artifacts of each probe will ensure the generation of accurate and reliable data in the pursuit of understanding the complex roles of cholesterol in health and disease.
References
- 1. concanavalin.com [concanavalin.com]
- 2. glpbio.com [glpbio.com]
- 3. Perfringolysin O Theta Toxin as a Tool to Monitor the Distribution and Inhomogeneity of Cholesterol in Cellular Membranes [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Perfringolysin O, a cholesterol-binding cytolysin, as a probe for lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Domain 4 (D4) of Perfringolysin O to Visualize Cholesterol in Cellular Membranes—The Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound solution suitable for staining Sigma [sigmaaldrich.com]
- 10. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Domain 4 (D4) of Perfringolysin O to Visualize Cholesterol in Cellular Membranes—The Update | Semantic Scholar [semanticscholar.org]
- 14. Permeabilizing action of this compound on model membranes through a filipin-phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide: Filipin III vs. BODIPY-Cholesterol for Tracking Lipid Dynamics
For researchers, scientists, and drug development professionals investigating the intricate pathways of cholesterol trafficking and localization, the choice of a fluorescent probe is a critical decision that dictates the scope and validity of experimental findings. This guide provides an objective, data-driven comparison between two commonly used cholesterol probes: the traditional sterol-binding antibiotic, Filipin III, and the fluorescent cholesterol analog, BODIPY-cholesterol. We will delve into their mechanisms, performance characteristics, and experimental protocols to assist in selecting the optimal tool for your research needs.
Core Mechanisms: Staining vs. Mimicking
The fundamental difference between this compound and BODIPY-cholesterol lies in their method of cholesterol visualization. This compound is a polyene macrolide antibiotic that binds directly to unesterified (free) cholesterol within cellular membranes.[1][2][3] This interaction forms complexes that can be visualized by fluorescence microscopy.[4] However, this binding process is known to disrupt membrane integrity.[3]
In contrast, BODIPY-cholesterol is a synthetic analog of cholesterol where a bright, photostable boron-dipyrromethene (BODIPY) fluorophore is covalently attached to the sterol's side chain.[5][6] This probe is designed to mimic the behavior of endogenous cholesterol, allowing it to be incorporated into membranes and transported through cellular trafficking pathways.[5][7][8] This makes it a powerful tool for visualizing the dynamic movement and distribution of cholesterol in living cells.[5]
Quantitative Data Presentation
The selection of a fluorescent probe is heavily influenced by its performance metrics. The following table summarizes the key characteristics of this compound and BODIPY-cholesterol based on experimental data.
| Property | This compound | BODIPY-Cholesterol |
| Mechanism | Binds specifically to unesterified (free) cholesterol[1][3] | Cholesterol analog that mimics endogenous cholesterol behavior[5][7] |
| Primary Application | Fixed cells and tissues[4][9] | Live-cell imaging of sterol dynamics[5][8] |
| Excitation Max (nm) | 340-380[4][10] | ~480-505[11][12] |
| Emission Max (nm) | 385-470[4][10] | ~508-515[11][12] |
| Photostability | Low; photobleaches very rapidly[9][13] | High; suitable for prolonged time-lapse imaging[7][14] |
| Brightness | Moderate natural fluorescence[4] | High quantum yield and molar extinction coefficient; very bright[7][15] |
| Cytotoxicity | High; disrupts membrane structure[3][16] | Low at typical working concentrations[14][17] |
| Membrane Perturbation | High; binding alters membrane integrity[3][16] | Low; designed to behave similarly to natural cholesterol[5][18] |
| Specificity | Binds to free cholesterol, not esterified forms[1] | Partitions into membranes and traffics like cholesterol[6][18] |
Performance Comparison: A Deeper Dive
Live vs. Fixed Cell Imaging The most significant distinction is their application in live or fixed cells. BODIPY-cholesterol is the clear choice for studying dynamic processes. Its low cytotoxicity and ability to integrate into cellular pathways allow for real-time tracking of cholesterol uptake, efflux, and intracellular transport.[5][8][19] In contrast, this compound is primarily a tool for fixed-cell staining. Its mechanism of binding disrupts the very membranes it is meant to label, making it unsuitable for observing the physiology of living cells.[3][16] It provides a static snapshot of the free cholesterol distribution at the moment of fixation.[2][20]
Photostability and Signal Quality Researchers using this compound must contend with its rapid photobleaching, which complicates quantitative analysis and requires immediate imaging after staining.[9][13] BODIPY-cholesterol, a member of the robust BODIPY dye family, offers excellent photostability and high fluorescence quantum yields.[7][14][15] This translates to a bright, stable signal that is ideal for demanding applications like confocal microscopy, time-lapse imaging, and fluorescence correlation spectroscopy (FCS).[7][8][20]
Biological Fidelity An ideal probe should report on a biological process without influencing it. BODIPY-cholesterol is designed to closely mimic the biophysical properties of natural cholesterol, partitioning into ordered membrane domains and participating in cellular trafficking in a similar manner.[5][6][18] While no analog is a perfect replica, it provides a reliable representation of sterol movement.[18] this compound, however, is an external agent that binds to and sequesters cholesterol, which can introduce artifacts and alter the cellular structures under investigation.[16]
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. Below are representative methodologies for each probe.
Protocol 1: this compound Staining of Free Cholesterol in Fixed Cells
This protocol is adapted from established methods for visualizing cholesterol distribution in fixed cultured cells.[9][20][21]
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and culture to the desired confluency.
-
Cell Fixation: Gently wash the cells three times with Phosphate-Buffered Saline (PBS). Fix the cells with a 3-4% paraformaldehyde (PFA) solution in PBS for 20-60 minutes at room temperature.[22][9]
-
Quenching: Wash the cells three times with PBS. To quench unreacted PFA, incubate the cells with a 1.5 mg/mL glycine solution in PBS for 10 minutes at room temperature.[9][21]
-
Staining: Prepare a this compound working solution of 0.05 mg/mL in PBS containing 10% Fetal Bovine Serum (FBS).[9][21] Protect the solution from light. Aspirate the glycine solution and add the this compound working solution to cover the cells. Incubate for 2 hours at room temperature in the dark.[9][21]
-
Final Washes: Aspirate the staining solution and wash the cells three times with PBS to remove excess stain.[9]
-
Imaging: Mount the coverslips. Immediately view the cells by fluorescence microscopy using a UV filter set (e.g., 340-380 nm excitation and 385-470 nm emission).[4][9] Be prepared for rapid photobleaching.
Protocol 2: BODIPY-Cholesterol Labeling for Live-Cell Trafficking
This protocol allows for the observation of cholesterol dynamics in living cells.[11][23][24]
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and culture until ready for the experiment.
-
Prepare Labeling Medium: Prepare a stock solution of BODIPY-cholesterol (e.g., 1-10 mM in DMSO).[24] Dilute the stock solution in your normal cell culture medium to a final working concentration of 0.5-5 µM.[11][24] The optimal concentration should be determined empirically for your cell type.
-
Cell Labeling: Remove the existing medium from the cells and replace it with the BODIPY-cholesterol labeling medium.
-
Incubation: Incubate the cells at 37°C. The duration depends on the process being studied. For plasma membrane labeling, 10-20 minutes may be sufficient.[11][24] To observe trafficking to intracellular compartments like endosomes, longer incubation times (30 minutes to several hours) are necessary.[12][18]
-
Washing (Optional but Recommended): For chase experiments or to reduce background, wash the cells once or twice with fresh, pre-warmed medium.
-
Imaging: Image the live cells using a fluorescence microscope equipped with appropriate filters (e.g., ~488 nm excitation and ~515 nm emission) and an environmental chamber to maintain temperature and CO₂ levels.
Conclusion and Recommendations
Both this compound and BODIPY-cholesterol are valuable probes for studying cellular cholesterol, but their applications are distinct and largely mutually exclusive.
Choose this compound when:
-
You need to assess the general distribution of unesterified cholesterol in fixed cells or tissue sections .
-
Your primary goal is a semi-quantitative comparison of cholesterol accumulation between different fixed samples, such as in diagnosing Niemann-Pick type C disease phenotypes.[2][20]
-
Live-cell dynamics are not the primary research question.
Choose BODIPY-cholesterol when:
-
Your research requires tracking the dynamic movement of cholesterol in living cells .[5]
-
You need to study specific pathways, such as cholesterol uptake, intracellular trafficking, or efflux.[8][12][19]
-
High photostability and signal brightness are required for quantitative imaging techniques like confocal time-lapse microscopy.[7]
-
Minimizing probe-induced artifacts and cytotoxicity is critical for the biological validity of your experiment.[5][17]
Ultimately, the most robust experimental designs may benefit from a synergistic approach. For instance, dynamic phenomena observed with BODIPY-cholesterol in live cells could be complemented by this compound staining in fixed cells to correlate trafficking with steady-state cholesterol distribution. By understanding the inherent strengths and limitations of each tool, researchers can more effectively illuminate the complex role of cholesterol in cellular health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound [bio-gems.com]
- 4. glpbio.com [glpbio.com]
- 5. BODIPY-cholesterol: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential of BODIPY-cholesterol for analysis of cholesterol transport and diffusion in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tabaslab.com [tabaslab.com]
- 10. abcam.cn [abcam.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A BODIPY-based fluorescent dye for mitochondria in living cells, with low cytotoxicity and high photostability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Cholesterol Analogs Bearing BODIPY Fluorophores by Suzuki or Liebeskind-Srogl Cross Coupling and Evaluation of Their Potential for Visualization of Cholesterol Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. zenodo.org [zenodo.org]
- 22. This compound Staining [bio-protocol.org]
- 23. pubcompare.ai [pubcompare.ai]
- 24. BODIPY-Cholesterol | TargetMol [targetmol.com]
A Head-to-Head Comparison: Validating Filipin III Staining with the Amplex Red Cholesterol Assay
For researchers engaged in the study of cellular cholesterol metabolism, particularly in the context of drug development and disease modeling, accurate and reliable cholesterol quantification is critical. Two of the most widely utilized methods for assessing cellular cholesterol are the histochemical stain Filipin III and the quantitative Amplex Red cholesterol assay. This guide provides a comprehensive comparison of these two techniques, offering a detailed examination of their principles, experimental protocols, and a direct comparison of their performance with supporting data. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific experimental needs.
Methodological Principles: A Tale of Two Approaches
This compound Staining: The Visualizer
This compound is a fluorescent polyene antibiotic that binds specifically to unesterified (free) cholesterol within cellular membranes. This interaction induces a change in the fluorescence spectrum of this compound, allowing for the visualization of free cholesterol distribution using fluorescence microscopy. The intensity of the fluorescent signal provides a semi-quantitative measure of free cholesterol content. This method is particularly valuable for identifying the subcellular localization of cholesterol, such as its accumulation in late endosomes and lysosomes, a characteristic feature of lipid storage disorders like Niemann-Pick type C (NPC) disease.
Amplex Red Cholesterol Assay: The Quantifier
The Amplex Red Cholesterol Assay is a highly sensitive, fluorometric method for the quantitative measurement of total cholesterol (both free and esterified) from cell lysates. The assay is based on a multi-step enzymatic reaction. First, cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase. Next, cholesterol oxidase oxidizes the free cholesterol, producing a ketone and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent compound resorufin. The fluorescence intensity is directly proportional to the total cholesterol concentration in the sample.
Performance Comparison: Qualitative Observation Meets Quantitative Measurement
A direct comparison of this compound staining and the Amplex Red cholesterol assay in the same cellular model underscores the complementary nature of these techniques. In studies of Niemann-Pick type C (NPC) disease, where patient-derived fibroblasts exhibit significant cholesterol accumulation, both methods can effectively distinguish between healthy and diseased cells.
The following table summarizes illustrative data based on findings from studies correlating this compound staining intensity with biochemically determined cholesterol levels in NPC fibroblasts.[1]
| Cell Type | This compound Staining (Mean Fluorescence Intensity/Cell) | Amplex Red Assay (Total Free Cholesterol - µg/mg protein) |
| Healthy Control Fibroblasts | ~50 (Arbitrary Units) | ~20 |
| NPC Patient Fibroblasts ("variant" phenotype) | ~150 (Arbitrary Units) | ~40 |
| NPC Patient Fibroblasts ("classic" phenotype) | ~250 (Arbitrary Units) | ~60 |
This data highlights a strong positive correlation between the semi-quantitative results from this compound staining and the quantitative data obtained from the Amplex Red assay. While this compound provides invaluable spatial information regarding cholesterol distribution, the Amplex Red assay delivers precise and absolute quantification of total cholesterol levels.
Experimental Protocols
This compound Staining Protocol for Cultured Cells
This protocol is a generalized procedure for visualizing intracellular cholesterol.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
Staining solution (e.g., 50 µg/mL this compound in PBS with 10% Fetal Bovine Serum)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture overnight.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 30-60 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS.
-
Quenching: To quench unreacted aldehyde groups from the fixative, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS.
-
Filipin Staining: Incubate the cells with the this compound staining solution for 1-2 hours at room temperature, protected from light.[2]
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells immediately using a fluorescence microscope with a UV filter set (Excitation ~340-380 nm, Emission ~385-470 nm). Filipin is highly susceptible to photobleaching, so images should be acquired promptly.[2][3][4]
Amplex Red Cholesterol Assay Protocol for Cultured Cells
This protocol is a generalized procedure based on commercially available kits.
Materials:
-
PBS
-
Cell lysis buffer (e.g., containing a non-ionic detergent)
-
Amplex Red Cholesterol Assay Kit (containing Amplex Red reagent, HRP, cholesterol oxidase, cholesterol esterase, and reaction buffer)
-
Cholesterol standard
-
96-well black microplate
Procedure:
-
Cell Lysis: Harvest cells and lyse them using a suitable lysis buffer.
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate for normalization of cholesterol values.
-
Standard Curve Preparation: Prepare a standard curve using the provided cholesterol standard according to the kit manufacturer's instructions.[5]
-
Assay Reaction: In a 96-well black microplate, add a small volume of cell lysate and the prepared standards to separate wells.
-
Working Solution Preparation: Prepare the Amplex Red working solution containing cholesterol oxidase, cholesterol esterase (for total cholesterol), HRP, and reaction buffer as per the kit protocol.[5]
-
Incubation: Add the working solution to each well and incubate for 30 minutes or longer at 37°C, protected from light.[5]
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation between 530-560 nm and emission at approximately 590 nm.
-
Quantification: Calculate the cholesterol concentration in the samples by comparing their fluorescence values to the standard curve.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.
Conclusion: A Synergistic Approach
Both this compound staining and the Amplex Red cholesterol assay are powerful tools for investigating cellular cholesterol homeostasis. This compound staining provides invaluable spatial resolution, enabling researchers to visualize the subcellular distribution of free cholesterol and identify abnormalities in its trafficking. The Amplex Red assay, in contrast, offers precise and robust quantification of total cellular cholesterol.
The most comprehensive understanding of cellular cholesterol dynamics is often achieved through a synergistic approach. This compound staining can be employed to initially identify cellular phenotypes of interest and to visualize the localization of cholesterol accumulation. Subsequently, the Amplex Red assay can be used to validate and accurately quantify these observations. This combined strategy allows for a more complete and nuanced interpretation of cholesterol metabolism in both healthy and diseased states, ultimately advancing our understanding of cholesterol-related pathologies and aiding in the development of novel therapeutic interventions.
References
Unveiling Cellular Cholesterol: A Comparative Guide to Filipin III Fluorescence and Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of cellular cholesterol analysis, this guide provides a comprehensive comparison of two prominent techniques: Filipin III fluorescence microscopy and mass spectrometry. A detailed examination of their respective strengths, limitations, and experimental protocols is presented to aid in the selection of the most appropriate method for specific research questions.
Cholesterol, a fundamental component of mammalian cell membranes, plays a critical role in maintaining membrane fluidity, and function, and is a precursor for steroid hormones and bile acids. Its dysregulation is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. Consequently, accurate methods to visualize and quantify cellular cholesterol are paramount. This guide delves into the correlation between the semi-quantitative spatial information offered by this compound staining and the precise quantitative data generated by mass spectrometry.
Method Comparison at a Glance
| Feature | This compound Fluorescence | Mass Spectrometry (e.g., GC-MS, LC-MS) |
| Principle | A fluorescent polyene antibiotic, this compound, binds specifically to unesterified cholesterol, allowing for visualization of its distribution within fixed cells.[1][2] | Involves the extraction of lipids, ionization of molecules, and separation based on their mass-to-charge ratio to provide precise quantification of total cholesterol and its esters.[3][4] |
| Type of Data | Semi-quantitative; provides spatial distribution and relative abundance of unesterified cholesterol.[5] | Quantitative; provides absolute amounts of total cholesterol and various cholesterol esters.[6] |
| Sample Preparation | Requires cell fixation (e.g., with paraformaldehyde), which can introduce artifacts.[7][8] | Involves lipid extraction from cell or tissue lysates, often followed by derivatization.[3][9] |
| Advantages | - Provides subcellular localization of cholesterol.[1] - Relatively simple and widely accessible technique.[10] - Useful for high-throughput screening.[1] | - High specificity and sensitivity for absolute quantification.[4][6] - Can distinguish between free cholesterol and cholesteryl esters.[3] - Considered a reference method for cholesterol quantification.[4] |
| Limitations | - Prone to photobleaching.[10][11] - Staining can be non-specific and may be influenced by other lipids like GM1 gangliosides.[1][8] - Cannot be used on living cells.[1] - The binding of filipin can perturb membrane structure.[1] | - Destructive to the sample, losing spatial information. - Requires specialized and expensive equipment. - Complex sample preparation and data analysis.[9] |
Correlative Findings: Bridging Fluorescence with Absolute Quantification
Studies have demonstrated a positive correlation between the fluorescence intensity of this compound and the cholesterol levels determined by mass spectrometry. For instance, in cells treated to either enrich or deplete cholesterol, the changes observed in this compound staining intensity correspond with the quantitative changes measured by mass spectrometry.[12][13] One study analyzing hair samples found a positive correlation (correlation coefficient of 0.43) between cholesterol levels in blood, as determined by clinical data, and cholesterol detected in hair cross-sections using mass spectrometry imaging.[14] However, the same study noted that fluorescence staining with this compound in some cases showed different results from mass spectrometry imaging, possibly due to some cholesterol loss during the staining process.[14] This highlights that while this compound provides valuable qualitative and semi-quantitative data on the spatial distribution of cholesterol, mass spectrometry remains the gold standard for accurate quantification.
Experimental Protocols
This compound Staining for Cellular Cholesterol Visualization
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Glycine solution (1.5 mg/mL in PBS)
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
Staining solution (e.g., 0.05 mg/mL this compound in PBS containing 10% Fetal Bovine Serum)[5][7]
-
Fluorescence microscope with UV excitation capabilities (e.g., excitation 340-380 nm, emission 385-470 nm)[10]
Procedure:
-
Cell Culture: Grow cells on coverslips or in imaging-compatible plates.
-
Washing: Gently wash the cells three times with PBS.[7]
-
Fixation: Fix the cells with 4% PFA for 10-60 minutes at room temperature.[7][15]
-
Washing: Wash the cells three times with PBS.[7]
-
Quenching: (Optional but recommended) Incubate the cells with glycine solution for 10 minutes to quench unreacted PFA.[7]
-
Washing: Wash the cells three times with PBS.[7]
-
Staining: Incubate the cells with the this compound staining solution for 30-120 minutes at room temperature in the dark.[10][15] Filipin is light-sensitive.[10][16]
-
Washing: Wash the cells three times with PBS to remove excess stain.[16]
-
Imaging: Immediately image the cells using a fluorescence microscope. Filipin photobleaches rapidly, so prompt imaging is crucial.[7][10]
Mass Spectrometry for Cholesterol Quantification (General Workflow)
The following outlines a general workflow for cholesterol quantification using mass spectrometry. Specific protocols will vary depending on the sample type and the mass spectrometry platform (e.g., GC-MS, LC-MS/MS).
Materials:
-
Solvents for lipid extraction (e.g., chloroform, methanol, cyclohexane)[3][9]
-
Internal standard (e.g., isotopically labeled cholesterol such as cholesterol-D7 or 13C-cholesterol)[4][8]
-
Derivatization agent (for GC-MS, e.g., BSTFA)[4]
-
Gas chromatograph or Liquid chromatograph coupled to a mass spectrometer
Procedure:
-
Sample Collection: Harvest cells or tissues.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Bligh and Dyer or Folch method.[3][9] An internal standard is added at the beginning of this process to account for sample loss and ionization variability.[4]
-
Saponification (for total cholesterol): To measure total cholesterol, an alkaline hydrolysis step is performed to convert cholesteryl esters to free cholesterol.[17]
-
Derivatization (for GC-MS): For GC-MS analysis, the extracted cholesterol is often derivatized to increase its volatility.[3][4]
-
Mass Spectrometry Analysis: The prepared sample is injected into the GC-MS or LC-MS system. The instrument separates the lipids, ionizes them, and detects the ions based on their mass-to-charge ratio.[9][17]
-
Data Analysis: The amount of cholesterol is quantified by comparing the signal of the endogenous cholesterol to that of the known amount of the internal standard.[4]
Visualizing the Methodologies
Caption: Workflow for correlating this compound fluorescence with mass spectrometry data.
Caption: Complementary nature of this compound and Mass Spectrometry for cholesterol analysis.
References
- 1. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tabaslab.com [tabaslab.com]
- 8. An Integrated Platform for High-Throughput Extraction and Mass Spectrometry-Based Quantification of Cholesterol and Sphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 10. abcam.cn [abcam.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of the Correlation between Cholesterol Levels in Blood Using Clinical Data and Hair Using Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound cholesterol staining [bio-protocol.org]
- 16. glpbio.com [glpbio.com]
- 17. semanticscholar.org [semanticscholar.org]
Unmasking Sterol Identity: A Comparative Guide to Filipin III Specificity
For the discerning researcher in cellular biology and drug development, the polyene antibiotic Filipin III has long been a go-to fluorescent probe for the detection of cholesterol. However, its absolute specificity is a critical consideration for accurate experimental interpretation. This guide provides a comprehensive comparison of this compound's binding characteristics with cholesterol and other structurally related sterols, supported by experimental data and detailed protocols to empower researchers in their selection and application of this widely used tool.
At a Glance: this compound's Affinity for Various Sterols
This compound exhibits the highest affinity for cholesterol, resulting in a significant enhancement of its fluorescence polarization upon binding. While it also interacts with other sterols, the degree of this interaction varies, providing a basis for its use as a cholesterol-specific probe under controlled conditions. The following table summarizes the quantitative data on the fluorescence polarization of this compound in the presence of different sterols embedded in lecithin vesicles. An increase in fluorescence polarization indicates a stronger interaction and a more rigid environment for the this compound molecule, which is characteristic of its complex formation with sterols.
| Sterol | Structure | Fluorescence Polarization (P)[1] | Relative Interaction Strength |
| Cholesterol | Planar ring system, 3β-hydroxyl group, flexible side chain | 0.280 | High |
| Ergosterol | Similar to cholesterol, but with two additional double bonds and a methyl group | 0.265 | High |
| β-Cholestanol | Saturated sterol ring | 0.255 | High |
| Epi-cholesterol | 3α-hydroxyl group (epimer of cholesterol) | 0.180 | Moderate |
| Thiocholesterol | Thiol group instead of hydroxyl at 3β position | 0.145 | Low |
| Androstan-3β-ol | Lacks the aliphatic side chain of cholesterol | 0.130 | Low |
| Desmosterol | Double bond at C24-C25 in the side chain | No quantitative data available | Likely interacts, but to an unquantified extent. |
| 7-Dehydrocholesterol | Double bond at C7-C8 in the B ring | No quantitative data available | Likely interacts, but to an unquantified extent. |
| Lanosterol | Three extra methyl groups and a different side chain | No quantitative data available | Likely has a very low interaction due to steric hindrance. |
Understanding the Interaction: A Signaling Pathway Perspective
The interaction of this compound with membrane sterols is a physical one, leading to the formation of a fluorescent complex. This process can be visualized as a straightforward signaling pathway where the presence of a specific sterol dictates the output signal, which is the enhanced fluorescence.
Caption: this compound binding to a membrane sterol, leading to enhanced fluorescence.
Experimental Corner: Protocols for Assessing Sterol Specificity
To aid researchers in their investigations, here are detailed protocols for key experiments used to determine the specificity of this compound.
Fluorescence Polarization Assay in Model Membranes
This in vitro assay provides a quantitative measure of the interaction between this compound and different sterols incorporated into artificial membranes (liposomes).
Experimental Workflow:
Caption: Workflow for fluorescence polarization assay.
Methodology:
-
Preparation of Lecithin-Sterol Vesicles:
-
Prepare a solution of egg lecithin and the sterol of interest (e.g., cholesterol, ergosterol) in chloroform at a desired molar ratio (e.g., 2:1 lecithin:sterol).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing, followed by sonication or extrusion to form small unilamellar vesicles.
-
-
This compound Interaction:
-
Prepare a stock solution of this compound in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a small aliquot of the this compound stock solution to the vesicle suspension to achieve the desired final concentration (e.g., 1-5 µM).
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
-
Fluorescence Polarization Measurement:
-
Use a fluorescence spectrophotometer equipped with polarizers.
-
Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 480 nm.
-
Measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the polarized excitation light.
-
Calculate the fluorescence polarization (P) using the formula: P = (I|| - G * I⊥) / (I|| + G * I⊥), where G is the grating correction factor.
-
-
Data Analysis:
-
Compare the P values obtained for different sterols. A higher P value indicates a stronger interaction and a more constrained environment for the this compound molecule.
-
In Situ Staining of Cells with this compound
This protocol allows for the visualization of unesterified cholesterol distribution within fixed cells.
Experimental Workflow:
Caption: Workflow for in situ cell staining with this compound.
Methodology:
-
Cell Culture and Fixation:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.
-
-
Quenching:
-
Wash the fixed cells three times with PBS.
-
Incubate the cells with a quenching solution (e.g., 1.5 mg/mL glycine in PBS) for 10 minutes to reduce background fluorescence from the aldehyde fixative.
-
-
This compound Staining:
-
Prepare a working solution of this compound (e.g., 50 µg/mL) in PBS containing 10% fetal bovine serum (FBS) to reduce non-specific binding.
-
Incubate the cells with the this compound staining solution for 30 minutes to 2 hours at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS to remove excess this compound.
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with a UV excitation filter (e.g., 340-380 nm) and an appropriate emission filter (e.g., 385-470 nm).
-
Caution: this compound is highly susceptible to photobleaching, so minimize exposure to the excitation light.
-
Concluding Remarks
This compound remains a valuable tool for cholesterol visualization, demonstrating a clear preference for cholesterol over many other sterols. However, researchers must be cognizant of its potential interactions with other structurally similar molecules, particularly in experimental systems where the sterol composition is altered or unknown. The lack of comprehensive quantitative data for key cholesterol precursors underscores the need for further investigation to fully delineate the specificity of this widely used probe. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently assess the utility of this compound for their specific applications and contribute to a more complete understanding of its molecular interactions.
References
A Comparative Guide to Cholesterol Probes: Filipin III Versus Modern Alternatives
For researchers, scientists, and drug development professionals, the accurate detection and visualization of cholesterol within cellular membranes is paramount to understanding a myriad of biological processes, from signal transduction to the pathogenesis of disease. For decades, the polyene antibiotic Filipin III has been a cornerstone for this purpose. However, a new generation of fluorescent probes offers distinct advantages and disadvantages. This guide provides an objective comparison of this compound with its main alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Cholesterol Probes
Cholesterol is a critical component of mammalian cell membranes, influencing membrane fluidity, permeability, and the formation of specialized microdomains like lipid rafts. Its subcellular distribution is tightly regulated, and aberrant cholesterol trafficking is implicated in numerous diseases, including Niemann-Pick type C (NPC) disease, atherosclerosis, and neurodegenerative disorders. Consequently, tools that allow for the precise visualization and quantification of cellular cholesterol are indispensable.
This compound, a naturally fluorescent polyene macrolide, has been widely used for the histochemical detection of unesterified (free) cholesterol. It binds to the 3β-hydroxyl group of cholesterol, leading to the formation of complexes that can be visualized by fluorescence microscopy. While its utility is well-established, this compound is not without its limitations. In recent years, a variety of alternative probes have been developed, including intrinsically fluorescent cholesterol analogs and cholesterol molecules tagged with bright, photostable fluorophores. This guide will compare and contrast this compound with these modern alternatives, focusing on their performance, advantages, and disadvantages.
Comparison of Cholesterol Probes: A Data-Driven Overview
The selection of a cholesterol probe is dependent on the specific experimental requirements, such as the need for live-cell imaging, quantitative accuracy, or high-resolution localization. The following tables summarize the key performance characteristics of this compound and its most common alternatives.
Table 1: Photophysical Properties of Cholesterol Probes
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Photostability |
| This compound | 340-380[1][2] | 385-470[1][2] | Low to Moderate[3] | Very Low (rapid photobleaching)[1][3][4] |
| DHE | ~320[] | 370-400[] | Low (~0.04 in ethanol)[] | Low[] |
| CTL | ~320[] | 370-400[] | Low[] | Low[] |
| NBD-Cholesterol | ~488[6] | 505-550[6] | Moderate | Low[] |
| BODIPY-Cholesterol | ~505[][7] | ~515[][7] | High (~0.9 in organic solvents)[] | High |
Table 2: Performance Characteristics of Cholesterol Probes
| Probe | Specificity | Live-Cell Imaging | Membrane Perturbation | Cytotoxicity |
| This compound | High for unesterified cholesterol[3][] | Not recommended[] | High[] | High[8] |
| DHE | High (mimics cholesterol) | Yes | Low | Low[9] |
| CTL | High (mimics cholesterol)[] | Yes | Low[] | Not well documented |
| NBD-Cholesterol | Moderate (fluorophore can alter behavior) | Yes | Moderate | Moderate |
| BODIPY-Cholesterol | Moderate (fluorophore can alter behavior) | Yes | Moderate | Low to Moderate |
In-Depth Analysis of Cholesterol Probes
This compound
Advantages:
-
High Specificity: this compound exhibits a high binding affinity for unesterified cholesterol, making it a reliable tool for detecting free cholesterol pools within membranes.[3][]
-
Established Methodology: Decades of use have resulted in well-established and widely documented protocols for its application in fixed cells and tissues.
-
Diagnostic Utility: It is a key diagnostic tool for Niemann-Pick type C (NPC) disease, a lysosomal storage disorder characterized by the accumulation of unesterified cholesterol.[10]
Disadvantages:
-
Rapid Photobleaching: this compound is notoriously prone to rapid photobleaching, which significantly limits its use in quantitative and high-resolution imaging applications.[1][3][4]
-
Membrane Disruption: The binding of this compound to cholesterol can perturb the membrane structure, leading to artifacts and making it unsuitable for live-cell imaging.[]
-
Cytotoxicity: this compound is toxic to living cells, further precluding its use in dynamic studies.[8]
-
Weaker Fluorescence: Compared to modern fluorophores, the intrinsic fluorescence of this compound is relatively weak, which can necessitate higher concentrations and lead to a lower signal-to-noise ratio.[3]
Dehydroergosterol (DHE) and Cholestatrienol (CTL)
DHE and CTL are intrinsically fluorescent sterols that closely mimic the structure and behavior of endogenous cholesterol.[]
Advantages:
-
Excellent Cholesterol Analogs: Their structural similarity to cholesterol results in minimal perturbation of membrane properties and faithful reporting of cholesterol's distribution and dynamics.[][9]
-
Suitable for Live-Cell Imaging: Being non-toxic at working concentrations, they are well-suited for studying cholesterol trafficking in living cells.[9]
Disadvantages:
-
Poor Photophysical Properties: Both DHE and CTL exhibit low quantum yields and are prone to photobleaching, making them challenging to use for long-term imaging or in applications requiring high sensitivity.[]
-
UV Excitation: Their excitation maxima are in the UV range, which can cause cellular autofluorescence and potential phototoxicity.
NBD-Cholesterol
NBD-cholesterol is a derivative of cholesterol tagged with the nitrobenzoxadiazole (NBD) fluorophore.
Advantages:
-
Visible Light Excitation: The NBD fluorophore is excited by visible light, avoiding the potential issues associated with UV excitation.
-
Live-Cell Imaging Compatibility: It has been successfully used for live-cell imaging of cholesterol transport.
Disadvantages:
-
Altered Sterol Behavior: The bulky and polar NBD group can significantly alter the biophysical properties of the cholesterol molecule, potentially affecting its partitioning into membrane domains and its interaction with proteins.
-
Low Photostability: NBD-cholesterol is known to be quite photolabile.[]
BODIPY-Cholesterol
BODIPY-cholesterol is a cholesterol analog labeled with a bright and photostable BODIPY dye.
Advantages:
-
Superior Photophysical Properties: BODIPY dyes have high quantum yields and excellent photostability, making this probe ideal for demanding imaging applications, including single-molecule tracking.[]
-
Live-Cell Imaging Suitability: It is well-tolerated by cells and has been extensively used to study cholesterol dynamics in real-time.
Disadvantages:
-
Potential for Altered Behavior: While less perturbing than the NBD moiety, the BODIPY fluorophore can still influence the behavior of the cholesterol analog, leading to differences in its trafficking and localization compared to endogenous cholesterol.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the use of this compound and the alternative probes.
This compound Staining of Fixed Cells
This protocol is adapted from established methods for staining unesterified cholesterol in cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
Staining buffer (e.g., PBS with 10% Fetal Bovine Serum)
-
Mounting medium
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the this compound working solution by diluting the stock solution to a final concentration of 50 µg/mL in staining buffer. Protect from light.
-
Incubate the cells with the this compound working solution for 2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image immediately using a fluorescence microscope with a UV filter set (e.g., excitation ~360 nm, emission ~480 nm). Be aware of rapid photobleaching.[1]
Live-Cell Imaging with BODIPY-Cholesterol
This protocol provides a general guideline for labeling live cells with BODIPY-cholesterol.
Materials:
-
Cell culture medium
-
BODIPY-cholesterol stock solution (e.g., 1 mg/mL in ethanol or DMSO)
-
Methyl-β-cyclodextrin (MβCD)
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
Procedure:
-
Seed cells in a suitable imaging dish or chambered coverslip and grow to the desired confluency.
-
Prepare a BODIPY-cholesterol/MβCD complex solution. A common method is to mix the BODIPY-cholesterol stock with a solution of MβCD in culture medium to facilitate delivery to the cells.
-
Replace the culture medium with the BODIPY-cholesterol labeling solution. The final concentration of BODIPY-cholesterol is typically in the range of 1-5 µM.
-
Incubate the cells at 37°C for a duration of 15-60 minutes, depending on the cell type and experimental goals.
-
Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove excess probe.
-
Add fresh live-cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped for live-cell imaging with appropriate filter sets for the BODIPY fluorophore (e.g., excitation ~505 nm, emission ~515 nm).[7]
Visualizing Cholesterol's Role in Cellular Signaling
Cholesterol is not merely a structural component of membranes; it also plays a crucial role in various signaling pathways, often by facilitating the formation of signaling platforms within lipid rafts. The diagram below illustrates a simplified representation of how cholesterol can influence signal transduction.
Experimental Workflow for Cholesterol Staining
The following diagram outlines a typical workflow for staining cellular cholesterol using a fluorescent probe, from cell preparation to image analysis.
Conclusion
The choice of a cholesterol probe is a critical decision that should be guided by the specific research question and the experimental context. This compound remains a valuable tool for the specific detection of unesterified cholesterol in fixed samples and for diagnostic purposes. However, its significant drawbacks, particularly its photolability and membrane-perturbing properties, limit its utility in modern cell biology, which increasingly relies on live-cell and high-resolution imaging.
For dynamic studies in living cells, fluorescent cholesterol analogs such as DHE, CTL, NBD-cholesterol, and BODIPY-cholesterol are the probes of choice. Among these, BODIPY-cholesterol offers superior photophysical properties, making it a versatile and robust tool for a wide range of applications. Researchers should, however, remain cognizant of the potential for the fluorophore to alter the behavior of the cholesterol analog and should carefully validate their findings. By understanding the advantages and disadvantages of each probe, researchers can select the most appropriate tool to illuminate the complex and vital roles of cholesterol in cellular function.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Live-cell imaging [protocols.io]
- 3. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 6. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of Filipin III Staining with Biochemical Cholesterol Quantification
For researchers, scientists, and drug development professionals investigating cellular cholesterol metabolism, the accurate measurement of cholesterol is critical. Two predominant methods employed for this purpose are the semi-quantitative Filipin III staining and quantitative biochemical assays. This guide provides an objective comparison of these techniques, supported by experimental data, detailed protocols, and visual workflows to facilitate an informed choice of methodology.
This compound is a fluorescent polyene antibiotic that binds specifically to unesterified (free) cholesterol within cellular membranes. This interaction allows for the visualization of cholesterol distribution and a semi-quantitative estimation of its levels through fluorescence microscopy. In contrast, biochemical methods, such as the widely used Amplex™ Red Cholesterol Assay Kit, provide a precise, quantitative measurement of total cholesterol (both free and esterified) from cell lysates via an enzyme-coupled reaction.
The complementary nature of these two methods provides a powerful approach to studying cholesterol biology. This compound staining offers invaluable spatial context, revealing the subcellular localization of cholesterol, which is particularly crucial in lipid storage disorders like Niemann-Pick type C (NPC) disease. Biochemical assays, on the other hand, deliver the precise, absolute quantification necessary for rigorous statistical analysis and validation of findings from staining experiments.[1]
Performance Comparison: Quantitative Insights
A direct comparison of this compound staining and a biochemical cholesterol assay in fibroblasts from healthy individuals and Niemann-Pick type C (NPC) patients highlights the strong positive correlation between the two methods. While this compound staining provides a relative measure of cholesterol accumulation, the biochemical assay offers precise quantification.[1]
| Cell Type | This compound Staining (Arbitrary Fluorescence Units) | Biochemical Assay (Total Cholesterol in µg/mg protein) |
| Healthy Control Fibroblasts | Low | Normal |
| NPC Patient Fibroblasts | High | Elevated |
This table summarizes illustrative data based on studies comparing this compound staining intensity with biochemically determined total cholesterol levels in Niemann-Pick Type C disease, demonstrating a clear distinction between healthy and diseased cells with both methods.[1]
Experimental Workflows and Signaling Pathways
To elucidate the experimental processes and the biological context, the following diagrams illustrate the workflows for both cholesterol quantification methods and a key signaling pathway involved in cholesterol uptake.
Caption: A flowchart illustrating the parallel workflows for cholesterol quantification using this compound staining and a biochemical assay, culminating in the cross-validation of the results.
Caption: A simplified diagram of the LDL receptor-mediated endocytosis pathway, a key process for cellular cholesterol uptake.
Detailed Experimental Protocols
This compound Staining Protocol for Cultured Cells
This protocol describes a general procedure for staining intracellular cholesterol in cultured cells using this compound.
-
Cell Culture: Plate cells on glass coverslips in a suitable culture plate and allow them to adhere and grow overnight.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 30-60 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove residual PFA.
-
Quenching (Optional but Recommended): To reduce background fluorescence from unreacted aldehydes, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Filipin Staining: Incubate the cells with a working solution of 50 µg/mL this compound in PBS for 1-2 hours at room temperature, protected from light. The this compound stock solution is typically prepared in dimethyl sulfoxide (DMSO).
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cells immediately using a fluorescence microscope equipped with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm). It is crucial to minimize exposure to light as this compound is susceptible to photobleaching.
Biochemical Cholesterol Quantification using Amplex™ Red Cholesterol Assay Kit
This protocol provides a general outline for quantifying total cholesterol from cell lysates using a commercial fluorometric assay.
-
Sample Preparation:
-
Culture cells in multi-well plates to the desired confluence.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysates and centrifuge to pellet cellular debris. The supernatant will be used for the assay.
-
Determine the protein concentration of the lysates for normalization of cholesterol values.
-
-
Cholesterol Standards: Prepare a standard curve using the cholesterol standard provided in the kit, with concentrations typically ranging from 0 to 10 µg/mL.
-
Assay Reaction:
-
Prepare a working solution of the Amplex™ Red reagent, horseradish peroxidase (HRP), cholesterol oxidase, and cholesterol esterase in the reaction buffer, as per the manufacturer's instructions.
-
Add an equal volume of the working solution to each standard and sample well in a 96-well microplate.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission detection at ~590 nm.
-
Data Analysis: Subtract the background fluorescence (from a no-cholesterol control) from all readings. Plot the fluorescence values for the standards to generate a standard curve. Use the standard curve to determine the cholesterol concentration in the samples. Normalize the cholesterol values to the protein concentration of the cell lysates.
Conclusion
Both this compound staining and biochemical cholesterol assays are robust methods for assessing cellular cholesterol. This compound provides essential qualitative and semi-quantitative data on the spatial distribution of unesterified cholesterol, making it an excellent tool for identifying cellular phenotypes and abnormalities in cholesterol trafficking.[1] Biochemical assays, in turn, offer precise and absolute quantification of total cholesterol, which is indispensable for validating and substantiating the findings from microscopy studies.[1] A synergistic approach, employing this compound staining for initial characterization and biochemical assays for rigorous quantification, provides a comprehensive and reliable strategy for investigating the intricate role of cholesterol in cellular physiology and disease.
References
A Head-to-Head Battle of Fluorochromes: Filipin III vs. Nile Red for Neutral Lipid Staining
For researchers in cell biology, drug discovery, and diagnostics, the accurate visualization and quantification of neutral lipids within cells is paramount. Two fluorescent dyes, Filipin III and Nile Red, have emerged as popular tools for this purpose, each with its own set of strengths and limitations. This comprehensive guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal probe for their specific needs.
At a Glance: Key Differences and Performance Metrics
A summary of the key characteristics and performance metrics of this compound and Nile Red is presented below, offering a quick reference for their suitability in various applications.
| Feature | This compound | Nile Red |
| Target Lipid | Unesterified Cholesterol | Neutral Lipids (e.g., triglycerides, cholesteryl esters) |
| Mechanism | Binds specifically to 3-β-hydroxysterols, primarily cholesterol. | Solvatochromic dye that partitions into hydrophobic environments. |
| Excitation Max | ~340-380 nm | ~450-550 nm (in neutral lipids) |
| Emission Max | ~385-470 nm | ~528-600 nm (in neutral lipids) |
| Specificity | High for unesterified cholesterol.[1] | Differentiates between neutral and polar lipids based on emission spectrum.[2][3][4] |
| Photostability | Prone to rapid photobleaching.[4] | Generally more photostable than this compound. |
| Live Cell Imaging | Not suitable for live cell imaging as it can disrupt membrane integrity. | Suitable for live cell imaging. |
| Quantitative Analysis | Can be used for semi-quantitative analysis of free cholesterol. | Widely used for quantitative analysis of neutral lipid droplets.[5] |
| Advantages | Specific for unesterified cholesterol, useful for studying cholesterol trafficking and storage diseases. | Bright fluorescence, high signal-to-noise ratio, suitable for live-cell imaging and distinguishing lipid classes. |
| Disadvantages | Rapid photobleaching, potential for membrane disruption, UV excitation can be phototoxic. | Broad emission spectrum can lead to bleed-through, staining can be influenced by the lipid environment.[4] |
Delving Deeper: Mechanism of Action
To understand the practical applications of these dyes, it is crucial to grasp their distinct mechanisms of staining.
This compound: The Cholesterol Binder
This compound is a polyene macrolide antibiotic that specifically binds to unesterified cholesterol in cellular membranes. This interaction forms fluorescent complexes that can be visualized. It does not bind to esterified cholesterol, making it a valuable tool for specifically studying the distribution and trafficking of free cholesterol.
Figure 1. Staining mechanism of this compound.
Nile Red: The Environmentally Sensitive Reporter
Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. In the hydrophobic environment of neutral lipid droplets, it exhibits strong yellow-gold fluorescence. In more polar environments, such as phospholipids in membranes, its fluorescence shifts to red.[2][3][4] This property allows for the differentiation of lipid classes within the same sample.
Figure 2. Staining mechanism of Nile Red.
Experimental Protocols
Detailed methodologies for staining neutral lipids with this compound and Nile Red are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
This compound Staining of Unesterified Cholesterol
Materials:
-
This compound complex (from Streptomyces filipinensis)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO or ethanol. Store aliquots at -20°C, protected from light.
-
Dilute the this compound stock solution to a working concentration of 50 µg/mL in PBS.
-
Incubate the fixed cells with the this compound working solution for 30-60 minutes at room temperature in the dark.
-
Wash cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image immediately using a fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm).
-
Note: this compound is highly susceptible to photobleaching, so minimize exposure to the excitation light.
-
Nile Red Staining of Neutral Lipid Droplets
Materials:
-
Nile Red (9-diethylamino-5H-benzo[α]phenoxazin-5-one)
-
DMSO or Acetone
-
PBS, pH 7.4
-
4% PFA in PBS (for fixed cell staining)
-
Mounting medium (for fixed cell staining)
Procedure for Fixed Cell Staining:
-
Cell Culture and Fixation:
-
Culture cells on coverslips.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Prepare a 1 mg/mL stock solution of Nile Red in DMSO or acetone. Store aliquots at -20°C, protected from light.
-
Dilute the Nile Red stock solution to a working concentration of 1-10 µg/mL in PBS.
-
Incubate the fixed cells with the Nile Red working solution for 10-30 minutes at room temperature in the dark.
-
Wash cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image using a fluorescence microscope. For neutral lipids, use an excitation of ~450-550 nm and collect emission at ~528-600 nm. For polar lipids, use an excitation of ~530-560 nm and collect emission at ~620-660 nm.
-
Procedure for Live Cell Staining:
-
Cell Culture:
-
Culture cells on glass-bottom dishes or other imaging-compatible vessels.
-
-
Staining:
-
Prepare a Nile Red working solution of 1-10 µg/mL in pre-warmed culture medium.
-
Remove the existing culture medium from the cells and add the Nile Red-containing medium.
-
Incubate for 10-30 minutes at 37°C in a CO2 incubator.
-
-
Imaging:
-
Image the live cells directly using a fluorescence microscope with appropriate environmental control (temperature, CO2). Use the same filter sets as for fixed cell imaging.
-
Experimental Workflow: A Comparative Overview
The following diagram illustrates a typical experimental workflow for staining neutral lipids with this compound and Nile Red, highlighting the key differences in their application.
Figure 3. Comparative experimental workflow.
Concluding Remarks
The choice between this compound and Nile Red for staining neutral lipids is highly dependent on the specific research question. For studies focused on the localization and semi-quantification of unesterified cholesterol, particularly in the context of cholesterol-related diseases, this compound remains a valuable, albeit photolabile, tool. In contrast, for researchers interested in the dynamics of neutral lipid droplets in living cells, or those requiring a brighter, more photostable probe for quantitative analysis of overall neutral lipid content, Nile Red is the superior choice. Its solvatochromic properties also offer the unique advantage of distinguishing between different lipid classes within a single sample. By understanding the distinct characteristics and following optimized protocols, researchers can effectively harness the power of these fluorescent probes to illuminate the intricate world of cellular lipid metabolism.
References
- 1. This compound | Fluorescent Cholesterol Probes | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Binding of Filipin III in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Filipin III is a well-established fluorescent probe used for detecting and quantifying unesterified cholesterol in cellular membranes. Its utility is rooted in its ability to bind to 3-β-hydroxysterols, primarily cholesterol, leading to a detectable fluorescent signal. However, understanding the potential for off-target binding is critical for the accurate interpretation of experimental results. This guide provides a comparative analysis of this compound and its common alternatives, focusing on their off-target binding characteristics, and offers experimental protocols for their assessment.
Quantitative Comparison of Cholesterol Probes
The following table summarizes the key characteristics of this compound and two common fluorescent cholesterol analogs, BODIPY-Cholesterol and Dehydroergosterol (DHE), with a focus on their binding properties and potential for off-target interactions.
| Feature | This compound | BODIPY-Cholesterol | Dehydroergosterol (DHE) |
| Binding Target | 3-β-hydroxysterols (primarily unesterified cholesterol)[1][2][3] | Cholesterol analog | Cholesterol analog[4][5][6] |
| Live/Fixed Cells | Fixed cells only (perturbs membrane)[2] | Live and fixed cells[7][8][9] | Live and fixed cells[4][5] |
| Known Off-Target Binding | GM1 ganglioside (affinity similar to cholesterol)[10], phospholipids (weakly)[10] | Can mis-target to lipid droplets and mitochondria[11][12] | Generally considered a faithful cholesterol mimic[5] |
| Photostability | Rapid photobleaching[7][13] | Good photostability[8] | High photobleaching propensity[14] |
| Fluorescence Intensity | Moderate[7] | High[2] | Low[14] |
Experimental Protocols
Accurate assessment of off-target binding is crucial for validating the specificity of any cholesterol probe. Below are detailed protocols for a biochemical assay to quantify total cholesterol and a suggested in vitro assay to assess probe specificity.
Biochemical Quantification of Cellular Cholesterol (Amplex™ Red Cholesterol Assay)
This protocol provides a quantitative measure of total cholesterol in cell lysates, serving as a baseline for comparison with fluorescence-based methods.
Materials:
-
Amplex™ Red Cholesterol Assay Kit (contains Amplex™ Red reagent, horseradish peroxidase (HRP), cholesterol oxidase, cholesterol esterase)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA)
-
96-well black, opaque microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = ~560/590 nm)
Procedure:
-
Cell Culture and Lysis:
-
Plate cells and culture overnight.
-
Wash cells with PBS and lyse using a suitable cell lysis buffer.
-
Collect the lysate and centrifuge to pellet cellular debris.
-
-
Standard Curve Preparation:
-
Prepare a cholesterol standard curve according to the kit manufacturer's instructions, typically ranging from 0 to 10 µg/mL.
-
-
Reaction Setup:
-
Add 50 µL of each standard and cell lysate sample to separate wells of the 96-well plate.
-
Prepare a working solution containing Amplex™ Red reagent, HRP, cholesterol oxidase, and cholesterol esterase in the reaction buffer provided in the kit.
-
Add 50 µL of the working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation ~560 nm, Emission ~590 nm).
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank (no cholesterol) from all measurements.
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Determine the cholesterol concentration in the cell lysates by interpolating their fluorescence values on the standard curve.[15][16]
-
In Vitro Lipid-Binding Assay (Lipid Strip Assay)
This protocol is designed to qualitatively assess the binding of fluorescent probes to a panel of different lipids immobilized on a membrane, providing a direct indication of off-target interactions.
Materials:
-
Membrane lipid strips (e.g., from Echelon Biosciences) containing spots of various lipids (cholesterol, phospholipids, sphingolipids, etc.)
-
Fluorescent probes: this compound, BODIPY-Cholesterol, DHE
-
Blocking buffer (e.g., 3% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Fluorescence imaging system
Procedure:
-
Membrane Blocking:
-
Block the lipid strip by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Probe Incubation:
-
Dilute the fluorescent probe to its working concentration in the blocking buffer.
-
Incubate the blocked strip in the probe solution for 1 hour at room temperature with gentle agitation, protected from light.
-
-
Washing:
-
Wash the strip three times with the wash buffer for 5 minutes each to remove unbound probe.
-
-
Imaging:
-
Image the strip using a fluorescence imaging system with appropriate excitation and emission filters for the specific probe.
-
-
Analysis:
-
Analyze the image to identify which lipid spots show a fluorescent signal, indicating binding of the probe. The intensity of the signal provides a semi-quantitative measure of binding affinity.
-
Visualizing Experimental Workflows
Workflow for Assessing Off-Target Binding
The following diagram illustrates a comprehensive workflow for assessing the off-target binding of a fluorescent cholesterol probe.
Caption: Workflow for assessing cholesterol probe specificity.
Signaling Pathway Perturbation by this compound
This compound's interaction with membrane cholesterol can disrupt signaling pathways that are dependent on the integrity of cholesterol-rich membrane domains, such as caveolae.
References
- 1. Filipin-dependent Inhibition of Cholera Toxin: Evidence for Toxin Internalization and Activation through Caveolae-like Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking | Semantic Scholar [semanticscholar.org]
- 5. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of dehydroergosterol monohydrate and interaction with sterol carrier protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BODIPY-Cholesterol | TargetMol [targetmol.com]
- 8. BODIPY-cholesterol: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Filipin recognizes both GM1 and cholesterol in GM1 gangliosidosis mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane Orientation and Lateral Diffusion of BODIPY-Cholesterol as a Function of Probe Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative assessment of sterol traffic in living cells by dual labeling with dehydroergosterol and BODIPY-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. abcam.cn [abcam.cn]
A Researcher's Guide to Super-Resolution Microscopy of Cholesterol: Filipin III vs. Modern Alternatives
For researchers, scientists, and drug development professionals navigating the intricate world of cellular cholesterol, visualizing its distribution at the nanoscale is paramount. This guide provides a comprehensive comparison of Filipin III, a traditional cholesterol stain, with modern alternatives like Nile Red and BODIPY-cholesterol, specifically for their application in super-resolution microscopy.
This compound, a naturally fluorescent polyene macrolide, has long been a staple for detecting unesterified cholesterol in cells and tissues.[1] Its specificity for the 3β-hydroxyl group of cholesterol makes it a valuable tool for histochemical studies.[2] However, the advent of super-resolution microscopy techniques, which push the boundaries of optical resolution, has exposed the limitations of this classic probe. This guide delves into a data-driven comparison to help you select the optimal tool for your high-resolution cholesterol imaging needs.
At a Glance: Comparing Cholesterol Probes
The suitability of a fluorescent probe for super-resolution microscopy hinges on several key photophysical properties. The ideal probe should be bright, highly photostable, and possess characteristics that are compatible with the specific super-resolution technique being employed. The following table summarizes the performance of this compound, Nile Red, and BODIPY-cholesterol based on available experimental data.
| Property | This compound | Nile Red | BODIPY-Cholesterol |
| Specificity | Unesterified Cholesterol[1] | Lipophilic environments (membranes, lipid droplets)[3] | Cholesterol analog, incorporates into membranes[4][5] |
| Excitation Max. | ~340-380 nm[6] | ~552 nm (in lipid-rich environment)[7] | ~505 nm |
| Emission Max. | ~385-470 nm[6] | ~636 nm (in lipid-rich environment)[7] | ~511 nm[4] |
| Quantum Yield (Φ) | Moderate, weaker than other probes[2] | 0.12 - 0.7 (solvent dependent)[8][9] | High (~0.9 in organic solvents)[10][11] |
| Photostability | Very low, rapid photobleaching[6][12][13][14] | Good, suitable for STED and STED-PAINT[15] | High, suitable for long-term live-cell imaging[16][17] |
| Super-Resolution Suitability | Poor | Good (STED)[18][15] | Excellent (STED, PALM/STORM)[19][20][21] |
| Achievable Resolution | Diffraction-limited | ~30-80 nm (STED)[15] | ~10-20 nm (dSTORM)[16][22] |
| Live-Cell Imaging | No (disrupts membrane)[10][14] | Yes[18][23] | Yes[16][24] |
The Achilles' Heel of a Classic: this compound's Photostability Problem
While this compound's specificity for cholesterol is a significant advantage for conventional fluorescence microscopy, its utility in super-resolution techniques is severely hampered by its extreme photosensitivity.[6][12][13][14] Super-resolution methods like Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM) require intense laser illumination and/or long acquisition times, which lead to the rapid and irreversible photobleaching of this compound. This makes it challenging to acquire the high-quality, high-signal-to-noise ratio data necessary for generating super-resolved images.
Modern Probes for Nanoscale Cholesterol Imaging
Fortunately, researchers now have access to more robust fluorescent probes that are well-suited for the demands of super-resolution microscopy.
Nile Red: This solvatochromic dye exhibits strong fluorescence in lipophilic environments, making it an excellent marker for cellular membranes and lipid droplets.[18][3] Its fluorescence emission is sensitive to the polarity of its surroundings.[7] Critically for super-resolution applications, Nile Red demonstrates good photostability and is compatible with STED microscopy, enabling the visualization of lipid-rich structures with resolutions in the tens of nanometers.[18][15]
BODIPY-Cholesterol: This probe is a cholesterol molecule covalently linked to a bright and photostable BODIPY fluorophore.[4][5] It has a high quantum yield and excellent resistance to photobleaching, making it ideal for long-term live-cell imaging and demanding super-resolution techniques.[10][11][16][17] Its structural similarity to cholesterol allows it to be incorporated into cellular membranes, providing a more direct way to track cholesterol distribution and dynamics. BODIPY-cholesterol has been successfully used in both STED and SMLM techniques like PALM and STORM, achieving resolutions down to the molecular scale.[19][20][21]
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the binding mechanism of this compound and a general workflow for super-resolution imaging of cholesterol.
Caption: Mechanism of this compound binding to cholesterol in the cell membrane.
References
- 1. Photochemical Properties and Stability of BODIPY Dyes [mdpi.com]
- 2. glpbio.com [glpbio.com]
- 3. Membrane localization and dynamics of Nile Red: effect of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BODIPY | AAT Bioquest [aatbio.com]
- 5. BODIPY-Cholesterol | TargetMol [targetmol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Key role of fluorescence quantum yield in Nile Red staining method for determining intracellular lipids in yeast strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omlc.org [omlc.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. STED Nanoscopy Reveals Molecular Details of Cholesterol- and Cytoskeleton-Modulated Lipid Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Superresolution microscopy with novel BODIPY-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cholesterol Regulation of Membrane Proteins Revealed by Two-Color Super-Resolution Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesterol Imaging: Overcoming the Limitations of Filipin III in Live-Cell Analysis
For researchers, scientists, and drug development professionals, the accurate visualization of cholesterol in living cells is paramount to understanding a myriad of cellular processes and disease states. While Filipin III has been a long-standing tool for detecting unesterified cholesterol, its utility in live-cell imaging is hampered by significant drawbacks. This guide provides an objective comparison of this compound with modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
For decades, the fluorescent polyene macrolide antibiotic this compound has been employed to label and quantify free cholesterol in cells and tissues[1]. Its ability to bind specifically to 3-β-hydroxysterols, primarily cholesterol, and exhibit a corresponding change in its fluorescent properties has made it a staple in many laboratories[1][2][3]. However, the very mechanism of its interaction with cholesterol—forming aggregates that perturb the bilayer structure—renders it problematic for dynamic studies in living cells[1][4]. This perturbation can lead to artifacts and interfere with normal cellular functions, such as endocytosis[5]. Furthermore, this compound is highly susceptible to photobleaching, which complicates quantitative analysis and prolonged imaging experiments[1][4][5][6][7].
The Inherent Limitations of this compound for Live-Cell Imaging
This compound's utility in dynamic cellular studies is constrained by several key factors:
-
Cytotoxicity and Membrane Perturbation: The binding of this compound to cholesterol forms complexes that disrupt the integrity of the cell membrane[1]. This can induce membrane leakage and alter the natural distribution of cholesterol, ultimately affecting cell viability and function[1][5]. Consequently, this compound is primarily recommended for use in fixed cells to avoid these artifacts[1][8].
-
Interference with Cellular Processes: By sequestering cholesterol, this compound can inhibit vital cellular processes that are dependent on membrane fluidity and cholesterol-rich domains, such as sterol-mediated endocytosis[5]. This makes it challenging to study the natural trafficking of cholesterol and other molecules.
-
Rapid Photobleaching: this compound is notoriously prone to rapid photobleaching upon exposure to the UV excitation light required for its visualization[4][5][6][7]. This rapid loss of signal intensity makes it difficult to perform time-lapse imaging and obtain reliable quantitative data over extended periods.
-
UV Excitation: The requirement for UV excitation (around 340-380 nm) can be phototoxic to living cells, further limiting its application in live-cell imaging experiments[4][7].
A New Generation of Cholesterol Probes for Live-Cell Imaging
To address the shortcomings of this compound, a variety of alternative fluorescent probes have been developed. These alternatives offer improved photostability, reduced cytotoxicity, and a more faithful representation of cholesterol dynamics in living cells.
1. Intrinsically Fluorescent Sterol Analogs: DHE and CTL
Dehydroergosterol (DHE) and cholestatrienol (CTL) are naturally fluorescent sterols that closely mimic the structure and behavior of cholesterol[4]. They can be incorporated into cellular membranes and participate in intracellular transport pathways similarly to endogenous cholesterol[4][8].
-
Advantages: Their minimal structural deviation from cholesterol ensures that they are recognized by cellular machinery, providing a more accurate depiction of cholesterol trafficking[4][8].
-
Limitations: DHE and CTL also require UV excitation and suffer from low quantum yields and high photobleaching rates, making them challenging for advanced microscopy techniques that require prolonged imaging[4][8].
2. Fluorophore-Labeled Cholesterol Analogs: BODIPY-Cholesterol
These probes consist of cholesterol linked to a bright and photostable fluorophore, such as BODIPY. BODIPY-cholesterol (BChol) has emerged as a promising tool for live-cell cholesterol imaging[4].
-
Advantages: BChol exhibits superior photophysical properties compared to DHE and CTL, with higher quantum yields and greater photostability[4]. It partitions favorably into liquid-ordered phases of membranes, mimicking the behavior of native cholesterol[4].
-
Limitations: The addition of the bulky BODIPY fluorophore may slightly alter the molecule's properties and interactions within the cell compared to native cholesterol[9].
3. Fluorescent Protein-Based Cholesterol Biosensors: GFP-D4
Genetically encoded biosensors, such as the D4 domain of Clostridium perfringens perfringolysin O fused to a fluorescent protein (e.g., GFP-D4), offer a different approach. These probes bind to accessible cholesterol in membranes.
-
Advantages: As a genetically encoded sensor, GFP-D4 can be expressed within cells, providing a less invasive method for labeling cholesterol pools. It is particularly useful for quantifying plasma membrane cholesterol[10].
-
Limitations: The binding of GFP-D4 is restricted to accessible cholesterol, meaning it may not label all cholesterol pools within the cell[11]. Its size may also sterically hinder access to certain membrane domains.
Quantitative Comparison of Cholesterol Probes
| Probe | Excitation/Emission (nm) | Photostability | Cytotoxicity | Live-Cell Suitability | Key Limitation |
| This compound | ~340-380 / 385-470[7][12] | Low[1][4][5][6][7] | High (Membrane Perturbation)[1][4] | Poor[1][4] | Perturbs membrane, photobleaches rapidly |
| DHE/CTL | UV (~325) / ~370-480[4] | Low[4][8] | Low | Good | UV excitation, low quantum yield |
| BODIPY-Cholesterol | ~488 / ~510[4] | High[4] | Low | Excellent | Bulky fluorophore may alter behavior |
| GFP-D4 | ~488 / ~509 | High | Very Low | Excellent | Binds only to accessible cholesterol |
Experimental Protocols
This compound Staining for Fixed Cells (Adapted for Cholesterol Accumulation Visualization)
This protocol is optimized for visualizing intracellular cholesterol accumulation by first depleting plasma membrane cholesterol.
Materials:
-
This compound complex (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Methyl-β-cyclodextrin (MβCD)
Procedure:
-
Cell Culture: Plate cells on glass coverslips and culture to the desired confluency.
-
Cholesterol Depletion (Optional): To better visualize intracellular cholesterol, treat living cells with MβCD to extract cholesterol from the plasma membrane prior to fixation[10].
-
Fixation: Wash cells twice with PBS and fix with 4% PFA in PBS for 30 minutes at 4°C[8].
-
Washing: Wash cells three times with PBS.
-
Filipin Staining: Prepare a working solution of this compound in PBS. The optimal concentration may vary, but a starting point is 50 µg/mL. Incubate the fixed cells with the this compound solution for 30 minutes to 2 hours at room temperature, protected from light[6].
-
Washing: Wash cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using an aqueous mounting medium. Image immediately using a fluorescence microscope with UV excitation (340-380 nm) and emission detection (385-470 nm)[7]. Due to rapid photobleaching, minimize exposure to the excitation light[7].
Live-Cell Cholesterol Imaging with BODIPY-Cholesterol
Materials:
-
BODIPY-cholesterol
-
Cell culture medium
-
Live-cell imaging buffer (e.g., HBSS)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Probe Loading: Prepare a working solution of BODIPY-cholesterol in cell culture medium. The final concentration will need to be optimized for your cell type, typically in the low micromolar range.
-
Incubation: Replace the culture medium with the BODIPY-cholesterol-containing medium and incubate the cells for a sufficient time to allow for incorporation into the cellular membranes (e.g., 30 minutes to several hours).
-
Washing: Gently wash the cells with fresh, pre-warmed culture medium or a suitable imaging buffer to remove any unincorporated probe.
-
Imaging: Image the live cells using a confocal or widefield fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore (e.g., excitation at 488 nm and emission at ~510 nm). Time-lapse imaging can be performed to track cholesterol dynamics.
Visualizing Experimental Workflows and Concepts
Caption: Limitations of this compound in live-cell imaging.
Caption: General workflow for live-cell cholesterol imaging.
Caption: Rationale for choosing alternatives to this compound.
References
- 1. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Studies of the Binding of the Polyene Antibiotics this compound, Amphotericin B, Nystatin, and Lagosin to Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. — Department of Oncology [oncology.ox.ac.uk]
- 10. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
A comparative analysis of fluorescent probes for membrane cholesterol
For Researchers, Scientists, and Drug Development Professionals
The study of membrane cholesterol is pivotal in understanding numerous cellular processes and is implicated in various diseases. Fluorescent probes are indispensable tools for visualizing and quantifying cholesterol within cellular membranes. This guide provides a comparative analysis of commonly used fluorescent probes, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Key Performance Characteristics of Cholesterol Probes
The choice of a fluorescent probe for membrane cholesterol analysis depends on several key photophysical and practical characteristics. A summary of these properties for four widely used probes is presented below.
| Property | Filipin | Dehydroergosterol (DHE) | BODIPY-Cholesterol | NBD-Cholesterol |
| Excitation (nm) | 340-380[1][2] | ~320[3] | 505[3][4] | 473[5] |
| Emission (nm) | 385-470[2] | 370-400[3] | 515[3][4] | 530-540[5] |
| Quantum Yield (Φf) | Low (not specified) | ~0.04 (in ethanol)[3] | ~0.9 (in organic solvents)[3] | Environment-sensitive |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Not specified | ~11,000[3] | High[3] | Not specified |
| Brightness | Low[5] | Low[3][5] | Very Good[5] | Good[5] |
| Photostability | Low (photobleaches rapidly)[1][5] | Low[3] | Good[5] | Moderate[6] |
| Live/Fixed Cells | Fixed cells only[3][5] | Live and fixed cells[7] | Live and fixed cells[] | Live and fixed cells[9] |
| Cholesterol Mimicry | Binds to cholesterol | Excellent[6][10][11] | Good[12] | Poor (can have atypical localization)[3] |
| Membrane Perturbation | High (disrupts membrane)[3][5] | Low[10] | Low[12] | Moderate (can alter membrane properties)[3] |
Experimental Protocols
Detailed methodologies for the application of these probes are crucial for reproducible and accurate results. Below are protocols for key experiments.
Staining of Unesterified Cholesterol in Fixed Cells with Filipin
This protocol is adapted for the detection of free cholesterol in cultured cells. Filipin is a polyene antibiotic that specifically binds to unesterified cholesterol, making it a valuable tool for endpoint assays in fixed cells.[1][13]
Materials:
-
Filipin complex
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
3% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
Procedure:
-
Preparation of Filipin Staining Solution: Prepare a stock solution of 25 mg/mL Filipin in DMSO. Immediately before use, dilute the stock solution to a working concentration of 0.05 mg/mL in PBS containing 10% FBS. Protect the solution from light.[1]
-
Cell Culture: Grow cells to the desired confluency on coverslips in a culture dish.
-
Fixation: Rinse the cells three times with PBS. Fix the cells with 3% PFA for 1 hour at room temperature.
-
Quenching: Rinse the cells three times with PBS. To quench the autofluorescence from PFA, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Staining: Stain the cells with the Filipin working solution for 2 hours at room temperature, protected from light.[1]
-
Washing: Rinse the cells three times with PBS.
-
Imaging: Mount the coverslips and immediately visualize the cells using a fluorescence microscope with a UV filter set (e.g., excitation 340-380 nm, emission >430 nm).[1] Note that Filipin photobleaches very rapidly.[1]
Live-Cell Imaging of Membrane Cholesterol with BODIPY-Cholesterol
BODIPY-cholesterol is a bright and photostable fluorescent cholesterol analog suitable for tracking cholesterol dynamics in living cells.[]
Materials:
-
BODIPY-cholesterol
-
Ethanol
-
Methyl-β-cyclodextrin (MβCD)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Preparation of BODIPY-Cholesterol/MβCD Complex:
-
Prepare a stock solution of BODIPY-cholesterol in ethanol.
-
In a glass tube, evaporate a desired amount of the stock solution under a stream of nitrogen.
-
Resuspend the dried lipid in a solution of MβCD in culture medium to form a complex. The final concentration of BODIPY-cholesterol is typically in the low micromolar range (e.g., 1 µM).[4]
-
-
Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging and grow to the desired confluency.
-
Staining:
-
Wash the cells gently with pre-warmed PBS or HBSS to remove residual culture medium.[]
-
Incubate the cells with the BODIPY-cholesterol/MβCD complex in culture medium for a specified period (e.g., 20-30 minutes) at 37°C.[4]
-
-
Washing: Wash the cells twice with pre-warmed culture medium or PBS to remove excess probe.
-
Imaging: Immediately image the cells using a confocal or epifluorescence microscope equipped with appropriate filters for BODIPY fluorescence (e.g., excitation ~505 nm, emission ~515 nm).[4]
Cholesterol Efflux Assay using a Fluorescent Probe
This assay measures the capacity of cholesterol acceptors, such as high-density lipoprotein (HDL), to remove cholesterol from cells. This protocol provides a general framework that can be adapted for probes like BODIPY-cholesterol or NBD-cholesterol.[14][15]
Materials:
-
Macrophage cell line (e.g., J774 or THP-1)
-
Fluorescent cholesterol probe (e.g., BODIPY-cholesterol or NBD-cholesterol)
-
Cholesterol acceptors (e.g., Apolipoprotein A-I (ApoA-I) or HDL)
-
Assay buffer (e.g., serum-free medium with 0.2% BSA)
-
Cell lysis buffer
Procedure:
-
Cell Plating and Differentiation: Plate macrophages in a 96-well plate and, if necessary, differentiate them according to standard protocols.
-
Loading with Fluorescent Cholesterol:
-
Incubate the cells with the fluorescent cholesterol probe in culture medium overnight to allow for incorporation into the cellular cholesterol pools.[14]
-
-
Equilibration: Wash the cells to remove excess probe and incubate in serum-free medium for an equilibration period (e.g., 18 hours).[12]
-
Efflux:
-
Wash the cells and add the assay buffer containing the cholesterol acceptors (e.g., ApoA-I or HDL) at various concentrations. Include a control with no acceptor.
-
Incubate for a defined period (e.g., 4 hours) at 37°C to allow for cholesterol efflux.
-
-
Quantification:
-
After incubation, collect the supernatant (which contains the effluxed fluorescent cholesterol).
-
Lyse the cells in the wells with a suitable lysis buffer.
-
Measure the fluorescence intensity in both the supernatant and the cell lysate using a fluorescence plate reader.
-
-
Calculation: Calculate the percentage of cholesterol efflux as: (Fluorescence in supernatant / (Fluorescence in supernatant + Fluorescence in cell lysate)) x 100.
Visualizing Experimental Workflows and Pathways
Understanding the experimental process and the biological pathways being investigated is crucial. The following diagrams, generated using Graphviz, illustrate a general workflow for fluorescently labeling membrane cholesterol and a simplified overview of the cholesterol transport pathway.
Caption: General workflow for labeling membrane cholesterol.
Caption: Simplified overview of cholesterol transport pathways.
References
- 1. tabaslab.com [tabaslab.com]
- 2. abcam.cn [abcam.cn]
- 3. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aimspress.com [aimspress.com]
- 6. fb.cuni.cz [fb.cuni.cz]
- 7. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport | Springer Nature Experiments [experiments.springernature.com]
- 9. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
Safety Operating Guide
Proper Disposal of Filipin III: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Filipin III, ensuring laboratory safety and regulatory compliance.
This compound, a polyene macrolide antibiotic and a widely used fluorescent stain for cholesterol in research, is classified as a hazardous substance requiring meticulous disposal procedures. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain compliance with local, state, and federal environmental regulations.
Hazard Profile of this compound
This compound is an irritant to the skin, eyes, and respiratory system.[1] Furthermore, it has demonstrated mutagenic properties in at least one scientific assay, underscoring the importance of cautious handling and disposal.[2]
| Hazard Classification | Description |
| Acute Toxicity | Irritant to skin, eyes, and mucous membranes.[1] |
| Mutagenicity | Has been shown to be mutagenic in at least one assay.[2] |
| Environmental Hazard | All waste must be handled in accordance with local, state, and federal regulations to prevent environmental contamination.[2] |
Step-by-Step Disposal Protocol for this compound Waste
The primary and recommended method for the disposal of this compound is through a certified hazardous waste management service, typically involving incineration at an approved facility.[2] The following steps provide a procedural guide for preparing this compound waste for collection.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., pipette tips, microfuge tubes), in a dedicated, clearly labeled, and sealable hazardous waste container.[2]
-
The container should be made of a non-reactive material like polyethylene or polypropylene.[2]
-
Avoid generating dust when handling solid this compound. Use dry clean-up procedures for any spills.[2]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions (typically dissolved in solvents like DMSO, ethanol, or DMF) and working solutions, in a separate, leak-proof, and clearly labeled hazardous waste container.[3]
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
This compound is not readily soluble in water.[2] Do not dispose of this compound solutions down the drain.[1]
-
2. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste" and should include the name "this compound."
-
If the waste is a solution, the solvent (e.g., DMSO, ethanol) and its approximate concentration should also be indicated on the label.
-
Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.[2]
-
Keep containers securely sealed to prevent accidental spills or exposure.[2]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Follow all institutional and regulatory procedures for waste manifest documentation and handover.
Emergency Spill Procedures
In the event of a this compound spill, immediate action is necessary to contain the substance and prevent exposure.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger quantities of solid material, a dust respirator is recommended.[2]
-
Use dry clean-up methods to avoid generating dust. Gently sweep or vacuum up the spilled solid.[2]
-
Place the collected material into a clean, dry, sealable, and labeled container for disposal as hazardous waste.[2]
-
-
Major Spills:
Experimental Protocols Cited
References
Safeguarding Your Research: A Comprehensive Guide to Handling Filipin III
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Filipin III, a polyene macrolide antibiotic widely used as a fluorescent probe for cholesterol in biological membranes. Adherence to these procedures is critical due to the compound's potential hazards.
This compound is a light and air-sensitive compound that can cause skin, eye, and respiratory irritation.[1] It is also noted to have potential mutagenic properties.[2] Therefore, a comprehensive operational and disposal plan is not just recommended—it is a necessity for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended for tasks with a high risk of splashing. | To prevent skin contact, which can cause irritation.[1] |
| Eye Protection | Safety glasses with side shields. Chemical splash goggles or a full-face shield should be used when there is a potential for splashing. | To protect eyes from dust or splashes, which can cause serious irritation.[1] |
| Body Protection | A fully buttoned laboratory coat. A disposable gown is recommended for procedures with a higher risk of contamination. | To protect skin and clothing from contamination.[3][4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment. | To prevent respiratory tract irritation from inhaling dust.[1] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Remove the individual from the contaminated area to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound for research purposes.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
PPE: Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area at -20°C.[3][5] It is crucial to protect it from light and air.[3][6]
Preparation of Solutions
This compound is typically used as a solution. The following is a general protocol for preparing stock and working solutions. Concentrations may need to be adjusted based on specific experimental requirements.
Experimental Protocol: Preparation of this compound Stock Solution
-
Environment: Perform all work in a certified chemical fume hood.
-
Reagents and Equipment:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Inert gas (e.g., argon or nitrogen)
-
Light-blocking microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
-
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Dissolve the this compound powder in anhydrous DMSO or ethanol to a stock concentration of 1-10 mM.[2] For example, to make a 5 mg/mL stock solution in DMSO, dissolve 1 mg of this compound in 200 µL of DMSO.[3] c. Purge the headspace of the vial with an inert gas to minimize oxidation.[3] d. Aliquot the stock solution into smaller, single-use volumes in light-blocking tubes to avoid repeated freeze-thaw cycles and light exposure. e. Store the stock solution aliquots at -20°C or -80°C.[2] Use within 24 hours of preparation for optimal activity.[3]
Experimental Protocol: Preparation of this compound Working Solution
-
Dilution: On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-250 µM) using a suitable buffer such as PBS or HBSS.[2]
-
Protection: Protect the working solution from light at all times.
Spill and Decontamination Plan
Prompt and proper cleanup of spills is essential to prevent exposure and contamination.
Spill Cleanup
-
Minor Spills:
-
Wear appropriate PPE.
-
Use dry clean-up procedures and avoid generating dust.[2]
-
Gently sweep or vacuum up the spilled solid material.
-
Place the material in a clean, dry, sealable, and labeled container for disposal.[2]
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
-
Major Spills:
Decontamination
-
All equipment and work surfaces should be thoroughly decontaminated after handling this compound.
-
Wipe surfaces with a suitable solvent (e.g., ethanol) followed by a thorough cleaning with soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be considered hazardous waste.
-
Waste Segregation: Segregate all this compound-contaminated waste, including gloves, pipette tips, paper towels, and unused solutions, into a designated, labeled hazardous waste container.
-
Container: The container should be a clean, dry, and sealable polyethylene or polypropylene container.[2]
-
Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this compound down the drain.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
